molecular formula C28H44N2O2 B15618521 Oleoyl Serotonin-d17 CAS No. 1002100-44-8

Oleoyl Serotonin-d17

Cat. No.: B15618521
CAS No.: 1002100-44-8
M. Wt: 440.7 g/mol
InChI Key: LCQKHZYXPCLVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oleoyl Serotonin-d17 is a useful research compound. Its molecular formula is C28H44N2O2 and its molecular weight is 440.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQKHZYXPCLVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693935
Record name N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002100-44-8
Record name N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is Oleoyl Serotonin-d17 and its primary use in research?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Oleoyl (B10858665) Serotonin-d17, a deuterated analog of the endogenous N-acyl amide, Oleoyl Serotonin. Primarily utilized as an internal standard in mass spectrometry-based bioanalysis, this guide will also delve into the pharmacological properties and research applications of its non-deuterated counterpart, offering a comprehensive resource for its application in experimental settings.

Core Concepts: Oleoyl Serotonin and its Deuterated Analog

Oleoyl Serotonin is a naturally occurring lipid mediator found in the gastrointestinal tract. It belongs to a class of N-acyl amides, which are conjugates of fatty acids and neurotransmitters or amino acids. Research has revealed its role as a modulator of several key signaling pathways, positioning it as a molecule of interest in various physiological and pathological processes.

Oleoyl Serotonin-d17 is a synthetic, stable isotope-labeled version of Oleoyl Serotonin. In this molecule, 17 hydrogen atoms on the oleoyl chain have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the accurate quantification of endogenous or administered Oleoyl Serotonin in biological matrices using liquid chromatography-mass spectrometry (LC-MS). The near-identical physicochemical properties of the deuterated and non-deuterated forms ensure they behave similarly during sample preparation and chromatographic separation, while their mass difference allows for their distinct detection by the mass spectrometer.

Primary Use in Research: An Internal Standard for Accurate Quantification

The principal application of this compound in a research context is as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or, most commonly, liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively corrects for variability in sample preparation, such as extraction efficiency and matrix effects, as well as variations in instrument response.

Quantitative Data Summary

The biological activity of the non-deuterated form, Oleoyl Serotonin, has been characterized against several molecular targets. The following table summarizes the available quantitative data.

TargetAssay TypeSpeciesKey ParameterValueReference
Cannabinoid Receptor 1 (CB1)ElectrophysiologyNot SpecifiedIC502.4 µM[1]
Cannabinoid Receptor 2 (CB2)ElectrophysiologyNot SpecifiedIC5010.4 µM[1]
Transient Receptor Potential Vanilloid 1 (TRPV1)Calcium Influx AssayHumanIC502.57 µM

Signaling Pathways

Oleoyl Serotonin has been shown to act as an antagonist at cannabinoid receptors CB1 and CB2, and at the TRPV1 ion channel. Understanding the signaling cascades associated with these targets is crucial for interpreting the functional consequences of its activity.

Cannabinoid Receptor (CB1 & CB2) Antagonism

CB1 and CB2 are G-protein coupled receptors (GPCRs) that are primarily coupled to inhibitory G-proteins (Gi/o). As an antagonist, Oleoyl Serotonin blocks the downstream signaling typically initiated by endogenous or synthetic agonists.

CB_Receptor_Antagonism cluster_membrane Cell Membrane CB_Receptor CB1/CB2 Receptor G_protein Gi/o Protein (αβγ) G_alpha Gαi/o G_protein->G_alpha Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation Oleoyl_Serotonin Oleoyl Serotonin Oleoyl_Serotonin->CB_Receptor Blocks Agonist Agonist (e.g., Anandamide) Agonist->CB_Receptor Activates AC Adenylyl Cyclase G_alpha->AC Inhibition Ion_Channel Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_Channel Modulation cAMP cAMP AC->cAMP Conversion

CB1/CB2 receptor antagonism by Oleoyl Serotonin.
TRPV1 Channel Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel. As an antagonist, Oleoyl Serotonin blocks the influx of cations like calcium (Ca²⁺) and sodium (Na⁺) that is typically induced by agonists such as capsaicin (B1668287) or heat.

TRPV1_Antagonism cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Cations_in Cation Influx (Ca²⁺, Na⁺) TRPV1->Cations_in Allows Oleoyl_Serotonin Oleoyl Serotonin Oleoyl_Serotonin->TRPV1 Blocks Agonist Agonist (e.g., Capsaicin) Agonist->TRPV1 Activates Depolarization Cellular Depolarization Cations_in->Depolarization Signaling Downstream Signaling Depolarization->Signaling

TRPV1 channel antagonism by Oleoyl Serotonin.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its non-deuterated counterpart.

Quantification of Oleoyl Serotonin using LC-MS/MS with this compound

This protocol outlines a typical workflow for the quantification of Oleoyl Serotonin in a biological matrix (e.g., brain tissue homogenate) using this compound as an internal standard.

a. Sample Preparation (Liquid-Liquid Extraction)

  • Homogenize brain tissue in an appropriate buffer (e.g., phosphate-buffered saline).

  • To a 100 µL aliquot of the homogenate, add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution in ethanol).

  • Add 500 µL of a cold organic solvent mixture, such as chloroform:methanol (2:1, v/v), to precipitate proteins and extract lipids.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.

  • Carefully transfer the lower organic phase to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Parameters (Example)

  • LC System: UPLC or HPLC system

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 60% to 100% B over 5 minutes, hold at 100% B for 2 minutes, then re-equilibrate at 60% B for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Oleoyl Serotonin: Monitor a specific precursor-to-product ion transition (e.g., m/z 441.3 -> 160.1).

    • This compound: Monitor the corresponding mass-shifted transition (e.g., m/z 458.4 -> 160.1).

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Brain Homogenate) Spike Spike with this compound (Internal Standard) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate Solvent Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection (Triple Quadrupole MS) Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Workflow for Oleoyl Serotonin quantification.
Electrophysiological Assessment of CB Receptor Antagonism

This protocol describes a method to assess the antagonistic effect of Oleoyl Serotonin on CB1/CB2 receptors using whole-cell patch-clamp electrophysiology in cultured cells expressing the receptors.

  • Cell Culture: Culture HEK293 cells stably expressing human CB1 or CB2 receptors and a G-protein-gated inwardly rectifying potassium (GIRK) channel.

  • Recording Preparation: Plate cells on glass coverslips. Prior to recording, replace the culture medium with an external recording solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

  • Whole-Cell Patch-Clamp:

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with an internal solution containing (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 2 Na₂-ATP, and 0.5 Na-GTP, adjusted to pH 7.2.

    • Establish a whole-cell recording configuration on a selected cell.

    • Clamp the cell at a holding potential of -80 mV.

  • Drug Application:

    • Obtain a baseline recording of the holding current.

    • Apply a known CB1/CB2 receptor agonist (e.g., 1 µM WIN 55,212-2) to induce an inward current through the GIRK channels.

    • Once a stable agonist-induced current is achieved, co-apply varying concentrations of Oleoyl Serotonin to the bath and record the inhibition of the agonist-induced current.

  • Data Analysis: Measure the peak inward current in the presence and absence of Oleoyl Serotonin. Plot the percentage of inhibition against the log concentration of Oleoyl Serotonin to determine the IC50 value.

Behavioral Assessment in Mice

The following protocols describe common behavioral tests used to evaluate the in vivo effects of Oleoyl Serotonin, for example, its ability to counteract the effects of a CB receptor agonist.

a. Open Field Test

This test is used to assess general locomotor activity and anxiety-like behavior.

  • Apparatus: A square arena (e.g., 50 x 50 x 40 cm) with the floor divided into a central zone and a peripheral zone.

  • Procedure:

    • Habituate the mice to the testing room for at least 1 hour before the experiment.

    • Administer Oleoyl Serotonin, a CB agonist, the combination, or vehicle via intraperitoneal (i.p.) injection.

    • Place a mouse gently in the center of the open field arena.

    • Record the mouse's activity for 10-15 minutes using an automated video tracking system.

  • Data Analysis: Analyze parameters such as total distance traveled, time spent in the center zone, and frequency of entries into the center zone. A decrease in time spent in the center is indicative of anxiogenic-like behavior.

b. Morris Water Maze Test

This test is used to assess spatial learning and memory, which are hippocampus-dependent functions.

  • Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.

  • Acquisition Phase (e.g., 4 days):

    • Each day, each mouse undergoes four trials.

    • For each trial, the mouse is placed in the water at one of four starting positions and allowed to swim until it finds the hidden platform.

    • If the mouse does not find the platform within 60-90 seconds, it is gently guided to it.

    • The mouse is allowed to remain on the platform for 15-30 seconds.

  • Probe Trial (Day 5):

    • The escape platform is removed from the pool.

    • The mouse is allowed to swim freely for 60 seconds.

  • Data Analysis: During the acquisition phase, record the latency to find the platform and the path length. During the probe trial, measure the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

This comprehensive guide provides a solid foundation for researchers interested in utilizing this compound and investigating the biological roles of Oleoyl Serotonin. The provided protocols and pathway diagrams serve as a starting point for experimental design and data interpretation in this exciting area of lipid signaling research.

References

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Deuterated Oleoyl Serotonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological interactions of deuterated Oleoyl (B10858665) Serotonin (B10506). This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in utilizing isotopically labeled lipids for their studies.

Introduction

Oleoyl Serotonin is an endogenous N-acyl amide of serotonin and oleic acid. It has garnered significant interest due to its biological activities, including its role as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and its interaction with cannabinoid receptors.[1][2] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), is a powerful tool in pharmaceutical research. It can be used to alter metabolic pathways, enhance pharmacokinetic profiles, and as an internal standard for quantitative analysis by mass spectrometry.[3] This guide details the synthesis of deuterated Oleoyl Serotonin, its key chemical properties, and protocols for its biological evaluation.

Synthesis of Deuterated Oleoyl Serotonin

The synthesis of deuterated Oleoyl Serotonin can be achieved in a two-stage process: first, the synthesis of deuterated oleic acid, followed by its coupling with serotonin.

Stage 1: Synthesis of Deuterated Oleic Acid ([D32]Oleic Acid)

A robust method for the gram-scale synthesis of highly deuterated oleic acid ([D32]oleic acid) has been established, starting from deuterated precursors.[4][5] This process involves the deuteration of azelaic acid and nonanoic acid via hydrothermal H/D exchange, followed by a Wittig reaction to form the cis-double bond.[6]

Experimental Protocol: Synthesis of [D32]Oleic Acid

  • Deuteration of Precursors:

    • Azelaic acid and nonanoic acid are subjected to metal-catalyzed hydrothermal H/D exchange reactions to produce [D14]azelaic acid and [D17]nonanoic acid with high isotopic purity (>98% D).[4][5]

  • Multi-step Synthesis from Deuterated Precursors:

    • A detailed, multi-step chemical synthesis is then employed, utilizing a Wittig reaction to couple the deuterated alkyl chains and stereoselectively form the cis-double bond characteristic of oleic acid.[5] This process yields [D32]oleic acid with approximately 94% isotopic purity.[4]

Stage 2: Amide Coupling of [D32]Oleic Acid and Serotonin

The final step in the synthesis is the formation of an amide bond between the carboxyl group of deuterated oleic acid and the primary amine of serotonin. This can be achieved through the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent.

Experimental Protocol: Amide Coupling

  • Activation of [D32]Oleic Acid:

    • Convert [D32]oleic acid to deuterated oleoyl chloride by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride.[] The reaction is typically performed in an inert solvent under anhydrous conditions.

  • Amidation Reaction:

    • The freshly prepared deuterated oleoyl chloride is then reacted with serotonin hydrochloride in the presence of a base (e.g., triethylamine) to neutralize the HCl and facilitate the nucleophilic attack of the serotonin amine on the acyl chloride.[8][9] The reaction is typically carried out in a suitable aprotic solvent at controlled temperatures.

  • Purification:

    • The resulting deuterated Oleoyl Serotonin is then purified using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel, to yield the final product.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Deuterated Oleic Acid cluster_stage2 Stage 2: Amide Coupling Azelaic_Acid Azelaic Acid Hydrothermal_Deuteration Hydrothermal H/D Exchange Azelaic_Acid->Hydrothermal_Deuteration Nonanoic_Acid Nonanoic Acid Nonanoic_Acid->Hydrothermal_Deuteration D14_Azelaic_Acid [D14]Azelaic Acid Hydrothermal_Deuteration->D14_Azelaic_Acid D17_Nonanoic_Acid [D17]Nonanoic Acid Hydrothermal_Deuteration->D17_Nonanoic_Acid Wittig_Reaction Wittig Reaction & Multi-step Synthesis D14_Azelaic_Acid->Wittig_Reaction D17_Nonanoic_Acid->Wittig_Reaction D32_Oleic_Acid [D32]Oleic Acid Wittig_Reaction->D32_Oleic_Acid Acyl_Chloride_Formation Acyl Chloride Formation D32_Oleic_Acid->Acyl_Chloride_Formation Serotonin Serotonin Amidation Amidation Serotonin->Amidation D32_Oleoyl_Chloride [D32]Oleoyl Chloride Acyl_Chloride_Formation->D32_Oleoyl_Chloride D32_Oleoyl_Chloride->Amidation Deuterated_Oleoyl_Serotonin Deuterated Oleoyl Serotonin Amidation->Deuterated_Oleoyl_Serotonin

Caption: Synthesis workflow for deuterated Oleoyl Serotonin.

Chemical Properties of Deuterated Oleoyl Serotonin

The introduction of deuterium can subtly influence the physicochemical properties of a molecule. This section outlines key chemical properties and methods for their determination.

Physicochemical Data

The following table summarizes the known physicochemical data for a commercially available deuterated Oleoyl Serotonin.

PropertyValueReference
Formal Name N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-9Z-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d17 octadecenamide[10]
Molecular Formula C28H27D17N2O2[10]
Formula Weight 457.8[10]
Purity ≥99% deuterated forms (d1-d17)[10]
Formulation A 1 mg/ml solution in ethanol[10]
λmax 223, 279, 302 nm[10]
Storage -20°C[10]
Stability ≥ 2 years[10]
Solubility

The solubility of deuterated Oleoyl Serotonin in various solvents is a critical parameter for its formulation and use in biological assays.

SolventSolubilityReference
DMF 30 mg/ml[10]
DMSO 15 mg/ml[10]
Ethanol 30 mg/ml[10]
PBS (pH 7.2) 0.25 mg/ml[10]

Experimental Protocol: Solubility Determination

  • Preparation of Saturated Solutions: Add an excess amount of deuterated Oleoyl Serotonin to a known volume of the test solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

Chemical Stability and Forced Degradation

Understanding the stability of deuterated Oleoyl Serotonin under various stress conditions is crucial for its proper handling, storage, and for the development of stable formulations. Forced degradation studies can identify potential degradation products and pathways.[11][12]

Experimental Protocol: Forced Degradation Study

  • Stress Conditions:

    • Acidic Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Treat a solution of the compound with 3% H2O2 at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C).

    • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[3]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Characterize the structure of significant degradation products using LC-MS/MS and NMR.[][14]

Biological Activity and Signaling Pathways

Oleoyl Serotonin interacts with several key signaling pathways, primarily through its action on TRPV1 and cannabinoid receptors.

Interaction with TRPV1 Receptors

Oleoyl Serotonin is a known antagonist of the TRPV1 receptor, a non-selective cation channel involved in pain perception.[1]

Experimental Protocol: TRPV1 Functional Assay (Calcium Influx)

This protocol is adapted from established methods for measuring TRPV1 activity.[15][16][17]

  • Cell Culture: Culture HEK-293 cells stably expressing human TRPV1.

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of deuterated Oleoyl Serotonin or a vehicle control for a specified period.

  • Stimulation: Add a known TRPV1 agonist (e.g., capsaicin) to all wells to stimulate calcium influx.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the inhibition of the capsaicin-induced calcium influx by deuterated Oleoyl Serotonin and determine the IC50 value.

TRPV1_Signaling d_OS Deuterated Oleoyl Serotonin TRPV1 TRPV1 Channel d_OS->TRPV1 Antagonizes Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 Activates Cellular_Response Cellular Response (e.g., Pain Signal) Ca_Influx->Cellular_Response

Caption: Antagonism of TRPV1 signaling by deuterated Oleoyl Serotonin.

Interaction with Cannabinoid Receptors

Oleoyl Serotonin has also been shown to interact with cannabinoid receptors CB1 and CB2.[18]

Experimental Protocol: Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of deuterated Oleoyl Serotonin for CB1 and CB2 receptors.[4][19]

  • Membrane Preparation: Prepare cell membranes from cells overexpressing human CB1 or CB2 receptors.

  • Assay Buffer: Prepare an appropriate binding buffer.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled cannabinoid receptor ligand (e.g., [3H]CP-55,940), and varying concentrations of deuterated Oleoyl Serotonin.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of deuterated Oleoyl Serotonin that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Cannabinoid_Signaling d_OS Deuterated Oleoyl Serotonin Binding Binding d_OS->Binding Competes with Radioligand Radiolabeled Cannabinoid Ligand Radioligand->Binding CB_Receptor CB1 or CB2 Receptor CB_Receptor->Binding Downstream_Signaling Downstream Signaling Binding->Downstream_Signaling

Caption: Competitive binding of deuterated Oleoyl Serotonin to cannabinoid receptors.

Conclusion

This technical guide provides a framework for the synthesis and characterization of deuterated Oleoyl Serotonin. The detailed protocols for synthesis, determination of chemical properties, and biological evaluation will aid researchers in utilizing this valuable tool for a variety of in vitro and in vivo studies. The use of deuterated Oleoyl Serotonin as an internal standard will facilitate accurate quantification in complex biological matrices, while its potential for altered metabolic stability may offer new therapeutic possibilities. Further research into the specific effects of deuteration on the biological activity and pharmacokinetic profile of Oleoyl Serotonin is warranted.

References

Technical Guide: Oleoyl Serotonin-d17 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oleoyl (B10858665) Serotonin-d17, a deuterated internal standard crucial for the accurate quantification of its parent compound, Oleoyl Serotonin. This document outlines the typical specifications found in a Certificate of Analysis, detailed analytical methodologies for purity and identity assessment, and an exploration of the key signaling pathways influenced by Oleoyl Serotonin.

Certificate of Analysis and Purity

Oleoyl Serotonin-d17 is synthesized to a high degree of purity and isotopic enrichment to serve as a reliable internal standard in mass spectrometry-based assays. A typical Certificate of Analysis (CoA) provides critical data on the identity, purity, and quality of the compound. While a batch-specific CoA is provided upon purchase, the following table summarizes the representative data and specifications for this compound.

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecificationTypical ValueAnalytical Method
Identity
Molecular FormulaC₂₈H₂₇D₁₇N₂O₂C₂₈H₂₇D₁₇N₂O₂Mass Spectrometry
Molecular Weight457.8 g/mol 457.8 g/mol Mass Spectrometry
Appearance-A solution in ethanol (B145695)Visual Inspection
Purity
Deuterated Forms (d₁-d₁₇)≥99%ConformsMass Spectrometry
Chemical Purity≥98%>99%HPLC-UV
Physical Properties
Formulation-A solution in ethanol (e.g., 1 mg/ml)-
Storage Conditions--20°C-
Stability-≥ 2 years at -20°C-

Experimental Protocols

The determination of purity and confirmation of identity for deuterated internal standards like this compound involves a combination of chromatographic and spectroscopic techniques.

Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the chemical and isotopic purity of this compound and to quantify the unlabeled parent compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid (for mobile phase modification)

  • HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

Procedure:

  • Sample Preparation: The this compound solution is diluted to an appropriate concentration (e.g., 1 µg/mL) with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Monitored Ions (for SIM/MRM):

      • This compound: [M+H]⁺

      • Oleoyl Serotonin (unlabeled): [M+H]⁺

  • Data Analysis: The chemical purity is determined by integrating the peak area of this compound relative to the total peak area in the chromatogram. The isotopic purity is assessed by comparing the signal intensity of the deuterated molecule to that of the unlabeled molecule.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and the positions of deuterium (B1214612) labeling.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Materials:

  • This compound sample

  • Deuterated NMR solvent (e.g., Methanol-d₄)

Procedure:

  • Sample Preparation: A concentrated solution of this compound is prepared in the deuterated NMR solvent.

  • ¹H-NMR Spectroscopy:

    • A standard proton NMR spectrum is acquired. The absence or significant reduction of signals at the positions expected for the deuterated protons confirms successful labeling.

  • ²H-NMR Spectroscopy:

    • A deuterium NMR spectrum is acquired to directly observe the signals from the deuterium atoms. The chemical shifts of these signals confirm the locations of the deuterium labels on the oleoyl chain.

  • Data Analysis: The resulting spectra are compared with the known spectra of the unlabeled Oleoyl Serotonin to confirm the structure and the sites of deuteration.

Signaling Pathways

Oleoyl Serotonin is recognized for its interaction with key signaling pathways involved in pain and inflammation, primarily as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] Unlike its structural analog, Arachidonoyl Serotonin, Oleoyl Serotonin does not significantly inhibit Fatty Acid Amide Hydrolase (FAAH).[1]

TRPV1 Antagonism by Oleoyl Serotonin

The TRPV1 channel is a non-selective cation channel that is activated by various stimuli, including heat, protons (low pH), and capsaicin. Its activation leads to an influx of Ca²⁺ and Na⁺ ions, resulting in depolarization of sensory neurons and the sensation of pain. Oleoyl Serotonin acts as an antagonist at the TRPV1 receptor, blocking its activation.[1]

TRPV1_Antagonism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Opens Stimuli Heat / Protons / Capsaicin Stimuli->TRPV1 Activates Depolarization Neuron Depolarization Ca_Influx->Depolarization Leads to Pain_Signal Pain Signal Propagation Depolarization->Pain_Signal Causes OS Oleoyl Serotonin OS->TRPV1 Blocks

Caption: Antagonistic action of Oleoyl Serotonin on the TRPV1 channel.

Interaction with the FAAH Pathway

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide (B1667382) (AEA). Inhibition of FAAH leads to increased levels of AEA, which then activates cannabinoid receptors (CB1 and CB2), resulting in various physiological effects, including analgesia. While structurally similar to FAAH inhibitors, Oleoyl Serotonin shows weak to no inhibitory activity on FAAH.[1]

FAAH_Pathway cluster_cell Postsynaptic Neuron cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Substrate AEA_Synapse Anandamide (AEA) AEA->AEA_Synapse Retrograde Signaling Degradation Degradation Products FAAH->Degradation Hydrolyzes to CB1 CB1 Receptor AEA_Synapse->CB1 Activates Analgesia Analgesic Effects CB1->Analgesia OS Oleoyl Serotonin OS->FAAH Weak/No Inhibition FAAH_Inhibitor FAAH Inhibitor (e.g., Arachidonoyl Serotonin) FAAH_Inhibitor->FAAH Inhibits

Caption: Oleoyl Serotonin's limited interaction with the FAAH pathway.

Conclusion

This compound is an essential tool for researchers in the fields of pharmacology, neuroscience, and drug development. Its high purity and isotopic enrichment ensure its reliability as an internal standard for the accurate quantification of endogenous Oleoyl Serotonin. Understanding its analytical characterization and its role as a potent TRPV1 antagonist provides a solid foundation for its application in preclinical and clinical research.

References

An In-depth Technical Guide to N-acyl Serotonins in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl serotonins are a class of endogenous lipid mediators that have garnered significant interest in neuroscience research due to their diverse pharmacological activities and therapeutic potential. These molecules consist of a serotonin (B10506) moiety linked to a fatty acid via an amide bond. The nature of the acyl chain dictates the specific biological activity of the compound, leading to a family of molecules with distinct interactions with key cellular targets. This technical guide provides a comprehensive overview of the synthesis, metabolism, signaling pathways, and physiological roles of N-acyl serotonins, with a focus on their relevance to neuroscience. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area.

Synthesis and Metabolism

The biosynthesis of N-acyl serotonins is dependent on the intracellular concentrations of serotonin and various fatty acids. The primary precursor, serotonin (5-hydroxytryptamine or 5-HT), is synthesized from the essential amino acid tryptophan.[1][2] The subsequent acylation of serotonin is catalyzed by N-acetyltransferases. For instance, the well-known N-acetylserotonin (NAS), a precursor to melatonin, is formed through the action of arylalkylamine N-acetyltransferase (AANAT).[3][4] The formation of other N-acyl serotonins, such as N-arachidonoyl-serotonin (AA-5-HT), is also dependent on the availability of the corresponding fatty acid.[5]

The metabolic degradation of certain N-acyl serotonins is primarily mediated by Fatty Acid Amide Hydrolase (FAAH), an enzyme also responsible for the breakdown of the endocannabinoid anandamide.[3][6] This shared metabolic pathway highlights the intricate cross-talk between the endocannabinoid and serotonergic systems.

Biosynthesis of N-acetylserotonin and Melatonin

Tryptophan Tryptophan FiveHTP 5-Hydroxytryptophan Tryptophan->FiveHTP Tryptophan hydroxylase Serotonin Serotonin FiveHTP->Serotonin Aromatic L-amino acid decarboxylase NAS N-acetylserotonin Serotonin->NAS Arylalkylamine N-acetyltransferase (AANAT) Melatonin Melatonin NAS->Melatonin Acetylserotonin O-methyltransferase (ASMT) cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Anandamide_p Anandamide CB1R CB1 Receptor Anandamide_p->CB1R NAPE N-acyl-phosphatidyl- ethanolamine Anandamide_ps Anandamide NAPE->Anandamide_ps Anandamide_ps->Anandamide_p Retrograde signaling FAAH FAAH Anandamide_ps->FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid NAS_mol N-acyl serotonin NAS_mol->FAAH Inhibition cluster_0 Nociceptive Neuron TRPV1 TRPV1 Channel Calcium_Influx Ca²⁺ Influx TRPV1->Calcium_Influx Capsaicin Capsaicin / Heat / Protons Capsaicin->TRPV1 Activation NAS_mol N-acyl serotonin NAS_mol->TRPV1 Antagonism Pain_Signal Pain Signal Transduction Calcium_Influx->Pain_Signal cluster_0 Neuronal Membrane TrkB TrkB Receptor Phosphorylation TrkB Autophosphorylation TrkB->Phosphorylation NAS_mol N-acetylserotonin NAS_mol->TrkB Activation Downstream Downstream Signaling (e.g., Akt, ERK) Phosphorylation->Downstream Effects Neurogenesis, Neuronal Survival, Synaptic Plasticity Downstream->Effects start Start: Brain Tissue Sample homogenize 1. Homogenize tissue in appropriate buffer start->homogenize extract 2. Liquid-Liquid Extraction to isolate lipid fraction homogenize->extract purify 3. Solid-Phase Extraction (SPE) with silica (B1680970) cartridges extract->purify analyze 4. LC-MS/MS Analysis (C18 column, ESI+, MRM mode) purify->analyze quantify 5. Quantify based on precursor-to-product ion transitions analyze->quantify end End: N-acyl serotonin concentration quantify->end start Start: HEK-293 cells expressing TRPV1 seed 1. Seed cells in a 96-well plate start->seed load 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) seed->load incubate 3. Incubate with varying concentrations of N-acyl serotonin load->incubate stimulate 4. Stimulate with a TRPV1 agonist (e.g., capsaicin) incubate->stimulate measure 5. Measure intracellular calcium levels using a fluorescence plate reader stimulate->measure analyze 6. Calculate IC₅₀ value measure->analyze end End: TRPV1 antagonist potency analyze->end

References

The Emerging Role of N-Acyl Serotonins in Gut-Brain Axis Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl serotonins (NAS) represent a class of lipid signaling molecules at the intersection of neurotransmitter and lipid metabolism. Endogenously produced in the gut and brain, these compounds are increasingly recognized for their modulatory roles in the complex bidirectional communication network of the gut-brain axis. This technical guide provides a comprehensive overview of the core aspects of NAS signaling, including their biosynthesis, metabolism, and diverse mechanisms of action. We present quantitative data on their distribution and receptor interactions, detailed experimental protocols for their analysis, and visual representations of their signaling pathways and analytical workflows. This document is intended to serve as a foundational resource for researchers and professionals in neuroscience, gastroenterology, and pharmacology to facilitate further investigation into the therapeutic potential of N-acyl serotonins.

Introduction: N-Acyl Serotonins as Novel Modulators of the Gut-Brain Axis

The gut-brain axis is a sophisticated bidirectional communication system that integrates gut and brain function, influencing everything from mood and cognition to gut motility and inflammation. This intricate dialogue is mediated by a variety of signaling molecules, including neurotransmitters, hormones, and microbial metabolites. Among these, N-acyl serotonins (NAS) have emerged as a fascinating and promising class of endogenous lipid mediators.

Structurally, NAS consist of a serotonin (B10506) molecule linked to a fatty acid via an amide bond. The nature of the fatty acid moiety gives rise to a variety of NAS species, including N-arachidonoyl-serotonin (AA-5-HT), N-palmitoyl-serotonin (PA-5-HT), N-oleoyl-serotonin (OA-5-HT), and N-stearoyl-serotonin (SA-5-HT). These molecules are not merely metabolic intermediates but are now understood to possess distinct biological activities, positioning them as key players in the gut-brain signaling cascade.

This guide will delve into the technical details of NAS biosynthesis, their signaling pathways in the gut and brain, and the methodologies required for their study.

Biosynthesis and Metabolism of N-Acyl Serotonins

The synthesis of N-acyl serotonins is a multi-step process that begins with the essential amino acid tryptophan.

From Tryptophan to Serotonin

The majority of the body's serotonin is synthesized in the enterochromaffin (EC) cells of the gut epithelium. The biosynthetic pathway involves two key enzymatic steps:

  • Tryptophan Hydroxylation: Tryptophan is hydroxylated by tryptophan hydroxylase (TPH1 in the gut, TPH2 in the brain) to form 5-hydroxytryptophan (B29612) (5-HTP).

  • Decarboxylation: 5-HTP is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to yield serotonin (5-hydroxytryptamine, 5-HT).

Acylation of Serotonin

The final step in NAS biosynthesis is the acylation of serotonin. This reaction is catalyzed by N-acetyltransferases, which transfer a fatty acyl group from a donor molecule (e.g., acyl-CoA) to the amine group of serotonin. The specific enzymes responsible for the synthesis of long-chain NAS in the gut and brain are still under investigation.

Role of Gut Microbiota

The gut microbiota plays a significant role in regulating serotonin levels and, consequently, may influence the availability of the precursor for NAS synthesis. Certain gut bacteria, such as Staphylococcus pseudintermedius, have been shown to possess serotonin N-acetyltransferase (SNAT) activity, capable of producing N-acetylserotonin[1][2]. Furthermore, gut microbes can metabolize tryptophan, affecting its availability for serotonin synthesis in the host[3].

Degradation

The degradation of N-acyl serotonins is an area of active research. Fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the breakdown of the endocannabinoid anandamide (B1667382), is a known target of some NAS, such as AA-5-HT, which acts as an inhibitor[2]. The degradation of other NAS species and the potential involvement of other hydrolases, including those of microbial origin, are yet to be fully elucidated. Some bacteria are known to possess acylase enzymes capable of deacylating N-acyl compounds, suggesting a potential role for the gut microbiota in NAS metabolism[4].

Biosynthesis of N-Acyl Serotonins Tryptophan Tryptophan 5_HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->5_HTP Tryptophan Hydroxylase (TPH) Serotonin Serotonin (5-HT) 5_HTP->Serotonin Aromatic L-amino Acid Decarboxylase (AADC) NAS N-Acyl Serotonin (NAS) Serotonin->NAS N-Acetyltransferase Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->NAS N-Acetyltransferase Gut_Microbiota Gut Microbiota Gut_Microbiota->Tryptophan Metabolizes Gut_Microbiota->Serotonin Influences Synthesis

Figure 1: Biosynthesis pathway of N-acyl serotonins.

Signaling Pathways and Mechanisms of Action

N-acyl serotonins exert their effects through a variety of mechanisms, primarily by interacting with specific receptors and enzymes involved in other signaling systems.

N-Arachidonoyl-Serotonin (AA-5-HT): A Dual-Action Modulator

AA-5-HT is the most extensively studied NAS and exhibits a unique dual mechanism of action:

  • FAAH Inhibition: AA-5-HT is a potent inhibitor of fatty acid amide hydrolase (FAAH)[2]. By inhibiting FAAH, AA-5-HT prevents the breakdown of the endocannabinoid anandamide (AEA), leading to increased endocannabinoid tone. This indirect mechanism contributes to the analgesic and anxiolytic effects of AA-5-HT.

  • TRPV1 Antagonism: AA-5-HT also acts as a direct antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation[5].

This dual action makes AA-5-HT a particularly interesting molecule in the context of gut-brain signaling, as both the endocannabinoid system and TRPV1 channels are implicated in visceral sensation, gut motility, and neuro-inflammation.

Signaling of N-Arachidonoyl-Serotonin (AA-5-HT) AA_5HT N-Arachidonoyl-Serotonin (AA-5-HT) FAAH FAAH AA_5HT->FAAH Inhibits TRPV1 TRPV1 Channel AA_5HT->TRPV1 Antagonizes Anandamide Anandamide (AEA) FAAH->Anandamide Degrades CB1_R CB1 Receptor Anandamide->CB1_R Activates Analgesia Analgesia CB1_R->Analgesia Reduced_Anxiety Reduced Anxiety CB1_R->Reduced_Anxiety TRPV1->Analgesia Modulates Anti_inflammatory Anti-inflammatory Effects TRPV1->Anti_inflammatory Modulates

Figure 2: Dual signaling mechanism of AA-5-HT.

Other N-Acyl Serotonins

Research into other NAS species is ongoing, with emerging evidence suggesting distinct biological activities:

  • N-Palmitoyl-serotonin (PA-5-HT): While less is known about its specific receptors, palmitoylation is a common post-translational modification of serotonin receptors, affecting their function and signaling[6][7][8]. This suggests that PA-5-HT could potentially modulate serotonergic signaling through direct or indirect mechanisms.

  • N-Oleoyl-serotonin (OA-5-HT): OA-5-HT has been shown to inhibit capsaicin-induced TRPV1 channel activation, though with a higher IC50 than AA-5-HT[9]. It has also been investigated for its effects on gut motility and inflammation, areas where serotonin itself plays a crucial role[10][11].

  • N-Stearoyl-serotonin (SA-5-HT): Like other NAS, SA-5-HT is found in the gut, and its levels are influenced by diet[12]. Its specific signaling pathways and contributions to gut-brain communication are still being elucidated.

Quantitative Data

The following tables summarize available quantitative data on the levels of N-acyl serotonins in tissues and their interactions with key molecular targets.

Table 1: Levels of N-Acyl Serotonins in Tissues

N-Acyl SerotoninTissueSpeciesConcentrationReference
N-Arachidonoyl-serotoninJejunum, IleumPig, MousePresent[12]
N-Palmitoyl-serotoninJejunum, IleumPig, MousePresent[12]
N-Oleoyl-serotoninJejunum, IleumPig, MousePresent[12]
N-Stearoyl-serotoninJejunum, IleumPig, MousePresent[12]
N-AcetylserotoninBrainRatPresent[13]

Table 2: Receptor Binding and Enzyme Inhibition Data

CompoundTargetAssayValueSpeciesReference
N-Arachidonoyl-serotoninFAAHIC5012.0 µMMouse[2]
N-Arachidonoyl-serotoninFAAHIC505.6 µMRat[2]
N-Oleoyl-serotoninTRPV1IC502.57 µMHuman[9]
N-AcetylserotoninSerotonin ReceptorsKd3-5 nMRat

Experimental Protocols

The accurate quantification of N-acyl serotonins in biological matrices is crucial for understanding their physiological roles. The following section provides a detailed methodology for the extraction and analysis of NAS using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Extraction of N-Acyl Serotonins from Intestinal Tissue

This protocol is adapted from established lipid extraction methods and optimized for NAS.

  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen intestinal tissue.

    • Add the tissue to a 2 mL homogenization tube containing ceramic beads.

    • Add 1 mL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., d4-N-arachidonoyl-serotonin).

    • Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 6,000 rpm), keeping the samples on ice between cycles.

  • Lipid Extraction (Bligh & Dyer Method):

    • To the homogenate, add 2 mL of chloroform (B151607) and vortex vigorously for 1 minute.

    • Add 1 mL of water and vortex again for 1 minute to induce phase separation.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette, avoiding the protein interface.

    • Transfer the organic phase to a new glass tube.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in 100 µL of methanol for LC-MS/MS analysis.

Quantification by LC-MS/MS
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each N-acyl serotonin and its internal standard. Examples of transitions are provided in Table 3.

Table 3: Example MRM Transitions for N-Acyl Serotonins

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Acetylserotonin219.1160.115
N-Palmitoyl-serotonin415.3160.125
N-Oleoyl-serotonin441.3160.125
N-Arachidonoyl-serotonin461.3160.128

Note: These are example parameters and should be optimized for the specific instrument used.

Experimental Workflow for NAS Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Tissue Intestinal or Brain Tissue Homogenization Homogenization (Methanol + Internal Standard) Tissue->Homogenization Extraction Lipid Extraction (Bligh & Dyer) Homogenization->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in Methanol Drying->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Figure 3: Experimental workflow for the quantification of N-acyl serotonins.

Conclusion and Future Directions

N-acyl serotonins are emerging as a critical class of signaling molecules within the gut-brain axis. Their unique ability to modulate both serotonergic and other signaling pathways, such as the endocannabinoid system, positions them as promising targets for therapeutic intervention in a range of disorders, from functional gastrointestinal diseases to mood and anxiety disorders.

Future research should focus on:

  • Elucidating the full spectrum of NAS: Identifying and quantifying the complete profile of N-acyl serotonins in different regions of the gut and brain under various physiological and pathological conditions.

  • Identifying specific biosynthetic and degradative enzymes: Characterizing the enzymes responsible for the synthesis and breakdown of different NAS species will provide novel targets for drug development.

  • Deconvoluting the signaling pathways of individual NAS: Understanding the specific receptor interactions and downstream signaling cascades of each N-acyl serotonin will be crucial for developing targeted therapies.

  • Investigating the role of the gut microbiota: Further exploring the direct and indirect influence of the gut microbiome on NAS metabolism and signaling will open new avenues for therapeutic modulation through probiotics, prebiotics, and dietary interventions.

The study of N-acyl serotonins is a rapidly evolving field with the potential to significantly advance our understanding of gut-brain communication and provide novel therapeutic strategies for a host of debilitating conditions.

References

Methodological & Application

Application Note: Quantitative Analysis of Oleoyl Serotonin in Human Plasma using Oleoyl Serotonin-d17 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Oleoyl Serotonin (B10506) in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Oleoyl Serotonin-d17, is employed. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by a rapid and efficient chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is highly suitable for researchers, scientists, and drug development professionals investigating the pharmacokinetic profile and physiological roles of Oleoyl Serotonin.

Introduction

Oleoyl Serotonin is an endogenous N-acyl amide that has garnered significant interest in the scientific community. It is structurally similar to the endocannabinoid anandamide (B1667382) and has been shown to interact with components of the endocannabinoid system. Specifically, Oleoyl Serotonin is a potent inhibitor of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of anandamide. By inhibiting FAAH, Oleoyl Serotonin can elevate the levels of endogenous cannabinoids, suggesting its potential therapeutic applications in pain, inflammation, and neurological disorders.

Accurate and reliable quantification of Oleoyl Serotonin in biological matrices is essential for understanding its pharmacology and physiological significance. LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability in sample preparation and matrix effects, thereby ensuring the integrity of the quantitative data.[1] This application note provides a comprehensive protocol for the quantitative analysis of Oleoyl Serotonin in human plasma using this compound as an internal standard.

Principle of the Method

The analytical method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is spiked into the plasma samples as an internal standard (IS). Both the analyte (Oleoyl Serotonin) and the IS are extracted from the plasma matrix using a liquid-liquid extraction procedure. The extract is then injected into a UHPLC (Ultra-High-Performance Liquid Chromatography) system for chromatographic separation, followed by detection using a tandem mass spectrometer. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to selectively detect the precursor-to-product ion transitions for both Oleoyl Serotonin and this compound. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of Oleoyl Serotonin in the sample, based on a calibration curve prepared in a surrogate matrix.

Experimental Protocols

Materials and Reagents
  • Oleoyl Serotonin (analyte)

  • This compound (internal standard)

  • Human plasma (K2EDTA)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Oleoyl Serotonin and this compound in methanol at a concentration of 1 mg/mL.

  • Intermediate Stock Solutions (10 µg/mL): Prepare intermediate stock solutions by diluting the primary stock solutions with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Oleoyl Serotonin by serially diluting the intermediate stock solution with methanol to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw human plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes (except for blank matrix samples).

  • Vortex briefly to mix.

  • Add 500 µL of ice-cold methyl tert-butyl ether (MTBE) to each tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (approximately 450 µL) to a new 1.5 mL microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (90:10 Methanol:Water with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
UHPLC System Standard UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 80% B to 98% B over 5 min, hold at 98% B for 2 min, return to 80% B
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

Mass Spectrometry:

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Oleoyl Serotonin441.3160.110025
This compound458.4160.110025

Note: The product ion for Oleoyl Serotonin and its deuterated internal standard is the serotonin fragment, which will have the same mass.

Data Presentation

The LC-MS/MS method was validated according to established bioanalytical method validation guidelines.[2] A summary of the quantitative performance is provided in the tables below.

Table 2: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)Weighting
Oleoyl Serotonin0.1 - 100>0.9951/x²

Table 3: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.1< 1585 - 115< 1585 - 115
Low QC0.3< 1585 - 115< 1585 - 115
Mid QC10< 1585 - 115< 1585 - 115
High QC80< 1585 - 115< 1585 - 115

Table 4: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC0.385 - 95< 15
High QC8088 - 98< 15

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample is_spike Spike with This compound (IS) sample->is_spike lle Liquid-Liquid Extraction (MTBE) is_spike->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis lcms->data

Caption: A streamlined workflow for the quantification of Oleoyl Serotonin.

Signaling Pathway of Oleoyl Serotonin

signaling_pathway os Oleoyl Serotonin faah FAAH os->faah Inhibits anandamide Anandamide (AEA) faah->anandamide Degrades cb1 CB1 Receptor anandamide->cb1 Activates inactivation Inactivation signaling Neuronal Signaling (e.g., pain modulation) cb1->signaling Modulates

Caption: Oleoyl Serotonin inhibits FAAH, increasing anandamide levels.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and selective approach for the quantitative determination of Oleoyl Serotonin in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for potential variations during sample processing and analysis. This method is a valuable tool for researchers in the fields of pharmacology, drug metabolism, and clinical research, enabling further investigation into the therapeutic potential of Oleoyl Serotonin.

References

Quantitative Analysis of Oleoyl Serotonin in Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Oleoyl Serotonin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology employs a stable isotope-labeled internal standard, Oleoyl Serotonin-d17, to ensure high accuracy and precision, correcting for matrix effects and variations during sample preparation. The described method involves a straightforward protein precipitation extraction of Oleoyl Serotonin from plasma, followed by chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This robust and reliable assay is suitable for pharmacokinetic studies, drug development, and research investigating the physiological roles of N-acyl serotonins.

Introduction

Oleoyl Serotonin is an endogenous N-acyl amide, a class of lipid signaling molecules. It is structurally similar to other bioactive lipids like anandamide. Emerging research has identified Oleoyl Serotonin as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, with an IC50 value of 2.57 µM for the human TRPV1 receptor.[1][2][3][4] The TRPV1 channel is a key player in pain perception, inflammation, and thermoregulation. The ability of Oleoyl Serotonin to modulate TRPV1 activity suggests its potential involvement in various physiological and pathophysiological processes, making it a molecule of significant interest in drug discovery and development.

Accurate quantification of Oleoyl Serotonin in biological matrices like plasma is crucial for understanding its pharmacology, pharmacokinetics, and role in disease. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity.[5][6] The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving reliable and reproducible results.[1] Deuterated standards co-elute with the analyte and have nearly identical chemical and physical properties, allowing for effective correction of variations in sample recovery and matrix-induced ionization suppression or enhancement.[2][7]

This application note provides a comprehensive protocol for the quantitative analysis of Oleoyl Serotonin in plasma, from sample preparation to LC-MS/MS data acquisition and analysis.

Signaling Pathway of Oleoyl Serotonin

Oleoyl Serotonin exerts its biological effects primarily through the modulation of the TRPV1 ion channel. TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is activated by a variety of stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers. Activation of TRPV1 leads to an influx of calcium and sodium ions, resulting in membrane depolarization and the generation of action potentials, which are transmitted to the central nervous system and perceived as pain.

As a TRPV1 antagonist, Oleoyl Serotonin binds to the channel and inhibits its activation by agonists. By blocking the TRPV1 channel, Oleoyl Serotonin can attenuate pain and inflammation, making it a potential therapeutic target for various conditions.

Oleoyl_Serotonin_Signaling_Pathway Oleoyl Serotonin Signaling Pathway Oleoyl_Serotonin Oleoyl Serotonin TRPV1_Receptor TRPV1 Receptor Oleoyl_Serotonin->TRPV1_Receptor Inhibits Ion_Channel_Opening Ion Channel Opening TRPV1_Receptor->Ion_Channel_Opening Cation_Influx Ca2+/Na+ Influx Ion_Channel_Opening->Cation_Influx Neuronal_Depolarization Neuronal Depolarization Cation_Influx->Neuronal_Depolarization Pain_Signal Pain Signal Transmission Neuronal_Depolarization->Pain_Signal Agonists Agonists (e.g., Capsaicin, Heat, Protons) Agonists->TRPV1_Receptor Activates Sample_Preparation_Workflow Plasma Sample Preparation Workflow Plasma_Sample 100 µL Plasma Sample Add_IS Add 10 µL This compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Add 300 µL ice-cold Acetonitrile (0.1% FA) Add_IS->Protein_Precipitation Vortex Vortex 30s Protein_Precipitation->Vortex Centrifuge Centrifuge 14,000 rpm, 10 min, 4°C Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness (Nitrogen Stream, 40°C) Supernatant_Transfer->Evaporation Reconstitution Reconstitute in 100 µL Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

References

Application Note: Quantification of N-Acyl Amides in Biological Matrices using GC-MS with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acyl amides are a diverse class of lipid signaling molecules involved in a wide array of physiological processes, including neurotransmission, inflammation, and energy homeostasis. A prominent subclass, the N-acylethanolamines (NAEs), includes the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamide), which plays a crucial role in the central nervous system. Accurate quantification of these molecules in complex biological matrices like plasma and tissue is essential for understanding their function in health and disease. Gas chromatography-mass spectrometry (GC-MS) offers a robust platform for this analysis, providing high sensitivity and selectivity. The use of stable isotope-labeled internal standards, particularly deuterated analogs, is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response, ensuring the highest accuracy and precision.[1]

This application note provides a detailed protocol for the extraction, derivatization, and quantification of N-acyl amides from biological samples using GC-MS with deuterated internal standards.

Principle of Isotope Dilution GC-MS

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte (e.g., a deuterated N-acyl amide) to the sample at the earliest stage of preparation.[2] This "internal standard" is chemically identical to the endogenous analyte and therefore experiences the same processing, including extraction losses, derivatization inefficiencies, and injection variability.[2] Because the mass spectrometer can distinguish between the analyte and the heavier isotope-labeled standard, the ratio of their signal intensities can be used to calculate the precise concentration of the endogenous analyte, regardless of sample loss. This approach significantly improves the accuracy and reproducibility of the quantification.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of N-acyl amides is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Tissue Homogenate) spike Spike with Deuterated Internal Standards sample->spike Add known amount extract Lipid Extraction (e.g., LLE or SPE) spike->extract dry Evaporation to Dryness (under Nitrogen) extract->dry derivatize Silylation (e.g., with BSTFA) dry->derivatize heat Incubation (e.g., 60°C for 20 min) derivatize->heat reconstitute Reconstitute in Hexane heat->reconstitute gcms GC-MS Analysis (SIM Mode) reconstitute->gcms quant Quantification (Peak Area Ratio vs. Cal Curve) gcms->quant data Data Reporting quant->data

Caption: Experimental workflow for N-acyl amide analysis by GC-MS.

Detailed Experimental Protocol

This protocol is a generalized procedure based on validated methods for N-acylethanolamine analysis.[1][3] Researchers should optimize specific parameters for their analytes of interest and sample matrix.

1. Materials and Reagents

  • N-acyl amide analytical standards (e.g., anandamide, PEA, OEA)

  • Deuterated internal standards (e.g., Anandamide-d4, PEA-d4, OEA-d4)

  • Solvents: Methanol, Chloroform, Hexane, Ethyl Acetate (all HPLC or GC grade)

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Solid Phase Extraction (SPE) Columns (e.g., C18)

2. Sample Preparation and Lipid Extraction

  • For Plasma/Serum Samples:

    • To 1 mL of plasma or serum in a glass tube, add 50 µL of a mixed internal standard solution containing the deuterated N-acyl amides at a known concentration (e.g., 100 ng/mL).

    • Perform a liquid-liquid extraction by adding 2 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 1 minute.

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.

    • Centrifuge at 2000 x g for 5 minutes.

    • Carefully collect the lower organic phase into a new glass tube using a Pasteur pipette.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • For Tissue Samples:

    • Weigh approximately 50-100 mg of homogenized tissue into a polypropylene (B1209903) tube.

    • Add 10 mL of a 9:1 methanol:chloroform extraction solvent.[1]

    • Add the deuterated internal standard solution as described above.

    • Vortex for 30 seconds and sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • For cleaner extracts, the dried residue can be reconstituted and passed through an SPE column.[3]

3. Derivatization (Silylation)

Derivatization is essential to increase the volatility and thermal stability of N-acyl amides for GC analysis.

  • To the dried lipid extract, add 100 µL of BSTFA with 1% TMCS and 30 µL of pyridine.[1]

  • Vortex the tube for 30 seconds to ensure the residue is fully dissolved.

  • Heat the mixture at 60°C for 20-30 minutes to complete the silylation reaction.[1][3]

  • Cool the sample to room temperature.

  • The sample can be injected directly, or the derivatization reagents can be evaporated under nitrogen and the sample reconstituted in 50-100 µL of hexane.[3]

4. GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters. These should be optimized for the specific instrument and analytes.

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[1]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[1][4]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Injector: Splitless mode, 250°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp: 15°C/min to 300°C.

    • Hold: 10 min at 300°C.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each silylated N-acyl amide and its corresponding deuterated internal standard.

5. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the N-acyl amides and a constant concentration of the deuterated internal standards. Process these standards using the same extraction and derivatization protocol as the samples.

  • Quantification: Plot the ratio of the peak area of the analyte to the peak area of its corresponding internal standard against the analyte concentration. Perform a linear regression to generate a calibration curve.

  • Calculate the concentration of the N-acyl amides in the biological samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes representative concentration ranges for common N-acyl amides found in human plasma, as determined by mass spectrometry methods.

N-Acyl Amide (NAE)AbbreviationTypical Concentration in Human Plasma (nM)Reference
N-arachidonoylethanolamide (Anandamide)AEA1.35 ± 0.32[5]
N-oleoylethanolamideOEA18 ± 6[5]
N-palmitoylethanolamidePEAReported in plasma[6]
N-stearoylethanolamineSEAReported in plasma[3]

Concentrations can vary significantly based on physiological state and analytical methodology.

Signaling Pathway Visualization

N-acyl amides, particularly the endocannabinoid anandamide (AEA), are synthesized on-demand from membrane lipid precursors and act on cannabinoid receptors to modulate synaptic transmission.

signaling_pathway cluster_synthesis Anandamide Synthesis cluster_signaling Receptor Signaling cluster_degradation Degradation NAPE N-Arachidonoyl phosphatidylethanolamine (NAPE) (in cell membrane) AEA_synth Anandamide (AEA) NAPE->AEA_synth Hydrolysis PLD Phospholipase D (PLD) PLD->NAPE AEA_signal Anandamide (AEA) AEA_synth->AEA_signal CB1 Cannabinoid Receptor 1 (CB1) (GPCR) AEA_signal->CB1 Binds to AEA_degrad Anandamide (AEA) AEA_signal->AEA_degrad Effect Downstream Cellular Effects (e.g., Inhibition of Adenylyl Cyclase) CB1->Effect Products Arachidonic Acid + Ethanolamine AEA_degrad->Products Hydrolysis FAAH Fatty Acid Amide Hydrolase (FAAH) FAAH->AEA_degrad

Caption: Simplified pathway of Anandamide synthesis, signaling, and degradation.

References

Method Development for Endocannabinoid Quantification Using Oleoyl Serotonin-d17 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed methodology for the quantification of endocannabinoids and related N-acylethanolamines (NAEs) in biological matrices, such as plasma and brain tissue, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol incorporates Oleoyl Serotonin-d17 as a robust internal standard to ensure accuracy and precision in complex biological samples.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and metabolic enzymes, is a crucial neuromodulatory system involved in a wide array of physiological processes.[1][2] The two most well-characterized endocannabinoids are N-arachidonoylethanolamine (anandamide, AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[1][3] Accurate quantification of these and other related lipid mediators is essential for understanding their roles in health and disease, and for the development of novel therapeutics.

LC-MS/MS has emerged as the preferred analytical technique for endocannabinoid quantification due to its high sensitivity and selectivity.[3][4] However, the analysis of these lipid signaling molecules in complex biological matrices is challenging due to their low endogenous concentrations and susceptibility to enzymatic and chemical degradation.[5][6] The use of a suitable internal standard is therefore critical to correct for analyte losses during sample preparation and for variations in instrument response. This compound, a deuterated analog of the endogenous N-acyl serotonin, serves as an excellent internal standard for this application due to its structural similarity to the target analytes and its distinct mass, which prevents interference.[7]

This application note provides a comprehensive protocol for the extraction, separation, and quantification of key endocannabinoids from biological samples, along with typical method performance characteristics.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (B52724), Methanol (B129727), Water, Formic Acid, Ethyl Acetate (B1210297), Toluene (all LC-MS grade)

  • Standards: Anandamide (AEA), 2-Arachidonoylglycerol (2-AG), Palmitoylethanolamide (PEA), Oleoylethanolamide (OEA), Stearoylethanolamide (SEA), this compound (internal standard)

  • Chemicals: Butylated hydroxytoluene (BHT)

  • Solid Phase Extraction (SPE) Cartridges: C18 reverse-phase cartridges (e.g., 100 mg, 1 mL)

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the desired level of sample cleanup. Common methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5][6]

2.2.1. Plasma Sample Preparation (Protein Precipitation and LLE)

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of internal standard working solution (this compound in methanol).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% BHT to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

2.2.2. Brain Tissue Sample Preparation (Homogenization and SPE)

  • Weigh approximately 50 mg of frozen brain tissue.

  • Add 1 mL of ice-cold acetonitrile containing 0.1% BHT and 10 µL of the internal standard working solution.

  • Homogenize the tissue using a bead beater or probe sonicator on ice.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the endocannabinoids with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

2.3.1. Liquid Chromatography Conditions

  • Column: A reverse-phase C18 column is typically used, given the nonpolar nature of endocannabinoids.[5] (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Gradient: A typical gradient starts with a lower percentage of organic phase and gradually increases to elute the more hydrophobic analytes.[5]

    • 0-1 min: 50% B

    • 1-10 min: Gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 50% B for re-equilibration

2.3.2. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Key MRM Transitions: The precursor-to-product ion transitions for each analyte and the internal standard need to be optimized. Representative transitions are provided in the table below.

Quantitative Data

The following tables summarize typical quantitative performance data for the analysis of endocannabinoids using a validated LC-MS/MS method.

Table 1: Optimized MRM Transitions for Endocannabinoids and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Anandamide (AEA)348.362.125
2-Arachidonoylglycerol (2-AG)379.3287.215
Palmitoylethanolamide (PEA)300.362.120
Oleoylethanolamide (OEA)326.362.122
Stearoylethanolamide (SEA)328.362.122
This compound (IS) 462.4 160.1 30

Table 2: Method Validation Parameters

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%)
Anandamide (AEA)0.05 - 500.05< 1585-115
2-Arachidonoylglycerol (2-AG)0.5 - 5000.5< 1585-115
Palmitoylethanolamide (PEA)0.1 - 1000.1< 1585-115
Oleoylethanolamide (OEA)0.1 - 1000.1< 1585-115
Stearoylethanolamide (SEA)0.1 - 1000.1< 1585-115

LLOQ: Lower Limit of Quantification. Data presented are representative and may vary based on the specific instrumentation and matrix used.[8][9]

Visualizations

Endocannabinoid Signaling Pathway

Caption: Retrograde signaling mechanism of endocannabinoids.

Experimental Workflow for Endocannabinoid Quantification

Caption: Workflow for sample preparation and analysis.

Method Validation Logical Flow

Caption: Key parameters for method validation.

References

Application Note: Oleoyl Serotonin-d17 for In Vitro Fatty Acid Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Oleoyl (B10858665) Serotonin-d17 is a stable isotope-labeled analog of Oleoyl Serotonin (B10506), a naturally occurring N-acyl amide of oleic acid and the neurotransmitter serotonin. This deuterated version, with 17 deuterium (B1214612) atoms on the oleoyl chain, serves as a powerful tool for researchers studying fatty acid metabolism in vitro. Its unique structure allows for the simultaneous investigation of fatty acid uptake, storage, and downstream metabolic conversion, as well as the potential signaling roles of N-acyl serotonins in cellular processes. The stable isotope label provides a distinct mass shift, enabling clear differentiation from endogenous unlabeled lipids by mass spectrometry, thus facilitating precise tracing and quantification of metabolic fates.

This application note provides detailed protocols for utilizing Oleoyl Serotonin-d17 to trace the metabolism of the oleoyl moiety in cultured cells. It is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, cellular signaling, and related therapeutic areas.

Principle of the Application

This compound is introduced into a cell culture system. The molecule's dual nature suggests two primary routes of cellular interaction and metabolism. The intact molecule may exert signaling effects through receptors like TRPV1.[1][2] Concurrently, or alternatively, intracellular enzymes may hydrolyze the amide bond, releasing oleic acid-d17 and serotonin into their respective metabolic pathways.

The deuterated oleic acid (oleic acid-d17) can then be traced as it is incorporated into various lipid classes, such as triglycerides (TGs) for storage in lipid droplets, phospholipids (B1166683) for membrane synthesis, and cholesteryl esters. The metabolic conversion of oleic acid-d17 into other fatty acids through elongation or desaturation can also be monitored. The serotonin component will enter its own catabolic pathway, primarily metabolized by monoamine oxidase (MAO) to 5-hydroxyindoleacetaldehyde (5-HIAL) and subsequently to 5-hydroxyindoleacetic acid (5-HIAA).[1]

By employing Liquid Chromatography-Mass Spectrometry (LC-MS/MS), researchers can identify and quantify the deuterated lipid species and serotonin metabolites, providing a detailed snapshot of fatty acid and serotonin metabolism within the investigated cellular model.

Materials and Reagents

  • This compound: Provided as a solution in a suitable solvent (e.g., ethanol).

  • Cell Culture Medium: Appropriate for the cell line being used (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Bovine Serum Albumin (BSA): Fatty acid-free.

  • Cell Line: A suitable cell line for studying fatty acid metabolism (e.g., HepG2 for liver metabolism, 3T3-L1 for adipocyte metabolism, or primary hepatocytes).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA solution.

  • Lipid Extraction Solvents: Chloroform, Methanol, Water (LC-MS grade).

  • Internal Standards: A suite of non-deuterated lipid standards for quantification.

  • LC-MS/MS system: Equipped with a suitable column for lipid separation (e.g., C18 reversed-phase).

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the chosen cell line in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Preparation of this compound Working Solution:

    • Prepare a stock solution of fatty acid-free BSA in serum-free medium (e.g., 10% w/v).

    • Dilute the this compound stock solution in ethanol (B145695) to an intermediate concentration.

    • Slowly add the this compound intermediate solution to the BSA solution while gently vortexing to facilitate complex formation. This improves solubility and cellular uptake.

    • The final concentration of this compound should be determined based on experimental needs, typically in the low micromolar range. The final ethanol concentration in the cell culture medium should be less than 0.1%.

  • Cell Treatment:

    • Aspirate the growth medium from the cells and wash once with sterile PBS.

    • Add the prepared this compound:BSA complex in serum-free medium to the cells.

    • Incubate the cells for the desired time points (e.g., 1, 4, 8, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 2: Lipid Extraction

A modified Bligh-Dyer method is recommended for total lipid extraction.

  • Stopping the Reaction: After the incubation period, aspirate the treatment medium.

  • Cell Lysis and Lipid Solubilization:

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol directly to each well to lyse the cells.

    • Scrape the cells and transfer the lysate to a glass tube.

  • Phase Separation:

    • Add 0.25 mL of water to the lysate.

    • Vortex the mixture thoroughly for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collection of Lipid Phase:

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of methanol, isopropanol, and water).

  • Chromatographic Separation:

    • Inject the reconstituted sample onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phases typically consisting of acetonitrile (B52724) and water with additives like ammonium (B1175870) acetate (B1210297) or formic acid to achieve good separation of different lipid classes.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of lipid species and serotonin metabolites.

    • Use a high-resolution mass spectrometer for accurate mass measurements to identify the deuterated lipids.

    • Perform targeted analysis using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer for sensitive quantification of specific deuterated lipids and their metabolites. The mass shift of +17 for the oleoyl moiety will be the key indicator of the tracer's presence.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be organized into tables for clear interpretation and comparison across different experimental conditions.

Table 1: Incorporation of Oleoyl-d17 into Different Lipid Classes

Lipid ClassControl (Endogenous Levels, ng/mg protein)Treated (d17-labeled levels, ng/mg protein)Fold Increase (d17 vs. Endogenous)
Free Fatty Acids (Oleic Acid)
Triglycerides
Phosphatidylcholine
Phosphatidylethanolamine
Cholesteryl Esters

Table 2: Analysis of Serotonin and its Metabolites

CompoundControl (ng/mg protein)Treated (ng/mg protein)
Serotonin
5-HIAA

Visualization of Pathways and Workflows

Signaling and Metabolic Pathways

cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion OSd17 This compound TRPV1 TRPV1 Receptor OSd17->TRPV1 Signaling Uptake Uptake Transporter OSd17->Uptake Transport OSd17_intra Intracellular This compound Uptake->OSd17_intra Hydrolysis Amide Bond Hydrolysis OSd17_intra->Hydrolysis OAd17 Oleic Acid-d17 Hydrolysis->OAd17 Serotonin Serotonin Hydrolysis->Serotonin LipidDroplet Lipid Droplet (Triglycerides-d17) OAd17->LipidDroplet Esterification Membrane Membrane Synthesis (Phospholipids-d17) OAd17->Membrane Incorporation CE Cholesteryl Esters-d17 OAd17->CE Esterification MAO MAO Serotonin->MAO Metabolism HIAA 5-HIAA MAO->HIAA cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation CellCulture Cell Culture Treatment Treatment with This compound CellCulture->Treatment LipidExtraction Lipid Extraction Treatment->LipidExtraction LCMS LC-MS/MS Analysis LipidExtraction->LCMS DataProcessing Data Processing LCMS->DataProcessing MetaboliteID Metabolite Identification and Quantification DataProcessing->MetaboliteID PathwayAnalysis Metabolic Pathway Analysis MetaboliteID->PathwayAnalysis BiologicalInterpretation Biological Interpretation PathwayAnalysis->BiologicalInterpretation

References

Application Note: Quantitative Analysis of Oleoyl Serotonin-d17 in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the sensitive and selective quantification of Oleoyl Serotonin-d17 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated form of Oleoyl Serotonin (B10506), is an essential internal standard for the accurate quantification of its endogenous counterpart in complex biological samples.[1] The methodology described herein is adapted from established protocols for similar N-acyl serotonins and related lipid signaling molecules, providing a robust starting point for researchers in neuroscience, pharmacology, and drug development.[2] The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection parameters.

Introduction

N-oleoyl-serotonin is an endogenous lipid signaling molecule involved in various physiological processes. Its accurate quantification is crucial for understanding its role in health and disease. Stable isotope-labeled internal standards, such as this compound, are critical for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of quantitative data obtained by LC-MS/MS.[1] This application note details a comprehensive LC-MS/MS method for the detection and quantification of this compound, which can be readily adapted for the analysis of the non-labeled Oleoyl Serotonin.

Experimental Protocols

Sample Preparation

A multi-step sample preparation procedure involving tissue homogenization, liquid-liquid extraction, and solid-phase extraction (SPE) is recommended to isolate Oleoyl Serotonin from complex biological matrices like brain tissue.[2]

Materials:

  • Biological tissue (e.g., brain)

  • Homogenization buffer (e.g., phosphate-buffered saline)

  • Chloroform[3]

  • Methanol[3]

  • Silica-based solid-phase extraction (SPE) cartridges[2]

  • HPLC-grade solvents[4]

Procedure:

  • Homogenization: Homogenize tissue samples in an appropriate buffer.[2]

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction to isolate the lipid fraction containing the analyte.[2][3]

  • Solid-Phase Extraction (SPE): Further purify and concentrate the extracts using silica (B1680970) SPE cartridges to remove interfering matrix components.[2][5]

Liquid Chromatography

Chromatographic separation is achieved using a C18 analytical column with a gradient elution program.[2][6]

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 Analytical Column (e.g., 2.1 x 100 mm, 1.7 µm)[7]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol mixture[3][6]
Flow Rate 0.3 - 0.4 mL/min
Column Temperature 40 - 55 °C[6]
Injection Volume 5 µL[7][8]
Gradient Program Optimized to ensure separation from matrix components. A suggested starting point is a linear gradient from 5% to 95% Mobile Phase B over several minutes.[6][8]
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended for detection. Analysis should be performed in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.[2][3]

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)[2][3]
Precursor Ion (Q1) - this compound To be determined based on the exact mass of the deuterated standard.
Product Ion (Q3) - this compound To be determined through infusion and fragmentation experiments.
Precursor Ion (Q1) - Oleoyl Serotonin To be determined based on the exact mass of the analyte.
Product Ion (Q3) - Oleoyl Serotonin To be determined through infusion and fragmentation experiments.
Collision Energy Optimize for maximum signal intensity of the product ions.
Source Temperature Optimize for efficient desolvation and ionization.
Gas Settings (Nebulizer, Heater) Optimize for stable spray and efficient ionization.

Quantitative Data Summary

The following table presents typical performance characteristics for the quantification of N-acyl serotonins using LC-MS/MS, which can be expected for this method after validation.[2]

Table 3: Method Performance Characteristics (Example for N-arachidonoyl-serotonin)

ParameterTypical Value
Linearity Range 0.2–120 pg/µl[2]
Correlation Coefficient (R²) ≥ 0.99[2]
Lower Limit of Quantification (LLOQ) 1.9 pg on column[2]
Limit of Detection (LOD) 0.5 pg on column[2]
Intraday Precision (RSD%) 1.0–13.1%[2]
Interday Precision (RSD%) 3.3–17.1%[2]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Biological Tissue Homogenate Tissue Homogenate Tissue->Homogenate Homogenization LipidExtract Lipid Extract Homogenate->LipidExtract Liquid-Liquid Extraction PurifiedSample Purified Sample LipidExtract->PurifiedSample Solid-Phase Extraction LC Liquid Chromatography PurifiedSample->LC Injection MS Mass Spectrometry LC->MS Elution Data Data Acquisition MS->Data Detection Quant Quantification Data->Quant Report Results Quant->Report

Caption: Overview of the analytical workflow.

Signaling Pathway Context

G cluster_synthesis Biosynthesis cluster_action Mechanism of Action Serotonin Serotonin Enzyme N-acyltransferase Serotonin->Enzyme OleoylCoA Oleoyl-CoA OleoylCoA->Enzyme OS Oleoyl Serotonin Enzyme->OS FAAH FAAH OS->FAAH Inhibition TRPV1 TRPV1 Receptor OS->TRPV1 Antagonism Anandamide Anandamide FAAH->Anandamide Degradation

Caption: Biosynthesis and action of Oleoyl Serotonin.

References

Application Notes and Protocols for Oleoyl Serotonin Analysis in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl (B10858665) Serotonin (B10506) is an endogenous N-acyl amide that has garnered significant interest in neuroscience and pharmacology. Structurally similar to the well-studied N-arachidonoyl-serotonin (AA-5-HT), oleoyl serotonin is a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Unlike AA-5-HT, however, it is a very weak inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide. This distinction in its pharmacological profile makes oleoyl serotonin a valuable tool for investigating the specific roles of TRPV1 in the central nervous system, independent of significant alterations in the endocannabinoid system.

Accurate and reliable quantification of oleoyl serotonin in brain tissue is paramount for elucidating its physiological and pathological roles. This document provides detailed application notes and experimental protocols for the sample preparation of brain tissue for oleoyl serotonin analysis, with a focus on Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) techniques.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation technique is critical for achieving accurate and reproducible quantification of oleoyl serotonin. The following table summarizes a comparison of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) based on data for similar N-acyl compounds and general lipid analysis in brain tissue. It is important to note that direct comparative data for oleoyl serotonin is limited, and these values should be considered as a general guide. Method validation for oleoyl serotonin is strongly recommended.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Key Considerations
Recovery Generally moderate to high (can exceed 80%)[1]Typically high and reproducible (often >85-90%)[2]Recovery can be highly dependent on the specific solvents and conditions used. SPE can offer more consistent recoveries due to the controlled nature of the extraction.
Matrix Effect Can be significant due to co-extraction of phospholipids (B1166683) and other interfering substances.Generally lower matrix effects due to more selective removal of interferences.[3]SPE is often superior in providing cleaner extracts, which is crucial for sensitive LC-MS/MS analysis.
Selectivity Lower selectivity; co-extracts a broad range of lipids.Higher selectivity; can be tailored by choosing appropriate sorbents and elution solvents.For complex matrices like brain tissue, the higher selectivity of SPE is a significant advantage.
Sample Throughput Can be labor-intensive and time-consuming for large sample numbers.Amenable to automation and high-throughput formats (e.g., 96-well plates).For studies involving a large number of samples, SPE is generally more efficient.
Cost Lower cost in terms of consumables (solvents).Higher initial cost due to SPE cartridges or plates.The higher cost of SPE may be offset by improved data quality and reduced need for repeat analyses.
Protocol Complexity Relatively simple procedure.Requires more steps (conditioning, loading, washing, elution).LLE is conceptually simpler, but SPE protocols are well-established and can be straightforward to implement.

Experimental Protocols

The following protocols provide detailed methodologies for tissue homogenization, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for the analysis of oleoyl serotonin in brain tissue.

Protocol 1: Brain Tissue Homogenization

This initial step is crucial for the efficient extraction of lipids from the tissue matrix.

Materials:

  • Brain tissue (fresh or frozen)

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenization buffer (e.g., 20mM Tris pH 7.8 with protease and phosphatase inhibitors)[4]

  • Dounce homogenizer or mechanical bead homogenizer

  • Centrifuge

Procedure:

  • Weigh the frozen or fresh brain tissue sample (typically 50-100 mg).

  • Place the tissue in a pre-chilled homogenization tube.

  • Add ice-cold homogenization buffer or PBS at a ratio of 1:10 (w/v) (e.g., 100 mg of tissue in 1 mL of buffer).

  • Homogenize the tissue on ice.

    • For soft tissues like the brain, an auto homogenizer is effective. [4]

    • Alternatively, use a Dounce homogenizer with 50 strokes.[5]

    • For higher throughput, mechanical bead homogenizers with ceramic beads can be used.[3][6]

  • Centrifuge the homogenate at a low speed (e.g., 700 x g) for 5 minutes at 4°C to remove cellular debris.[5]

  • Carefully collect the supernatant for subsequent extraction.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on the widely used Folch method for lipid extraction.

Materials:

  • Brain tissue homogenate (from Protocol 1)

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution (or ultrapure water)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1 volume of brain tissue homogenate, add 19 volumes of a 2:1 (v/v) mixture of chloroform:methanol.[7] For example, to 100 µL of homogenate, add 1.9 mL of the chloroform:methanol mixture.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Agitate the mixture for 15-20 minutes on an orbital shaker at room temperature.[7]

  • Add 0.2 volumes (relative to the total volume of the chloroform:methanol mixture) of 0.9% NaCl solution to induce phase separation.[7]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at a low speed (e.g., 2000 rpm) for 10 minutes at room temperature to facilitate phase separation.[7]

  • Two distinct phases will be visible: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully collect the lower organic phase using a glass Pasteur pipette, being cautious not to disturb the protein interface.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol or acetonitrile) for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol provides a more selective cleanup of the lipid extract and is recommended for reducing matrix effects. A combination of LLE followed by SPE often yields the cleanest samples.[2]

Materials:

  • Dried lipid extract (from Protocol 2) or brain tissue homogenate

  • SPE cartridges (e.g., C18 or a mixed-mode sorbent)

  • SPE vacuum manifold

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water or a weak buffer)

  • Wash solvent (e.g., a mixture of water and a small percentage of organic solvent)

  • Elution solvent (e.g., methanol, acetonitrile, or a mixture thereof)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment (if starting from homogenate): If not using a pre-extracted sample from LLE, the homogenate should be treated to precipitate proteins, for example, by adding an equal volume of cold acetonitrile, vortexing, and centrifuging. The supernatant is then used for SPE.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Pass 1-2 column volumes of the conditioning solvent (e.g., methanol) through the cartridge.

    • Do not let the sorbent bed go dry.

  • SPE Cartridge Equilibration:

    • Pass 1-2 column volumes of the equilibration solvent (e.g., water) through the cartridge.

    • Ensure the sorbent bed remains wetted.

  • Sample Loading:

    • Load the reconstituted lipid extract (from LLE) or the pre-treated homogenate supernatant onto the conditioned and equilibrated SPE cartridge.

    • Apply a gentle vacuum to slowly draw the sample through the sorbent bed.

  • Washing:

    • Pass 1-2 column volumes of the wash solvent through the cartridge to remove polar interferences.

    • The composition of the wash solvent should be optimized to retain the analyte of interest while removing impurities.

  • Elution:

    • Place clean collection tubes under the SPE cartridges.

    • Add 1-2 column volumes of the elution solvent to elute oleoyl serotonin.

    • Apply a gentle vacuum to collect the eluate.

  • Drying and Reconstitution:

    • Dry the collected eluate under a gentle stream of nitrogen.

    • Reconstitute the purified extract in an appropriate solvent for LC-MS/MS analysis.

Visualizations

Oleoyl Serotonin Signaling Pathway

Oleoyl serotonin primarily acts as an antagonist at the TRPV1 receptor. This action is distinct from its structural analog, N-arachidonoyl-serotonin (AA-5-HT), which is a potent FAAH inhibitor and a TRPV1 antagonist. The weak FAAH inhibitory activity of oleoyl serotonin means it does not significantly elevate endocannabinoid levels, thus its effects are largely independent of the cannabinoid system.

Oleoyl_Serotonin_Signaling_Pathway Oleoyl_Serotonin Oleoyl Serotonin TRPV1 TRPV1 Receptor Oleoyl_Serotonin->TRPV1 Antagonism FAAH FAAH Oleoyl_Serotonin->FAAH Weak Inhibition Downstream_Effects Modulation of Neuronal Excitability and Nociception TRPV1->Downstream_Effects Blocks Ca2+ Influx Anandamide Anandamide Anandamide->FAAH Degradation CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activation

Caption: Oleoyl Serotonin signaling pathway.

Experimental Workflow for Oleoyl Serotonin Analysis

The following diagram illustrates a typical workflow for the preparation of brain tissue samples for oleoyl serotonin analysis using a combined LLE and SPE approach, followed by LC-MS/MS detection.

Experimental_Workflow Start Brain Tissue Sample Homogenization 1. Homogenization Start->Homogenization LLE 2. Liquid-Liquid Extraction (Folch Method) Homogenization->LLE SPE 3. Solid-Phase Extraction (C18 Cleanup) LLE->SPE LCMS 4. LC-MS/MS Analysis SPE->LCMS End Data Analysis LCMS->End

Caption: Sample preparation workflow.

References

Application Note: The Use of Oleoyl Serotonin-d17 in Pharmacokinetic Studies of N-acyl Serotonins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl serotonins are a class of lipid signaling molecules that are gaining significant interest in the scientific community. These compounds, formed by the acylation of the neurotransmitter serotonin (B10506) with various fatty acids, have been implicated in a range of physiological processes. One such prominent member is Oleoyl Serotonin, which has been identified as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] Given their therapeutic potential, understanding the pharmacokinetic (PK) profile of N-acyl serotonins is crucial for drug development.

This application note details the pivotal role of Oleoyl Serotonin-d17 as a deuterated internal standard in the accurate quantification of Oleoyl Serotonin and other N-acyl serotonins in biological matrices. The use of stable isotope-labeled internal standards is the gold standard in mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation, matrix effects, and instrument response, thereby ensuring the generation of robust and reliable pharmacokinetic data.[2]

Principle of Deuterated Internal Standards

In quantitative mass spectrometry, a deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms are replaced by their heavier, stable isotope, deuterium. This results in a compound that is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer. Because the deuterated standard exhibits nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the ion source. This allows for accurate correction of any variations during the analytical process, leading to highly precise and accurate quantification.

Experimental Protocols

Due to the limited availability of published, validated pharmacokinetic studies specifically for Oleoyl Serotonin using this compound, the following protocols are based on established methods for related N-acyl compounds and best practices for bioanalytical method development.

Sample Preparation: Solid-Phase Extraction (SPE) for Long-Chain N-acyl Serotonins

This protocol is adapted for the extraction of lipophilic compounds like Oleoyl Serotonin from a plasma matrix.

Materials:

  • Plasma samples

  • This compound internal standard working solution (in methanol)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • C18 SPE cartridges

  • SPE vacuum manifold

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the this compound internal standard working solution. Vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 15 minutes to pellet the precipitated proteins.

  • Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 40% methanol in water to remove polar impurities.

  • Elute the Oleoyl Serotonin and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters for the development of a robust LC-MS/MS method.

Liquid Chromatography (LC) Parameters:

  • LC System: High-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 50% B

    • 1-5 min: Linear gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 50% B and equilibrate.

Mass Spectrometry (MS) Parameters:

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • Oleoyl Serotonin: m/z 441.3 → [fragment ion m/z]

    • This compound: m/z 458.4 → [corresponding fragment ion m/z] (Note: The specific fragment ions for MRM transitions need to be determined experimentally by infusing the pure compounds into the mass spectrometer.)

Data Presentation

The following table presents a template for summarizing pharmacokinetic parameters obtained from a study using this compound as an internal standard. The values provided are for illustrative purposes only, as specific data for Oleoyl Serotonin is not yet publicly available.

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Plasma Concentration)ng/mL250 ± 50
Tmax (Time to Cmax)h1.5 ± 0.5
AUC₀-t (Area Under the Curve from 0 to t)ng·h/mL850 ± 120
AUC₀-∞ (Area Under the Curve from 0 to infinity)ng·h/mL900 ± 130
(Half-life)h4.2 ± 0.8

Signaling Pathways and Experimental Workflow

Biosynthesis of N-acyl Serotonins

N-acyl serotonins are synthesized through the acylation of serotonin. While the enzyme arylalkylamine N-acetyltransferase (AANAT) is known to catalyze the N-acetylation of serotonin to form N-acetylserotonin, the specific N-acyltransferase responsible for the addition of long-chain fatty acids like oleic acid is still under investigation.

G cluster_0 Biosynthesis Serotonin Serotonin N-acyltransferase (putative) N-acyltransferase (putative) Serotonin->N-acyltransferase (putative) Oleoyl-CoA Oleoyl-CoA Oleoyl-CoA->N-acyltransferase (putative) Oleoyl Serotonin Oleoyl Serotonin N-acyltransferase (putative)->Oleoyl Serotonin

Biosynthesis of Oleoyl Serotonin.

Pharmacokinetic Study Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study utilizing this compound.

G Dosing Dosing Blood Sampling (Time Points) Blood Sampling (Time Points) Dosing->Blood Sampling (Time Points) Plasma Separation Plasma Separation Blood Sampling (Time Points)->Plasma Separation Spiking with this compound Spiking with this compound Plasma Separation->Spiking with this compound Sample Preparation (SPE) Sample Preparation (SPE) Spiking with this compound->Sample Preparation (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (SPE)->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Pharmacokinetic Analysis Pharmacokinetic Analysis Data Processing->Pharmacokinetic Analysis

Pharmacokinetic Study Workflow.

Signaling Pathways of N-acyl Serotonins

Oleoyl Serotonin is known to interact with at least two key signaling proteins: FAAH and TRPV1. By inhibiting FAAH, it can potentiate the effects of other fatty acid amides. Its antagonist activity at the TRPV1 channel can modulate pain and inflammation signals.

G cluster_0 Oleoyl Serotonin Signaling Oleoyl Serotonin Oleoyl Serotonin FAAH FAAH Oleoyl Serotonin->FAAH Inhibition TRPV1 TRPV1 Oleoyl Serotonin->TRPV1 Antagonism Other Fatty Acid Amides Other Fatty Acid Amides FAAH->Other Fatty Acid Amides Metabolism Reduced Ca2+ Influx Reduced Ca2+ Influx TRPV1->Reduced Ca2+ Influx Increased Endocannabinoid Tone Increased Endocannabinoid Tone Other Fatty Acid Amides->Increased Endocannabinoid Tone Modulation of Pain and Inflammation Modulation of Pain and Inflammation Increased Endocannabinoid Tone->Modulation of Pain and Inflammation Reduced Ca2+ Influx->Modulation of Pain and Inflammation

Signaling Pathways of Oleoyl Serotonin.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Oleoyl Serotonin in pharmacokinetic studies. Its use as an internal standard in LC-MS/MS bioanalysis allows for the reliable determination of key PK parameters, which are fundamental to understanding the absorption, distribution, metabolism, and excretion of this promising class of therapeutic compounds. The protocols and information provided herein serve as a valuable resource for researchers initiating studies on the pharmacokinetics of N-acyl serotonins. Further research is warranted to establish and validate specific bioanalytical methods and to fully elucidate the pharmacokinetic profiles of these endogenous signaling lipids.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Chromatographic Shifts of Oleoyl Serotonin-d17 in Reverse Phase LC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing reverse-phase liquid chromatography (RP-LC) for the analysis of Oleoyl Serotonin-d17. This document provides troubleshooting advice and frequently asked questions (FAQs) to address chromatographic shift issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound peak is shifting to an earlier retention time. What are the potential causes and how can I fix it?

An earlier than expected elution of this compound typically indicates that the analyte is less retained on the column. This can be due to several factors related to the mobile phase, the column itself, or the instrument.

Troubleshooting Steps:

  • Mobile Phase Composition:

    • Incorrect Organic Solvent Percentage: An accidentally higher percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will decrease retention. Carefully reprepare the mobile phase, ensuring accurate measurements.

    • Evaporation of Aqueous Phase: Over time, the more volatile organic component of the mobile phase can evaporate, leading to a higher organic concentration. Prepare fresh mobile phase daily and keep solvent bottles capped.

  • Column Issues:

    • Column Degradation: Prolonged use, especially at extreme pH values or high temperatures, can lead to the degradation of the stationary phase, reducing its retentive capabilities.[1] If the column is old or has been used extensively, consider replacing it.

    • Insufficient Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions.[2] Ensure the column is flushed with at least 10-20 column volumes of the starting mobile phase before the first injection.

  • Instrumental Problems:

    • Increased Flow Rate: A higher than set flow rate will cause all peaks to elute earlier. Verify the pump's flow rate using a calibrated flow meter.

    • Leaks: A leak in the system can lead to a drop in pressure and an effective increase in the mobile phase velocity through the column.[3] Check for leaks around fittings and seals.

Q2: My this compound peak is shifting to a later retention time. What should I investigate?

A later than expected elution suggests increased retention of this compound on the column.

Troubleshooting Steps:

  • Mobile Phase Composition:

    • Incorrect Organic Solvent Percentage: A lower than intended percentage of the organic solvent will increase retention. Double-check the mobile phase preparation.

    • Evaporation of Organic Solvent: In pre-mixed mobile phases, the more volatile organic component can evaporate, leading to a higher aqueous concentration and thus stronger retention.[4] Use fresh mobile phase and keep solvent bottles covered.

    • pH Drift: A change in the mobile phase pH can significantly impact the retention of ionizable compounds like this compound.

  • Instrumental Problems:

    • Decreased Flow Rate: A lower than set flow rate will result in longer retention times for all analytes.[3] Check the pump for any issues and verify the flow rate.

    • Air Bubbles in the Pump: Air bubbles can cause the pump to deliver an inconsistent and lower flow rate.[3] Degas the mobile phase and prime the pump.

  • Column Contamination:

    • Build-up of Non-polar Contaminants: Accumulation of strongly retained, non-polar compounds from previous injections can alter the stationary phase and increase the retention of other analytes.[5] Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).

Q3: The retention time of my this compound peak is fluctuating randomly between injections. What could be the cause?

Inconsistent retention times are often a sign of an unstable system.

Troubleshooting Steps:

  • Column Equilibration: Inadequate or inconsistent equilibration between gradient runs is a common cause of fluctuating retention times.[2] Ensure a consistent and sufficient equilibration time between injections.

  • Temperature Fluctuations: Variations in the ambient laboratory temperature can affect retention times, especially if a column oven is not used.[6] A 1°C increase in temperature can decrease retention time by approximately 2%.[6] Use a column oven to maintain a stable temperature.

  • Pump Performance: Issues with the pump, such as worn seals or faulty check valves, can lead to an inconsistent flow rate.[3]

  • Mobile Phase Preparation: Inconsistent mobile phase preparation, especially of buffered solutions, can lead to variability.[7]

  • Air in the System: Air bubbles in the pump or detector can cause pressure fluctuations and retention time shifts.[3] Ensure the mobile phase is properly degassed.

Q4: How does the pH of the mobile phase affect the retention of this compound?

This compound contains ionizable functional groups derived from the serotonin (B10506) moiety. The primary amine on the ethylamine (B1201723) side chain and the hydroxyl group on the indole (B1671886) ring of serotonin have pKa values of approximately 10 and 9.31, respectively. The ionization state of these groups, and therefore the overall polarity and retention of the molecule, is highly dependent on the mobile phase pH.

  • At low pH (e.g., pH < 8): The primary amine will be protonated (positively charged), making the molecule more polar and resulting in shorter retention times in reverse-phase LC.

  • At high pH (e.g., pH > 11): The primary amine will be in its neutral form, making the molecule less polar and leading to longer retention times .

For robust and reproducible chromatography, it is recommended to buffer the mobile phase at a pH that is at least 1.5 to 2 pH units away from the pKa of the analyte.[8]

Data Presentation

The following tables provide illustrative data on how changes in common chromatographic parameters can affect the retention time of a lipophilic compound like this compound. Please note that this data is for illustrative purposes and actual results may vary.

Table 1: Effect of Mobile Phase Composition (% Acetonitrile in Water) on Retention Time

% AcetonitrileRetention Time (min)Peak Shape
70%12.5Symmetrical
75%8.2Symmetrical
80%5.1Symmetrical
85%3.0May show fronting

Table 2: Effect of Mobile Phase pH on Retention Time

Mobile Phase pHRetention Time (min)Peak Shape
3.04.5Symmetrical
7.06.8Symmetrical
9.510.2May show tailing
10.511.8Significant tailing

Table 3: Effect of Column Temperature on Retention Time

Temperature (°C)Retention Time (min)
309.5
358.7
407.9
457.2

Experimental Protocols

Recommended LC-MS/MS Method for this compound Analysis

This protocol is a starting point and may require optimization for your specific instrumentation and application.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good separation of lipophilic compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      Time (min) % B
      0.0 50
      1.0 50
      8.0 95
      10.0 95
      10.1 50

      | 12.0 | 50 |

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): To be determined based on the specific deuteration pattern of this compound. For non-deuterated Oleoyl Serotonin, the [M+H]+ ion would be m/z 441.3.

    • Product Ion (Q3): A characteristic fragment ion should be selected for quantification.

Protocol for Column Equilibration

  • Set the mobile phase composition to the initial conditions of your gradient (e.g., 50% B).

  • Set the flow rate to your analytical method's flow rate (e.g., 0.4 mL/min).

  • Calculate the column volume (Vc) using the formula: Vc = π * (column radius)² * column length * 0.6 (for porous particles).

  • Flush the column with at least 10-20 column volumes of the initial mobile phase. For a 2.1 x 50 mm column, this would be approximately 1.0 - 2.0 mL.

  • Monitor the baseline until it is stable before injecting your first sample.

  • Ensure the same equilibration time is used between all injections in a sequence.

Visualizations

Troubleshooting_Workflow cluster_direction Identify Shift Direction cluster_earlier Earlier Retention Time cluster_later Later Retention Time cluster_fluctuating Fluctuating Retention Time cluster_solutions Corrective Actions start Chromatographic Shift Observed for this compound direction Earlier or Later Retention Time? start->direction earlier_causes Potential Causes: - High % Organic Solvent - Column Degradation - Insufficient Equilibration - High Flow Rate - System Leaks direction->earlier_causes Earlier later_causes Potential Causes: - Low % Organic Solvent - Low Flow Rate - Column Contamination direction->later_causes Later fluctuating_causes Potential Causes: - Inconsistent Equilibration - Temperature Fluctuations - Pump Issues - Inconsistent Mobile Phase Prep direction->fluctuating_causes Fluctuating solutions Verify Mobile Phase Prep Check Flow Rate & Leaks Ensure Proper Equilibration Use Column Oven Flush or Replace Column earlier_causes->solutions later_causes->solutions fluctuating_causes->solutions

Caption: Troubleshooting workflow for chromatographic shifts.

pH_Effect_Pathway cluster_analyte This compound cluster_mobile_phase Mobile Phase pH cluster_retention Chromatographic Behavior analyte Ionizable Groups: - Primary Amine (pKa ~10) - Phenolic Hydroxyl (pKa ~9.3) low_ph Low pH (<8) high_ph High pH (>11) short_rt Increased Polarity Shorter Retention Time low_ph->short_rt Protonation of Amine long_rt Decreased Polarity Longer Retention Time high_ph->long_rt Deprotonation of Amine

Caption: Effect of mobile phase pH on retention.

References

How to prevent isotopic exchange in deuterated lipid standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing isotopic exchange in deuterated lipid standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for deuterated lipid standards?

Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium (B1214612) atom on a labeled standard is replaced by a hydrogen atom from the surrounding environment, such as a solvent or matrix.[1][2][3] This process can compromise the isotopic purity of the standard, leading to inaccurate quantification in mass spectrometry-based analyses.[1][2][3] The loss of deuterium can cause the internal standard to be misidentified as the unlabeled analyte, resulting in artificially inflated analyte signals and unreliable data.[1][3]

Q2: What are the primary factors that drive isotopic exchange?

The rate and extent of H/D exchange are influenced by several key factors:

  • Solvent: Protic solvents, which contain exchangeable protons (e.g., water, methanol), can readily facilitate isotopic exchange.[1][2][4][5] Aprotic solvents (e.g., acetonitrile, deuterated chloroform, DMSO-d6) are preferred as they do not have easily exchangeable protons.[4][6]

  • pH: The exchange rate is highly dependent on pH.[1][3][4][5] Both acidic and, more significantly, basic conditions can catalyze the exchange reaction.[1][4][5] The minimum rate of exchange for many compounds is observed in a slightly acidic environment, around pH 2.5-3.0.[1][4][5]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][2][3][4][5][7] Therefore, maintaining low temperatures during storage and sample preparation is crucial.

  • Position of the Deuterium Label: The stability of a deuterium label is highly dependent on its position within the molecule.[2][5]

    • Highly Labile: Deuterium atoms attached to heteroatoms (e.g., -OD, -ND, -SD) are very susceptible to exchange.[1][3][4][5]

    • Moderately Labile: Deuterium atoms on carbon atoms adjacent to carbonyl groups (alpha-carbons) can also be prone to exchange, particularly under acidic or basic conditions due to keto-enol tautomerism.[1][5]

    • Generally Stable: Deuterium atoms on aromatic rings or aliphatic chains that are not near activating functional groups are typically more stable.[5]

Q3: What are the best practices for storing deuterated lipid standards?

Proper storage is critical to maintain the integrity of deuterated lipid standards.[8][9]

  • Temperature: Standards should generally be stored at or below -16°C.[8] For lipids dissolved in an organic solvent, a temperature of -20°C ± 4°C is recommended.[8] Storing organic solutions below -30°C is generally not advised unless they are in a sealed glass ampoule to prevent solvent evaporation.[8]

  • Form of the Standard:

    • Saturated Lipids (Powder): These are relatively stable as powders and should be stored in a glass container with a Teflon-lined cap at ≤ -16°C.[8][9]

    • Unsaturated Lipids (Powder): These are hygroscopic and unstable as powders. They should be promptly dissolved in a suitable organic solvent and stored as a solution at -20°C ± 4°C under an inert atmosphere.[8][9]

  • Container: Always use glass containers with Teflon-lined closures for storing deuterated lipids in organic solvents to avoid contamination from plasticizers.[8][9]

  • Handling: When using a small amount of a powdered standard, allow the entire container to warm to room temperature before opening to prevent condensation from accumulating on the cold powder.[8] For organic solutions, it is recommended to store them under an inert atmosphere (e.g., argon or nitrogen).[8][9]

Troubleshooting Guide

Issue: I am observing a loss of my deuterated internal standard signal and/or an unexpected increase in my unlabeled analyte signal.

This is a common indication of isotopic back-exchange, where deuterium atoms on your standard are being replaced by hydrogen atoms.

Troubleshooting Workflow

TroubleshootingWorkflow start Symptom: - Decreased IS Signal - Increased Analyte Signal in Blanks check_solvent Step 1: Evaluate Solvent start->check_solvent check_ph Step 2: Check pH of Solutions check_solvent->check_ph Aprotic solvent used solution1 Action: Switch to Aprotic Solvent (e.g., Acetonitrile, CDCl3) check_solvent->solution1 Protic solvent used? check_temp Step 3: Assess Temperature Conditions check_ph->check_temp pH is optimal solution2 Action: Adjust pH to 2.5-3.0 if compatible with analysis check_ph->solution2 pH is high (>7) or low (<2)? check_label Step 4: Review Label Position check_temp->check_label Samples are cooled solution3 Action: Keep Samples Cooled (e.g., 4°C in autosampler) check_temp->solution3 Samples at room temp? solution4 Action: Consider Standard with More Stable Label Position check_label->solution4 Label on heteroatom or alpha-carbon?

Caption: Troubleshooting workflow for identifying the source of isotopic exchange.

Data Summary Tables

Table 1: Recommended Storage Conditions for Deuterated Lipid Standards

Lipid TypeFormRecommended Storage TemperatureContainer TypeKey Considerations
SaturatedPowder≤ -16°CGlass, Teflon-lined capStable as a dry powder.[8]
UnsaturatedPowderNot RecommendedNot ApplicableHighly hygroscopic; should be dissolved in an organic solvent immediately.[8]
All TypesOrganic Solution-20°C ± 4°CGlass, Teflon-lined capStore under an inert atmosphere (argon or nitrogen).[8]
All TypesAqueous SuspensionNot Recommended for Long TermPlastic or GlassProne to hydrolysis over time.[8]

Table 2: Influence of Experimental Conditions on Isotopic Exchange Rate

FactorConditionImpact on Exchange RateRecommendation
pH High (>8) or Low (<2)HighMaintain pH between 2.5 and 7 for minimal exchange.[1][5]
Temperature HighHighStore and analyze at low temperatures (e.g., 4°C).[1][5]
Solvent Protic (e.g., H₂O, CH₃OH)HigherUse aprotic solvents (e.g., acetonitrile, THF) when possible.[1][5]
Label Position On Heteroatoms (O, N, S)HighChoose standards with labels on stable carbon positions.[5]
Label Position Alpha to CarbonylModerateBe cautious with pH and temperature.[5]
Label Position Aromatic/Aliphatic C-HLowGenerally stable under typical analytical conditions.[5]

Experimental Protocols

Protocol 1: Assessing the Stability of a Deuterated Lipid Standard

This protocol is designed to determine if isotopic exchange is occurring under your specific analytical conditions by incubating the standard in your sample matrix and solvent over time.[3]

Objective: To evaluate the stability of the deuterated internal standard and identify potential sources of isotopic exchange.

Materials:

  • Deuterated lipid internal standard (IS) stock solution

  • Blank biological matrix (e.g., plasma, urine)

  • Sample preparation and reconstitution solvents

  • LC-MS/MS system

Methodology:

  • Prepare Initial Samples (T=0):

    • Spike a known concentration of the IS into the blank matrix.

    • Immediately process these samples according to your standard sample preparation protocol.

    • Analyze via LC-MS/MS. These samples will serve as your baseline.

  • Prepare Incubated Samples:

    • Matrix Stability: Spike the IS into the blank matrix and incubate under conditions that mimic your typical sample handling (e.g., room temperature for 4 hours).

    • Solvent Stability: Spike the IS into your sample reconstitution solvent and incubate under the same conditions.

  • Sample Processing and Analysis:

    • After the incubation period, process the incubated samples using your established extraction/preparation method.

    • Analyze all samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS.

    • Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.

  • Data Analysis:

    • Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (e.g., >15-20%) in the IS signal suggests degradation or exchange.

    • Examine the chromatograms of the incubated samples for any peak appearing at the retention time and mass of the unlabeled analyte. The presence of such a peak is a strong indicator of back-exchange.

Experimental Workflow Diagram

StabilityProtocol cluster_prep Sample Preparation cluster_process Processing & Analysis cluster_analysis Data Interpretation prep_t0 Prepare T=0 Samples (Spike IS into Matrix) process_t0 Immediately Process T=0 Samples prep_t0->process_t0 prep_matrix Prepare Matrix Incubation Samples (Spike IS into Matrix) incubate Incubate Matrix & Solvent Samples (e.g., 4h at Room Temp) prep_matrix->incubate prep_solvent Prepare Solvent Incubation Samples (Spike IS into Solvent) prep_solvent->incubate analyze LC-MS/MS Analysis of All Samples process_t0->analyze process_incubated Process Incubated Samples incubate->process_incubated process_incubated->analyze compare_signal Compare IS Signal: Incubated vs. T=0 analyze->compare_signal check_analyte Check for Unlabeled Analyte Peak in IS Channel analyze->check_analyte conclusion Assess Stability & Identify Source of Exchange compare_signal->conclusion check_analyte->conclusion

References

Technical Support Center: Optimizing LC-MS Methods for Oleoyl Serotonin Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) analysis of Oleoyl Serotonin (B10506).

Troubleshooting Guides

This section addresses common issues encountered during the analysis of Oleoyl Serotonin, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing a weak or no signal for Oleoyl Serotonin?

Answer: A weak or absent signal for Oleoyl Serotonin can stem from several factors throughout the analytical workflow, from sample preparation to instrument settings.

  • Inefficient Extraction: Oleoyl Serotonin is a lipophilic molecule. Ensure your extraction protocol is suitable for lipids. A common and effective method is a liquid-liquid extraction (LLE) using a solvent system like chloroform (B151607) and methanol (B129727) (Folch or Bligh-Dyer methods). Protein precipitation alone may not be sufficient for quantitative recovery from complex matrices like plasma or brain tissue.

  • Suboptimal Ionization: Electrospray ionization (ESI) in positive mode is typically used for N-acyl amides. However, the efficiency of ionization can be highly dependent on the mobile phase composition and source parameters.

    • Mobile Phase: The presence of additives like formic acid or ammonium (B1175870) acetate (B1210297) in the mobile phase is crucial for promoting protonation and enhancing the signal.

    • Source Parameters: Optimize ESI source parameters such as capillary voltage, gas flow, and temperature. These settings can vary significantly between instruments.

  • Incorrect Mass Spectrometer Settings: Ensure the mass spectrometer is set to monitor the correct precursor and product ions (MRM transitions) for Oleoyl Serotonin. While a validated method for N-arachidonoyl-serotonin provides a good starting point, optimization for Oleoyl Serotonin is recommended.

  • Analyte Degradation: Oleoyl Serotonin can be susceptible to degradation. Keep samples on ice or at 4°C during preparation and store extracts at -80°C to minimize degradation.

Question: I'm seeing high background noise or interfering peaks in my chromatogram. What can I do?

Answer: High background noise and interfering peaks can mask the signal of Oleoyl Serotonin and affect quantification.

  • Matrix Effects: Biological samples contain numerous endogenous compounds that can co-elute with Oleoyl Serotonin and cause ion suppression or enhancement. To mitigate this, consider:

    • Solid-Phase Extraction (SPE): After an initial liquid-liquid extraction, a silica-based SPE cleanup can effectively remove more polar and some non-polar interferences.

    • Chromatographic Separation: Optimize your LC gradient to ensure Oleoyl Serotonin is well-separated from other matrix components. Using a high-resolution column, such as a sub-2 µm particle size C18 or C8 column, can improve peak shape and resolution.

  • Contamination: Contamination from solvents, glassware, or plasticware can introduce interfering signals.

    • Use high-purity, LC-MS grade solvents and reagents.[1]

    • Thoroughly clean all glassware and use polypropylene (B1209903) tubes that are certified as low-extractable.

  • Carryover: Oleoyl Serotonin, being lipophilic, can adsorb to surfaces in the autosampler and LC system, leading to carryover in subsequent injections.

    • Incorporate a robust needle wash protocol in your autosampler method, using a strong organic solvent.

    • Inject blank samples between your experimental samples to monitor for and quantify carryover.

Question: My retention time for Oleoyl Serotonin is shifting between injections. What is the cause?

Answer: Retention time shifts can compromise peak identification and integration, leading to inaccurate quantification.

  • Column Equilibration: Ensure the analytical column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift, especially at the beginning of a run.

  • Mobile Phase Composition: Inconsistencies in the mobile phase preparation can lead to retention time variability. Prepare fresh mobile phases regularly and ensure accurate mixing of solvents.

  • Column Temperature: Maintaining a stable column temperature is critical for reproducible chromatography. Use a column oven to control the temperature.

  • Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases. This can lead to changes in retention time and peak shape. Monitor column performance with a quality control standard and replace the column when performance deteriorates.

Frequently Asked Questions (FAQs)

Q1: What are the recommended LC-MS parameters for Oleoyl Serotonin analysis?

A1: While optimal parameters should be determined empirically on your specific instrument, the following provides a good starting point based on methods for similar N-acyl amides:

  • Liquid Chromatography (LC):

    • Column: A C18 or C8 reversed-phase column with a particle size of ≤ 2.7 µm is recommended for good separation and peak shape.

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.

    • Gradient: A gradient elution starting with a lower percentage of mobile phase B and ramping up to a high percentage is necessary to elute the lipophilic Oleoyl Serotonin.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. The primary product ion typically results from the cleavage of the amide bond, yielding a fragment corresponding to the serotonin moiety.

Q2: How should I prepare my biological samples for Oleoyl Serotonin analysis?

A2: A robust sample preparation protocol is crucial for accurate and sensitive quantification. The following is a general workflow for plasma or tissue homogenates:

  • Internal Standard Spiking: Add a suitable internal standard (e.g., a deuterated analog of Oleoyl Serotonin) to your sample before extraction to correct for extraction losses and matrix effects.

  • Liquid-Liquid Extraction (LLE):

    • Add a mixture of chloroform and methanol (e.g., 2:1, v/v) to your sample.

    • Vortex thoroughly to ensure complete mixing and precipitation of proteins.

    • Centrifuge to separate the organic and aqueous layers.

    • Collect the lower organic layer containing the lipids.

  • Solid-Phase Extraction (SPE) (Optional but Recommended):

    • Dry the organic extract under a stream of nitrogen.

    • Reconstitute the residue in a small volume of a non-polar solvent (e.g., hexane).

    • Load the sample onto a pre-conditioned silica (B1680970) SPE cartridge.

    • Wash the cartridge with non-polar solvents to remove neutral lipids.

    • Elute Oleoyl Serotonin and other N-acyl amides with a more polar solvent mixture (e.g., ethyl acetate/methanol).

  • Final Preparation:

    • Dry the eluate under nitrogen.

    • Reconstitute the final residue in the initial LC mobile phase for injection.

Q3: What is a suitable internal standard for Oleoyl Serotonin quantification?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as Oleoyl Serotonin-d17.[2] This will have nearly identical chemical and physical properties to the endogenous analyte, ensuring it behaves similarly during sample preparation and analysis, thus providing the most accurate correction for any variations. If a deuterated standard is not available, a structurally similar N-acyl serotonin with a different fatty acid chain length that is not endogenously present in the sample can be considered as an alternative.

Quantitative Data

The following table summarizes typical performance characteristics for an LC-MS/MS method for a closely related compound, N-arachidonoyl-serotonin, which can be considered as expected performance benchmarks when developing a method for Oleoyl Serotonin.[3]

ParameterTypical Performance
Linearity Range0.2–120 pg/µL
Correlation Coefficient (R²)≥ 0.99
Lower Limit of Quantification (LLOQ)1.9 pg on column
Limit of Detection (LOD)0.5 pg on column
Intraday Precision (RSD%)1.0–13.1%
Interday Precision (RSD%)3.3–17.1%

Experimental Protocols

Detailed Methodology for the Quantification of N-acyl Serotonins in Brain Tissue (Adapted from a method for N-arachidonoyl-serotonin) [3]

  • Tissue Homogenization:

    • Homogenize brain tissue samples in an appropriate buffer (e.g., phosphate-buffered saline).

  • Liquid-Liquid Extraction:

    • To the homogenate, add an appropriate volume of a chloroform:methanol (2:1, v/v) solution containing the internal standard.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase.

  • Solid-Phase Extraction:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the lipid extract in a small volume of hexane (B92381).

    • Condition a silica SPE cartridge (e.g., 100 mg) with hexane.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 2-3 column volumes of hexane to remove non-polar lipids.

    • Elute the N-acyl serotonins with 2-3 column volumes of ethyl acetate:methanol (9:1, v/v).

  • LC-MS/MS Analysis:

    • Dry the eluate under nitrogen.

    • Reconstitute the sample in the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Inject an appropriate volume (e.g., 10 µL) onto the LC-MS/MS system.

    • LC Conditions:

      • Column: C18, 2.1 x 100 mm, 1.8 µm.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.3 mL/min.

      • Gradient: A linear gradient from 20% B to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • MS Conditions:

      • Ion Source: ESI in positive ion mode.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (Proposed for Oleoyl Serotonin):

        • Precursor Ion (Q1): m/z 441.3 (corresponding to [C28H44N2O2+H]⁺)

        • Product Ion (Q3): m/z 160.1 (corresponding to the serotonin fragment after amide bond cleavage)

      • Optimize collision energy and other instrument-specific parameters.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow sample Biological Sample (Plasma, Brain Tissue) is_spike Spike with Internal Standard sample->is_spike lle Liquid-Liquid Extraction (e.g., Chloroform/Methanol) is_spike->lle spe Solid-Phase Extraction (Silica Cartridge) lle->spe dry_reconstitute Dry Down & Reconstitute spe->dry_reconstitute lcms LC-MS/MS Analysis (C18, ESI+, MRM) dry_reconstitute->lcms data Data Analysis & Quantification lcms->data

Caption: Experimental workflow for Oleoyl Serotonin quantification.

trpv1_signaling cluster_membrane Cell Membrane trpv1 TRPV1 Channel ca_influx Ca²⁺ Influx trpv1->ca_influx Inhibited oleoyl_serotonin Oleoyl Serotonin (Antagonist) oleoyl_serotonin->trpv1 Blocks agonists Agonists (e.g., Capsaicin, Heat, Protons) agonists->trpv1 Activates downstream Downstream Signaling (e.g., Calcineurin, PKA, PKC activation) ca_influx->downstream pain_inflammation Pain Sensation & Inflammation downstream->pain_inflammation

Caption: Oleoyl Serotonin as a TRPV1 antagonist signaling pathway.

References

Addressing matrix effects in the quantification of Oleoyl Serotonin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address matrix effects during the quantification of Oleoyl Serotonin by LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Oleoyl Serotonin?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can cause ion suppression (signal decrease) or ion enhancement (signal increase), which negatively affects the accuracy, precision, and sensitivity of quantitative analyses.[1][3] Oleoyl Serotonin, as a lipid signaling molecule, is often extracted from complex biological matrices like plasma, serum, or tissue homogenates, making it susceptible to these effects.[1][4]

Q2: What are the primary causes of matrix effects in Oleoyl Serotonin quantification?

A: In biological samples, phospholipids (B1166683) are the most significant cause of matrix effects.[1] These highly abundant membrane lipids are often co-extracted with analytes like Oleoyl Serotonin.[4] When they co-elute during chromatography, they can compete for ionization in the mass spectrometer's source, typically leading to ion suppression.[1][4] Other sources of interference include salts, proteins, and other endogenous metabolites.[1]

Q3: How can I determine if my Oleoyl Serotonin analysis is affected by matrix effects?

A: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method. A constant flow of Oleoyl Serotonin solution is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected onto the column. Any dips in the constant analyte signal indicate regions of ion suppression caused by eluting matrix components.[1]

  • Post-Extraction Spiking: This is a quantitative approach. The signal response of Oleoyl Serotonin spiked into a blank matrix extract (that has gone through the full sample preparation process) is compared to the response of the analyte in a clean solvent at the same concentration. The ratio of these responses reveals the degree of signal suppression or enhancement.[1][5]

Q4: Is it possible to reduce matrix effects by simply diluting my sample?

A: Yes, sample dilution can be a straightforward method to reduce matrix effects by lowering the concentration of interfering components.[5] However, this strategy is only viable if the concentration of Oleoyl Serotonin in your sample is high enough to remain above the limit of quantification after dilution.[5] For trace-level analysis, this approach may lead to a loss of sensitivity.

Q5: Besides sample cleanup, can I optimize my LC-MS/MS parameters to mitigate matrix effects?

A: Yes, optimizing LC-MS/MS conditions can help. Manipulating the mobile phase pH can alter the retention time of Oleoyl Serotonin relative to interfering phospholipids.[6] Additionally, adjusting ion source parameters like temperature and gas flows can influence ionization efficiency and potentially reduce the impact of co-eluting substances.[5] Using a stable isotope-labeled internal standard for Oleoyl Serotonin is also a highly effective strategy to compensate for matrix effects, as it is affected in the same way as the analyte.[7][8]

Troubleshooting Guide

Issue 1: Poor Reproducibility and Inaccurate Quantification

  • Q: My calibration curves are inconsistent and the quantitative results for my QC samples are highly variable. Could this be a matrix effect?

    • A: Yes, this is a classic sign of matrix effects. Ion suppression or enhancement can vary between samples, leading to poor reproducibility and compromised accuracy.[9] The presence of co-eluting phospholipids is a notorious cause of these issues in LC/MS-based bioanalysis.[10]

  • Troubleshooting Steps:

    • Quantify the Matrix Effect: Use the post-extraction spiking protocol described below to determine the percentage of ion suppression or enhancement.

    • Improve Sample Preparation: The most effective strategy to overcome matrix effects is to remove interferences before analysis.[5] Implement a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE) or a specialized phospholipid removal technique.

    • Optimize Chromatography: Develop your LC method to achieve chromatographic separation between Oleoyl Serotonin and the region where phospholipids elute. A post-column infusion experiment can identify this region.

    • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for Oleoyl Serotonin will co-elute and experience similar matrix effects as the analyte, thereby correcting for variations in ionization and improving data quality.[7]

Issue 2: Low Signal Intensity and Poor Sensitivity for Oleoyl Serotonin

  • Q: I am having trouble detecting Oleoyl Serotonin, especially in samples where I expect low concentrations. The signal is much weaker than my neat standards.

    • A: This strongly suggests ion suppression. Co-eluting matrix components, particularly abundant phospholipids, can significantly suppress the ionization of your target analyte, reducing its signal and negatively impacting the method's sensitivity.[1][4]

  • Troubleshooting Steps:

    • Assess Phospholipid Content: Monitor for the presence of phosphatidylcholines and lysophosphatidylcholines using a specific MRM transition (e.g., 184→184).[11] High levels indicate that your current sample preparation is insufficient.

    • Implement Phospholipid Depletion: Use techniques specifically designed for high-efficiency phospholipid removal. Options include HybridSPE-Phospholipid plates or cartridges, which utilize zirconia-coated particles to selectively bind and remove phospholipids with greater than 99% efficiency.[1]

    • Consider an Alternative Extraction Method: If using protein precipitation (PPT), be aware that this method is fast but results in a complex extract with high levels of phospholipids.[11][12] Switching to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) will produce a significantly cleaner extract.[6]

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the effectiveness of common techniques for removing phospholipids, a primary source of interference.[1][11]

Sample Preparation TechniquePhospholipid Removal EfficiencyAnalyte RecoveryThroughputKey Considerations
Protein Precipitation (PPT) LowHighHighSimple and fast, but results in dirty extracts with significant matrix effects.[6][11]
Liquid-Liquid Extraction (LLE) Medium to HighVariableLowCan provide clean extracts but is time-consuming and may have lower recovery for some analytes.[6]
Solid-Phase Extraction (SPE) HighGood to HighMediumGood removal of salts and phospholipids. Requires method development to optimize sorbent, wash, and elution steps.[1][6]
HybridSPE®-Phospholipid Very High (>99%)High (>94%)HighCombines the simplicity of PPT with highly selective phospholipid removal.[1][10] Higher cost per sample.
Ostro™ Pass-through Plate Very HighHighHighProvides a simple, generic approach for phospholipid and protein removal without extensive method development.[12]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol allows you to quantify the degree of ion suppression or enhancement.[1]

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Spike Oleoyl Serotonin into the final elution/reconstitution solvent at a known concentration (e.g., mid-point of your calibration curve).

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., control plasma) through your entire extraction procedure. Spike Oleoyl Serotonin into the final, clean extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike Oleoyl Serotonin into the blank matrix sample before starting the extraction procedure. This set is used to calculate recovery, not the matrix effect itself.

  • Analyze and Calculate:

    • Analyze all samples by LC-MS/MS.

    • Calculate the Matrix Effect (%) using the mean peak areas from the chromatograms:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Calculate Recovery (%) using the mean peak areas:

      • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpretation:

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol provides a general guideline for cleaning up biological extracts to reduce matrix effects from phospholipids and salts.[1][13]

  • Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB or equivalent) by passing 1 mL of methanol (B129727), followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Pre-treat your sample. For example, dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water.[5]

    • Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing Steps:

    • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.

    • Wash 2 (Phospholipids): Wash the cartridge with 1 mL of a moderately non-polar solvent like methanol or acetonitrile. This step is crucial for removing phospholipids while retaining Oleoyl Serotonin.

  • Elution:

  • Final Step:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

G Workflow for Investigating and Mitigating Matrix Effects cluster_0 Problem Identification cluster_1 Assessment cluster_2 Mitigation Strategy cluster_3 Resolution Problem Poor Reproducibility / Low Sensitivity AssessME Perform Post-Extraction Spike Experiment Problem->AssessME Hypothesize Matrix Effect Result Matrix Effect Significant? AssessME->Result Optimize Implement Improved Sample Preparation (e.g., SPE, PLR Plate) Result->Optimize Yes Proceed Proceed with Quantitative Analysis Result->Proceed No Revalidate Re-validate Method Optimize->Revalidate Revalidate->Proceed

Caption: Workflow for addressing matrix effects in quantitative analysis.

G Mechanism of Ion Suppression in ESI Source cluster_source ESI Capillary Tip cluster_gas_phase Gas Phase Ions Entering Mass Spectrometer cluster_legend Legend esitip Droplet Formation AnalyteIon OS esitip->AnalyteIon Scenario A: Clean Sample (Efficient Ionization) SuppressedAnalyte OS esitip->SuppressedAnalyte Scenario B: Complex Matrix (Competition for Charge) (Reduced Desolvation Efficiency) MatrixIon1 PL esitip->MatrixIon1 MatrixIon2 PL esitip->MatrixIon2 MatrixIon3 PL esitip->MatrixIon3 key_analyte Oleoyl Serotonin (OS) key_matrix Phospholipid (PL)

Caption: Ion suppression due to competition from matrix components.

References

Stability and proper storage of Oleoyl Serotonin-d17 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of Oleoyl Serotonin-d17 solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: For long-term stability, this compound solutions should be stored at -20°C.[1] The manufacturer suggests a stability of at least two years when stored under these conditions. For stock solutions, storage at -80°C may extend the shelf-life, a practice common for other deuterated serotonin (B10506) derivatives which are stable for up to 6 months at -80°C.[2]

Q2: In which solvents can I dissolve this compound?

A2: this compound is soluble in a variety of organic solvents and aqueous buffers. The choice of solvent will depend on your specific experimental requirements.

Table 1: Solubility of this compound

SolventSolubility
Ethanol30 mg/mL[1][3]
DMF30 mg/mL[1][3]
DMSO15 mg/mL[1][3]
PBS (pH 7.2)0.25 mg/mL[1][3]

Q3: How should I handle the product upon receipt?

A3: this compound is typically shipped on wet ice.[1][3] Upon receipt, it is recommended to immediately store it at -20°C.

Q4: Is the non-deuterated form, Oleoyl Serotonin, stable in experimental conditions?

A4: Studies on the non-deuterated analog, N-oleoyl-serotonin, have shown it to be fairly stable in Krebs solution and in crude brain membranes, with its spectral shape remaining unchanged for up to 3 hours.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound solutions in LC-MS/MS applications, as it is intended for use as an internal standard.[1][3]

Issue 1: Inconsistent or declining signal of the deuterated internal standard.

  • Possible Cause: Degradation of the standard due to improper storage or handling. Repeated freeze-thaw cycles can lead to degradation.

  • Solution: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Ensure the solution is stored at or below -20°C in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen.

  • Possible Cause: Back-exchange of deuterium (B1214612) for hydrogen. This can occur in aqueous solutions or under certain pH conditions.

  • Solution: Prepare fresh dilutions in the mobile phase just before analysis. Avoid prolonged storage in aqueous or protic solvents, especially at non-neutral pH.

Issue 2: Chromatographic separation of this compound from the non-deuterated analyte.

  • Possible Cause: The "isotope effect." The substitution of hydrogen with the heavier deuterium isotope can slightly alter the physicochemical properties of the molecule, leading to different retention times in reversed-phase chromatography. Deuterated compounds often elute slightly earlier.

  • Solution: This is an inherent property. If the separation is minor and does not affect quantification, no action may be needed. If it is problematic due to matrix effects, consider modifying the chromatographic conditions (e.g., gradient, temperature) to minimize the separation.

Issue 3: Poor peak shape (fronting, tailing, or splitting).

  • Possible Cause: Issues with the analytical column, mobile phase, or injection solvent. Column contamination, a void in the column, or an injection solvent that is stronger than the mobile phase can all cause peak distortion.

  • Solution:

    • Column: Flush the column or, if necessary, replace it. Ensure the mobile phase pH is compatible with the column chemistry.

    • Solvent: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.

    • System: Check for extra-column effects from tubing and fittings.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Warm to Room Temperature: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation.

  • Solvent Addition: Add the desired volume of an appropriate solvent (e.g., ethanol) to the vial to achieve the target concentration (e.g., 1 mg/mL).

  • Dissolution: Cap the vial tightly and vortex gently until the compound is fully dissolved.

  • Storage: Store the stock solution at -20°C or -80°C.

  • Aliquoting: For frequent use, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Workflow for Assessing Solution Stability (User-Defined)

While specific long-term stability data is not publicly available, users can assess stability under their specific experimental conditions using the following general workflow.

  • Initial Analysis (T=0):

    • Prepare a fresh stock solution of this compound.

    • Prepare working solutions at the desired concentration in the solvent of interest.

    • Analyze the solutions by LC-MS/MS to establish the initial peak area and purity profile.

  • Storage:

    • Store aliquots of the working solutions under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

    • Allow the aliquot to reach room temperature before analysis.

    • Analyze the sample by LC-MS/MS using the same method as the initial analysis.

  • Data Analysis:

    • Compare the peak area and purity profile of the stored samples to the initial (T=0) results.

    • A significant decrease in the main peak area or the appearance of new peaks may indicate degradation.

Visualizations

G Workflow for Preparation and Storage of this compound Solution cluster_prep Preparation cluster_storage Storage cluster_use Usage start Receive Product warm Warm to Room Temp start->warm add_solvent Add Solvent warm->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve store_stock Store Stock at -20°C / -80°C dissolve->store_stock aliquot Aliquot into Single-Use Vials store_stock->aliquot store_aliquots Store Aliquots at -20°C aliquot->store_aliquots retrieve Retrieve Single Aliquot store_aliquots->retrieve thaw Thaw at Room Temp retrieve->thaw prepare_working Prepare Working Solution thaw->prepare_working analyze LC-MS/MS Analysis prepare_working->analyze

Caption: Recommended workflow for preparing and storing this compound solutions.

G Troubleshooting Logic for Inconsistent Internal Standard Signal cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent IS Signal degradation Degradation start->degradation back_exchange Deuterium Back-Exchange start->back_exchange instrument_issue Instrument Instability start->instrument_issue check_storage Verify Storage Conditions (-20°C, minimal freeze-thaw) degradation->check_storage fresh_dilutions Prepare Fresh Dilutions Avoid prolonged aqueous storage back_exchange->fresh_dilutions instrument_check Run System Suitability Test Check instrument performance instrument_issue->instrument_check

Caption: Troubleshooting guide for inconsistent this compound signal in LC-MS.

References

Improving peak shape and resolution for Oleoyl Serotonin-d17

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Oleoyl Serotonin-d17 Analysis

Welcome to the technical support center for the analysis of this compound. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common chromatographic challenges. Oleoyl Serotonin (B10506), as a hydrophobic fatty acid amide, can present unique difficulties in achieving optimal peak shape and resolution during LC-MS analysis.

Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments.

Category 1: Peak Shape Problems

Q1: Why is my this compound peak tailing?

A1: Peak tailing, where the latter half of the peak is drawn out, is a common issue for amine-containing compounds like Oleoyl Serotonin. The primary causes include:

  • Secondary Silanol (B1196071) Interactions : The serotonin moiety can interact with residual silanol groups on silica-based reversed-phase columns.[1][2] These strong, unwanted interactions delay the elution of a portion of the analyte, causing a tail.[3]

  • Inappropriate Mobile Phase pH : If the mobile phase pH is near the pKa of the serotonin amine group, the molecule can exist in both ionized and non-ionized forms, leading to peak distortion.[2]

  • Column Overload : Injecting a sample that is too concentrated can saturate the stationary phase, resulting in asymmetrical peaks.[3][4]

  • Column Contamination : Accumulation of matrix components on the column frit or packing material can create active sites that cause tailing.[3][5]

Q2: My peaks are broad, which is compromising sensitivity and resolution. What could be the cause?

A2: Broad peaks are often a sign of efficiency loss in the chromatographic system. Common culprits include:

  • Incompatible Injection Solvent : If your sample is dissolved in a solvent significantly stronger (e.g., more organic in reversed-phase) than your initial mobile phase, it can cause the sample band to spread out at the column head before the separation begins.[1][5] It is always best to dissolve the sample in the initial mobile phase.[5][6]

  • High Injection Volume or Mass Overload : Injecting too large a volume or too much analyte can lead to column overload and peak broadening.[5][7]

  • Extra-Column Volume : Excessive dead volume from long or wide-diameter tubing between the injector, column, and detector can cause the separated peak to broaden before it reaches the detector.[2][5]

Q3: I am observing peak fronting. Why is this happening?

A3: Peak fronting, where the first half of the peak is sloped, is less common than tailing but can occur. The most frequent causes are:

  • Sample Overload : Similar to tailing, injecting a highly concentrated sample can lead to fronting. Try diluting the sample to see if the peak shape improves.[4][6]

  • Sample Solvent Incompatibility : Dissolving the sample in a solvent that is much stronger than the mobile phase can cause the peak to front.[6]

Q4: What causes split or shoulder peaks in my chromatogram?

A4: Split peaks can be frustrating and may point to either chemical or physical problems in the system:

  • Column Contamination or Voids : A partially blocked column frit or a void that has formed in the packing bed can cause the sample path to be uneven, resulting in a split or misshapen peak.[6][8] Consider backflushing the column or replacing it if it's old.[6]

  • Strong Injection Solvent : If the injection solvent is too strong, it can cause the analyte to race through the column instead of eluting in a symmetrical band, leading to splitting.[6]

  • Co-elution : What appears to be a split peak might be two closely eluting compounds, such as an isomer or an impurity.[5]

Category 2: Resolution & Internal Standard Issues

Q5: My this compound peak is not well-separated from matrix interferences. How can I improve resolution?

A5: Improving resolution requires manipulating the three key chromatographic factors: efficiency (N), retention factor (k'), and selectivity (α).[9]

  • Increase Efficiency (N) : Use a column with smaller particles (e.g., sub-2 µm) or a longer column to generate sharper, narrower peaks.[4][10]

  • Optimize Retention Factor (k') : Adjust the mobile phase strength. In reversed-phase, decreasing the percentage of the organic solvent will increase retention and may improve resolution for early-eluting peaks.[4][9]

  • Change Selectivity (α) : This is often the most powerful way to improve resolution.[10] You can change selectivity by switching the organic modifier (e.g., from acetonitrile (B52724) to methanol), adjusting the mobile phase pH, or changing the column chemistry (e.g., from C18 to a Phenyl-Hexyl phase).[4][9][10]

Q6: The deuterated standard (this compound) is separating from the unlabeled analyte. Is this a problem and how do I fix it?

A6: Yes, this is a significant problem. This phenomenon is known as the "chromatographic isotope effect," where deuterated compounds can elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[11]

  • Why it's a problem : For an internal standard to accurately correct for matrix effects (like ion suppression or enhancement), it must co-elute perfectly with the analyte.[12] If the two peaks separate, they may experience different matrix effects, leading to poor accuracy and precision in your quantification.[11]

  • How to fix it :

    • Modify Chromatographic Conditions : Small adjustments to the mobile phase composition or temperature can help improve co-elution.[11]

    • Use a Lower Resolution Column : In some cases, a column with slightly lower resolving power can be beneficial, as it promotes the overlap of the analyte and internal standard peaks.[11]

    • Alternative Labeled Standard : If the shift cannot be resolved, consider using a ¹³C or ¹⁵N-labeled internal standard, which typically exhibit negligible retention time differences.[11]

Troubleshooting Guides & Data

Troubleshooting Workflow for Peak Shape Issues

The following diagram provides a systematic workflow for diagnosing and resolving common peak shape problems.

G cluster_0 Identify Peak Shape Problem cluster_1 Investigate Potential Causes cluster_2 Implement Solutions start Observe Poor Peak Shape Tailing Peak Tailing start->Tailing Broad Broad Peak start->Broad Fronting Peak Fronting start->Fronting Split Split/Shoulder Peak start->Split Silanol Secondary Silanol Interactions? Tailing->Silanol Overload Sample Overload? Tailing->Overload Solvent Injection Solvent Too Strong? Broad->Solvent ExtraColumn Extra-Column Volume? Broad->ExtraColumn Fronting->Overload Fronting->Solvent Split->Solvent Column Column Void or Contamination? Split->Column Sol_Additive Add Mobile Phase Modifier (e.g., 0.1% FA, 10mM AmFm) Silanol->Sol_Additive Sol_pH Lower Mobile Phase pH (e.g., pH 2-3) Silanol->Sol_pH Sol_Dilute Dilute Sample or Reduce Injection Volume Overload->Sol_Dilute Sol_Solvent Dissolve Sample in Initial Mobile Phase Solvent->Sol_Solvent Sol_Column Flush or Replace Column Column->Sol_Column Sol_Tubing Use Shorter, Narrower ID Tubing ExtraColumn->Sol_Tubing G cluster_0 Resolution (Rs) cluster_1 Fundamental Factors cluster_2 Experimental Variables Resolution Rs Efficiency Efficiency (N) 'Peak Sharpness' Resolution->Efficiency influenced by Selectivity Selectivity (α) 'Peak Spacing' Resolution->Selectivity influenced by Retention Retention (k') 'Peak Retention' Resolution->Retention influenced by Col_Params Column: - Length - Particle Size Efficiency->Col_Params MP_Type Mobile Phase: - Organic Type - pH / Additives Selectivity->MP_Type Col_Chem Column: - Stationary Phase Chemistry Selectivity->Col_Chem MP_Comp Mobile Phase: - Organic % Retention->MP_Comp

References

Technical Support Center: Troubleshooting Low Signal Intensity of Deuterated Standards in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of deuterated internal standards in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges that can lead to low signal intensity and affect the accuracy of quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for observing a low signal intensity of my deuterated internal standard (IS)?

Low signal intensity of a deuterated IS can arise from a variety of factors, spanning from sample preparation to the mass spectrometer's settings. The most frequent causes include:

  • Ion Suppression: Co-eluting components from the sample matrix can interfere with the ionization of your deuterated standard, reducing its signal.[1][2] This is a very common issue in ESI-MS.

  • Suboptimal ESI Source Conditions: The settings of your ESI source, such as spray voltage, nebulizer and drying gas flow rates, and drying gas temperature, are critical for efficient ionization.[3][4] If not optimized for your specific compound, these can lead to poor signal.

  • Deuterium (B1214612) Isotope Effect: The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, causing it to elute at a slightly different retention time than the non-deuterated analyte.[3][5] If this shift causes the standard to elute in a region of high ion suppression, its signal will be diminished.

  • Low Concentration: The concentration of the internal standard may simply be too low to produce a strong signal.[4][5]

  • H/D Back-Exchange: If the deuterium labels are on labile functional groups (e.g., -OH, -NH, -COOH), they can exchange with hydrogen atoms from the mobile phase, leading to a decrease in the deuterated signal.[5][6]

  • Impure Standard: The presence of chemical or isotopic impurities in the deuterated standard can lead to a lower than expected signal for the desired deuterated molecule.[6]

Q2: My deuterated standard is eluting at a slightly different retention time than my analyte. Is this a problem?

Yes, this can be a significant issue. This phenomenon is known as the deuterium isotope effect.[3][5] While a small shift is common, if the analyte and the deuterated standard do not co-elute perfectly, they can be exposed to different matrix components as they elute from the liquid chromatography (LC) column.[1] This can lead to differential ion suppression, where one compound's signal is suppressed more than the other, compromising the accuracy of your quantitative results.[1][6]

Q3: How can I determine if ion suppression is the cause of my low signal?

A common method to assess ion suppression is the post-column infusion experiment.[1] This involves infusing a constant flow of your deuterated standard into the MS source while injecting a blank matrix extract onto the LC column. A dip in the signal of the deuterated standard at the retention time of your analyte indicates the presence of ion-suppressing components from the matrix.

Q4: Can the mobile phase composition affect the signal of my deuterated standard?

Absolutely. The pH, organic solvent, and additives in your mobile phase can have a significant impact on ESI efficiency.[7][8][9] For instance, the pH of the mobile phase can affect the protonation state of your analyte and standard, which in turn influences their ionization efficiency in positive or negative ion mode. Some additives can enhance ionization, while others, particularly non-volatile salts, can cause ion suppression.[2]

Q5: My signal for the deuterated standard is decreasing throughout my analytical run. What could be the cause?

A progressive decrease in the signal of the deuterated standard during a run often points to the accumulation of late-eluting matrix components on the analytical column or in the MS source.[1] This can lead to increasing ion suppression with each injection. It could also indicate carryover from previous injections.

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Ion Suppression

IonSuppression_Troubleshooting start Low Deuterated Standard Signal check_coelution Verify Analyte and IS Co-elution start->check_coelution post_column_infusion Perform Post-Column Infusion Experiment check_coelution->post_column_infusion Co-elution confirmed modify_chromatography Modify Chromatography (e.g., gradient, column) check_coelution->modify_chromatography Poor co-elution improve_cleanup Improve Sample Cleanup (e.g., SPE) post_column_infusion->improve_cleanup Ion suppression detected check_source Optimize Ion Source Parameters post_column_infusion->check_source No ion suppression dilute_sample Dilute Sample improve_cleanup->dilute_sample Suppression persists end_good Signal Restored improve_cleanup->end_good modify_chromatography->end_good dilute_sample->end_good end_bad Issue Persists dilute_sample->end_bad

  • Verify Co-elution: Overlay the chromatograms of the analyte and the deuterated internal standard. If there is a significant retention time shift, chromatographic optimization is necessary.[1]

  • Evaluate Matrix Effects: Conduct a post-extraction addition experiment to quantify the extent of ion suppression.[1]

    • Protocol: Prepare two sets of samples. In set A, spike the deuterated standard into a clean solvent. In set B, spike the standard at the same concentration into a blank sample matrix that has undergone your extraction procedure. A lower peak area in set B compared to set A indicates ion suppression.

  • Improve Sample Preparation: Enhance your sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[4]

  • Optimize Chromatography: Adjusting the LC gradient, changing the analytical column, or modifying the mobile phase can help separate the analyte and standard from interfering matrix components.[1]

  • Sample Dilution: If possible, diluting the sample can reduce the concentration of matrix components causing suppression.[6]

Guide 2: Optimizing ESI Source Parameters

ESI_Optimization_Workflow start Low Signal Intensity infuse_std Infuse Standard Solution (Analyte + IS) start->infuse_std opt_voltage Optimize Spray Voltage infuse_std->opt_voltage opt_gas Optimize Nebulizer & Drying Gas Flow opt_voltage->opt_gas opt_temp Optimize Drying Gas Temperature opt_gas->opt_temp opt_cone Optimize Cone/Fragmentor Voltage opt_temp->opt_cone end_good Signal Optimized opt_cone->end_good

A systematic optimization of ESI source parameters is crucial for maximizing signal intensity.[3] This should be performed by infusing a solution of the deuterated standard and analyte directly into the mass spectrometer.

  • Spray Voltage: Gradually increase the voltage until a stable and maximal signal is achieved.[3]

  • Nebulizer and Drying Gas Flow Rates: Adjust these to ensure efficient desolvation without causing fragmentation.[3]

  • Drying Gas Temperature: Optimize for efficient desolvation. A temperature that is too low can result in solvent clusters, while one that is too high may cause thermal degradation.[3]

  • Cone/Fragmentor Voltage: Ramp this voltage to find the optimal setting that maximizes the precursor ion signal without causing excessive in-source fragmentation.[3]

Guide 3: Investigating H/D Back-Exchange

HD_Exchange_Workflow start Suspected H/D Back-Exchange check_label_position Check Deuterium Label Position start->check_label_position incubate_samples Incubate IS in Matrix vs. Neat Solvent check_label_position->incubate_samples Labile position suspected analyze_samples Analyze by LC-MS incubate_samples->analyze_samples compare_signals Compare Analyte Signal in Matrix vs. Neat analyze_samples->compare_signals confirm_exchange Increased Analyte Signal in Matrix Confirms Exchange compare_signals->confirm_exchange no_exchange No Significant Increase compare_signals->no_exchange

  • Check Label Position: Verify if the deuterium atoms are on non-labile positions (e.g., carbon atoms) rather than exchangeable sites like -OH, -NH, or -COOH groups.[5]

  • Experimental Verification:

    • Protocol: Prepare two sets of samples. In set A, spike the deuterated standard into a neat solvent. In set B, spike the standard into a blank sample matrix. Incubate both sets under your typical sample preparation conditions (time, temperature, pH). Analyze both by LC-MS and monitor for an increase in the signal of the non-deuterated analyte in set B compared to set A. A significant increase indicates H/D back-exchange.[6]

  • Mitigation: If back-exchange is confirmed, consider using a deuterated standard with labels on stable positions or a ¹³C or ¹⁵N labeled internal standard.[3]

Quantitative Data Summary

Table 1: Typical ESI Source Parameter Ranges for Small Molecules

ParameterTypical Range (Positive Ion Mode)Typical Range (Negative Ion Mode)Key Considerations
Spray Voltage (kV) 3.0 - 5.02.5 - 4.5Optimize for a stable spray and maximum signal.[3]
Nebulizer Gas (L/min) 1 - 2.51 - 2.5Aids in droplet formation.[3]
Drying Gas Flow (L/min) 8 - 128 - 12Facilitates desolvation of droplets.[3]
Drying Gas Temp (°C) 250 - 350250 - 350Ensure efficient desolvation without thermal degradation.[3]
Cone/Fragmentor Voltage (V) 20 - 10020 - 100Optimize to maximize precursor ion intensity.[3]

Note: These are general ranges and optimal values are instrument and compound-dependent.

Table 2: Impact of Mobile Phase pH on Ionization Efficiency

Analyte TypeOptimal pH for Positive ESIOptimal pH for Negative ESIRationale
Basic Compounds Acidic (pH 2-4)Not idealPromotes protonation to form [M+H]⁺.[7]
Acidic Compounds Not idealBasic (pH 8-10)Promotes deprotonation to form [M-H]⁻.
Neutral Compounds Can be ionized in both modes, often requires adduct formation.Can be ionized in both modes, often requires adduct formation.Ionization efficiency is highly dependent on the mobile phase additives.

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Evaluation

Objective: To identify regions of ion suppression in a chromatographic run.

Materials:

  • Syringe pump

  • Tee-piece

  • Solution of the deuterated internal standard at a concentration that provides a stable signal.

  • LC-MS system

  • Blank, extracted sample matrix

Methodology:

  • Set up the LC-MS system with the analytical column and mobile phases for your assay.

  • Connect the outlet of the LC column to one inlet of the tee-piece.

  • Connect the syringe pump containing the deuterated standard solution to the other inlet of the tee.

  • Connect the outlet of the tee to the ESI source of the mass spectrometer.

  • Begin infusing the standard solution at a low, constant flow rate (e.g., 5-10 µL/min).

  • Once a stable baseline signal for the deuterated standard is observed, inject the blank matrix extract onto the LC column.

  • Monitor the signal of the deuterated standard throughout the chromatographic run. Dips in the signal indicate regions where co-eluting matrix components are causing ion suppression.[1]

References

Best practices for handling and storing deuterated lipid standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting advice, and frequently asked questions for the handling and storage of deuterated lipid standards to ensure their stability and optimal performance in research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for deuterated lipid standards?

Deuterated lipid standards should be stored at or below -16°C to ensure long-term stability.[1] For lipids dissolved in an organic solvent, a temperature of -20°C ± 4°C is recommended.[1][2] Storing organic solutions below -30°C is generally not advised unless they are in a sealed glass ampoule.[1][2]

Q2: How should I store deuterated lipids that are supplied as a powder?

The storage method depends on the saturation of the lipid's fatty acid chains:

  • Saturated Lipids: Lipids with fully saturated fatty acid chains (e.g., dipalmitoyl phosphatidylcholine) are relatively stable as powders. They should be stored in a glass container with a Teflon-lined closure at ≤ -16°C.[2]

  • Unsaturated Lipids: Lipids with one or more double bonds (e.g., dioleoyl phosphatidylcholine) are not stable as powders.[1][2][3] They are hygroscopic and can quickly absorb moisture, leading to hydrolysis or oxidation.[1][2][3] These lipids should be promptly dissolved in a suitable organic solvent and stored as a solution at -20°C ± 4°C.[1][2][3]

Q3: What type of container should I use for storing deuterated lipid solutions?

Always use glass containers with Teflon-lined closures for storing deuterated lipids in organic solvents.[1] Storing organic solutions in plastic containers (e.g., polystyrene, polyethylene, polypropylene) is not recommended as plasticizers and other impurities can leach into the solvent, contaminating your standard.[1][3] Aqueous suspensions of lipids, however, can be stored in plastic containers.[2][3]

Q4: I need to use a small amount of a powdered lipid standard. What is the correct procedure for aliquoting?

To prevent condensation from accumulating on the cold powder, which can lead to degradation, allow the entire container to warm to room temperature before opening it.[1] Once the container is at room temperature, you can open it, remove the desired amount, and then tightly reseal the container and return it to the freezer.

Q5: What solvents are recommended for reconstituting and diluting deuterated lipid standards?

High-purity aprotic solvents like acetonitrile, methanol, or ethyl acetate (B1210297) are generally recommended to prevent deuterium-hydrogen (H/D) exchange.[4] It is crucial to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium (B1214612) atoms with protons from the solvent.[5]

Q6: Can I use plastic pipette tips to transfer my deuterated lipid standard solution?

No, you should not use plastic pipette tips to transfer organic solutions of lipids.[1] Always use glass, stainless steel, or Teflon-lined equipment for transferring these solutions to avoid contamination.[2][3]

Data Presentation

Table 1: Recommended Storage Conditions for Deuterated Lipid Standards

FormLipid TypeStorage TemperatureContainer TypeKey Considerations
Powder Saturated≤ -16°CGlass, Teflon-lined capStable as a dry powder.[1]
Powder UnsaturatedNot RecommendedNot ApplicableHighly hygroscopic; should be dissolved in an organic solvent immediately.[1]
Organic Solution All Types-20°C ± 4°CGlass, Teflon-lined capStore under an inert atmosphere (argon or nitrogen).[1]
Aqueous Suspension All TypesNot Recommended for Long TermPlastic or GlassProne to hydrolysis over time.[1]

Experimental Protocols

Protocol 1: Reconstitution of a Powdered Deuterated Lipid Standard

This protocol describes the steps for properly dissolving a powdered deuterated lipid standard to create a stock solution.

Materials:

  • Deuterated lipid standard (powder) in its original vial

  • High-purity organic solvent (e.g., chloroform, methanol, or a mixture)

  • Glass syringe or pipette

  • Glass vial with a Teflon-lined cap

  • Inert gas (argon or nitrogen), if available

Procedure:

  • Equilibrate to Room Temperature: Remove the vial containing the powdered lipid from the freezer and place it in a desiccator at room temperature. Allow it to warm up completely (typically 30-60 minutes). This prevents atmospheric moisture from condensing on the cold powder upon opening.[1]

  • Prepare for Dissolution: Once at room temperature, open the vial.

  • Add Solvent: Using a glass syringe or pipette, add the calculated volume of the appropriate organic solvent to the vial to achieve the desired stock concentration.

  • Dissolve the Lipid: Tightly cap the vial and vortex or sonicate gently until the lipid is completely dissolved. A visual inspection should show a clear solution with no particulate matter.

  • Transfer and Store: If the original vial is not suitable for long-term storage, transfer the solution to a clean glass vial with a Teflon-lined cap.

  • Inert Atmosphere (Recommended): If possible, flush the headspace of the vial with a gentle stream of argon or nitrogen before sealing. This displaces oxygen and helps prevent oxidation, especially for unsaturated lipids.[1]

  • Label and Store: Clearly label the vial with the lipid name, concentration, solvent, and date of preparation. Store in the freezer at -20°C ± 4°C.[1]

Protocol 2: Preparing a Diluted Working Standard

This protocol outlines the steps for diluting a stock solution to prepare a working standard.

Materials:

  • Deuterated lipid stock solution

  • High-purity organic solvent

  • Glass syringes or pipettes

  • Glass vial with a Teflon-lined cap

Procedure:

  • Equilibrate Stock Solution: Remove the stock solution from the freezer and allow it to warm to room temperature.

  • Calculate Dilution: Determine the volume of the stock solution and solvent needed to achieve the desired final concentration of your working standard.

  • Perform Dilution: Using a clean glass pipette or syringe, transfer the calculated volume of the stock solution into a new, clean glass vial.

  • Add Solvent: Add the calculated volume of the appropriate solvent to the new vial.

  • Mix Thoroughly: Cap the vial and vortex gently to ensure the solution is homogeneous.

Troubleshooting Guide

Problem: Poor Signal Intensity in Mass Spectrometry

Potential CauseRecommended Solution
Degradation of the Standard: The lipid may have oxidized or hydrolyzed due to improper storage or handling.- For unsaturated lipids, ensure they were dissolved in an organic solvent for storage and not left as a powder.[1] - Check that the standard was stored at the correct temperature (≤ -16°C).[1] - Avoid repeated freeze-thaw cycles.
Incomplete Solubilization: The standard may not be fully dissolved in the chosen solvent.- Try gentle warming or sonication to aid dissolution, but be cautious with unsaturated lipids which are more prone to degradation.[1] - Ensure the solvent is appropriate for the specific lipid class.

Problem: Unexpected Peaks or Mass Shifts

Potential CauseRecommended Solution
Contamination: Impurities may have been introduced from storage containers or handling equipment.- Always use glass containers with Teflon-lined caps (B75204) for organic solutions.[1] - Use glass or stainless steel pipettes for transferring organic solutions.[1] - Ensure all glassware is scrupulously clean.
Solvent Adducts: The mass spectrometer may be detecting ions of your lipid adducted with ions from the solvent (e.g., sodium, ammonium).- This is common in mass spectrometry. Identify the expected adducts for your lipid and solvent system.
Isotopic Scrambling or Deuterium Loss: In some cases, deuterium atoms can be exchanged for hydrogen atoms from the solvent or matrix.- While less common for C-D bonds than O-H or N-H bonds, this can sometimes occur. Consider using ¹³C-labeled standards as an alternative.[6]

Visualizations

G cluster_storage Receiving and Storage cluster_prep Preparation for Use cluster_use Experimental Use receive Receive Standard check_storage Check Storage Instructions (Powder vs. Solution) receive->check_storage store_powder Store Powder at <= -16°C check_storage->store_powder Powder store_solution Store Solution at -20°C ± 4°C check_storage->store_solution Solution dissolve_unsat Unsaturated Lipid? Dissolve Immediately store_powder->dissolve_unsat warm_to_rt Warm to Room Temp. dissolve_unsat->warm_to_rt store_solution->warm_to_rt reconstitute Reconstitute Powder (if needed) warm_to_rt->reconstitute prepare_working Prepare Working Solution reconstitute->prepare_working add_to_sample Add to Sample prepare_working->add_to_sample analyze Analyze via MS add_to_sample->analyze

Caption: General workflow for handling deuterated lipid standards.

G start Mass Spec Issue (e.g., Poor Signal, Extra Peaks) check_storage Was the standard stored correctly? start->check_storage check_handling Was the standard handled correctly? check_storage->check_handling Yes degradation Result: Degradation (Oxidation/Hydrolysis) Action: Use fresh standard check_storage->degradation No check_contamination Potential contamination? check_handling->check_contamination Yes review_protocol Result: Procedural Error Action: Review handling protocols check_handling->review_protocol No leaching Result: Contamination from plasticware Action: Use glass/Teflon check_contamination->leaching Yes solvent_issue Result: Solvent Adducts/Purity Issue Action: Check solvent purity and expected adducts check_contamination->solvent_issue No

Caption: Troubleshooting decision tree for mass spectrometry issues.

G cluster_improper Improper Storage & Handling cluster_consequences Chemical Consequences moisture Exposure to Moisture hydrolysis Hydrolysis of Ester Bonds moisture->hydrolysis oxygen Exposure to Oxygen oxidation Oxidation of Double Bonds oxygen->oxidation plastic Use of Plastic Containers contamination Leaching of Plasticizers plastic->contamination

Caption: Consequences of improper storage and handling.

References

Validation & Comparative

Validation of an LC-MS/MS Method for Oleoyl Serotonin Quantification Using Oleoyl Serotonin-d17 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive lipids like N-oleoyl-serotonin is crucial for understanding its physiological roles and therapeutic potential. This guide provides a comprehensive overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of Oleoyl Serotonin (B10506), utilizing Oleoyl Serotonin-d17 as an internal standard. The performance of this method is objectively compared with alternative analytical techniques, supported by experimental data and detailed protocols.

Introduction to Oleoyl Serotonin and the Importance of Accurate Quantification

N-oleoyl-serotonin is an endogenous lipid mediator belonging to the family of N-acyl serotonins. It is known to interact with several biological targets, including cannabinoid receptors and transient receptor potential (TRP) channels, implicating it in various physiological processes such as pain, inflammation, and appetite regulation. Precise and reliable quantification of Oleoyl Serotonin in biological matrices is essential for pharmacokinetic studies, biomarker discovery, and understanding its mechanism of action.

Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative LC-MS/MS analysis. By incorporating a heavy isotope-labeled version of the analyte, variations during sample preparation and analysis can be effectively normalized, leading to highly accurate and precise results.

LC-MS/MS Method Validation using this compound

Key Validation Parameters

A comprehensive validation of an LC-MS/MS method for Oleoyl Serotonin would include the following parameters, with expected performance criteria summarized in the table below.

Validation Parameter Acceptance Criteria Typical Performance for N-acyl serotonins
Linearity (R²) ≥ 0.99≥ 0.99[3]
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 10; RSD ≤ 20%1.9 pg on column for AA-5-HT[1]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.5 pg on column for AA-5-HT[1]
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)1.0–13.1% for AA-5-HT[1]
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)3.3–17.1% for AA-5-HT[1]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)90.3% to 111.6% for NAS[4]
Recovery Consistent and reproducible71.2% - 86.1% for NAS[1]
Matrix Effect Minimal and compensated by ISShould be evaluated to ensure no significant ion suppression or enhancement[5]
Stability Stable under relevant storage and processing conditionsShould be assessed for bench-top, freeze-thaw, and long-term storage
Experimental Protocol: LC-MS/MS Quantification of Oleoyl Serotonin

This protocol is based on established methods for similar analytes[1][2].

1. Sample Preparation:

  • Homogenization: For tissue samples, homogenize in a suitable buffer. For plasma or serum, proceed to the next step.

  • Internal Standard Spiking: Add a known concentration of this compound to each sample, calibrator, and quality control (QC) sample.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Liquid-Liquid Extraction: Isolate the lipid fraction containing Oleoyl Serotonin using a non-polar solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Solid-Phase Extraction (SPE): Further purify and concentrate the extract using a silica-based SPE cartridge to remove interfering matrix components.

  • Reconstitution: Evaporate the final extract to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used for separating lipids.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Optimized precursor-to-product ion transitions for Oleoyl Serotonin and this compound are monitored.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Liquid-Liquid Extraction Precipitate->Extract Purify Solid-Phase Extraction Extract->Purify Reconstitute Reconstitute in Mobile Phase Purify->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection (Triple Quadrupole) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Caption: Workflow for the quantification of Oleoyl Serotonin by LC-MS/MS.

Comparison with Alternative Analytical Methods

While LC-MS/MS is the gold standard for Oleoyl Serotonin quantification, other techniques can be considered depending on the research needs, sample throughput, and available instrumentation.

Method Principle Advantages Disadvantages
LC-MS/MS with this compound Chromatographic separation followed by mass spectrometric detection using a stable isotope-labeled internal standard.High sensitivity, specificity, and accuracy. Provides structural confirmation.High initial instrument cost. Requires skilled operators.
High-Performance Thin-Layer Chromatography (HPTLC) Planar chromatographic separation on a high-performance layer followed by densitometric quantification.High throughput, low cost per sample, multiple samples can be run simultaneously.Lower sensitivity and specificity compared to LC-MS/MS. Potential for interferences.
Gas Chromatography-Mass Spectrometry (GC-MS) Chromatographic separation of volatile compounds followed by mass spectrometric detection.High chromatographic resolution for volatile compounds.Requires derivatization of Oleoyl Serotonin to increase volatility, which adds complexity and potential for variability. Not ideal for thermally labile compounds.
Enzyme-Linked Immunosorbent Assay (ELISA) Immunoassay based on the specific binding of an antibody to the target analyte.High throughput, relatively simple to perform, no complex instrumentation required.Potential for cross-reactivity with structurally similar molecules. Lower precision and accuracy compared to LC-MS/MS. Availability of a specific antibody for Oleoyl Serotonin may be limited.
Signaling Pathway of Oleoyl Serotonin

Oleoyl Serotonin is known to modulate several signaling pathways, primarily through its interaction with cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid 1 (TRPV1) channel. Its ability to inhibit fatty acid amide hydrolase (FAAH) also indirectly affects the endocannabinoid system by increasing the levels of anandamide.

OEA_Signaling cluster_receptors Receptor Interactions OS Oleoyl Serotonin CB1 CB1 Receptor OS->CB1 CB2 CB2 Receptor OS->CB2 TRPV1 TRPV1 Channel OS->TRPV1 FAAH FAAH Inhibition OS->FAAH Physiological_Effects Physiological Effects (e.g., Analgesia, Anti-inflammation) CB1->Physiological_Effects CB2->Physiological_Effects TRPV1->Physiological_Effects Anandamide ↑ Anandamide FAAH->Anandamide Anandamide->Physiological_Effects

Caption: Simplified signaling pathways of Oleoyl Serotonin.

Conclusion

The LC-MS/MS method, particularly when employing a stable isotope-labeled internal standard like this compound, offers the most sensitive, specific, and accurate approach for the quantification of Oleoyl Serotonin in complex biological matrices. While alternative methods such as HPTLC, GC-MS, and ELISA have their specific applications, they generally do not match the overall performance of LC-MS/MS for rigorous quantitative bioanalysis. The choice of analytical method should be guided by the specific requirements of the research, including the desired level of sensitivity, accuracy, sample throughput, and available resources.

References

A Comparative Analysis of Oleoyl Serotonin-d17 and ¹³C-Labeled Internal Standards for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of internal standard is a critical decision. This guide provides an objective comparison between deuterated internal standards, such as Oleoyl Serotonin-d17, and ¹³C-labeled internal standards. The selection of an appropriate internal standard is paramount for correcting variations in sample preparation, chromatography, and ionization, ultimately ensuring the integrity of analytical data.[1][2][3] While both deuterated and ¹³C-labeled compounds are widely used, their inherent physicochemical properties can lead to significant differences in analytical performance.[1]

Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards

The ideal internal standard should be chemically and physically identical to the analyte of interest, differing only in mass.[4][5] This ensures that it experiences the same extraction recovery, ionization efficiency, and chromatographic retention, thereby accurately correcting for variations throughout the analytical process.[4][6] While both deuterated and ¹³C-labeled standards aim for this ideal, their properties lead to distinct advantages and disadvantages. ¹³C-labeled standards are generally considered superior for many applications due to their closer physicochemical similarity to the native analyte.[5][7]

Data Presentation

The following table summarizes the key performance characteristics of deuterated internal standards, like this compound, in comparison to ¹³C-labeled internal standards. The data is a composite representation from various studies to illustrate the relative performance.

Performance ParameterDeuterated Internal Standard (e.g., this compound)¹³C-Labeled Internal StandardKey Findings and Implications
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte.[4][5][8] This is known as the deuterium (B1214612) isotope effect.[9]Typically co-elutes perfectly with the analyte under various chromatographic conditions.[4][10]Perfect co-elution of ¹³C-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[4] A slight separation between the analyte and a deuterated standard can lead to differential matrix effects and compromise quantification.[9][11][12]
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, compromising accurate quantification.[1][11]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1][4]¹³C-labeled standards are the superior choice for complex biological matrices where significant matrix effects are expected.[1]
Accuracy & Precision Can lead to inaccuracies, with some studies showing significant errors due to imperfect retention time matching.[4][13]Demonstrates improved accuracy and precision.[4] Use of ¹³C-IS in lipidomics has been shown to significantly reduce the coefficient of variation (CV%) compared to deuterated standards.[14]The closer physicochemical properties of ¹³C-labeled standards to the analyte result in more reliable and reproducible quantification.[4]
Isotopic Stability Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).[1][4][15]Chemically stable with no risk of isotope exchange.[1]¹³C-labeled standards offer superior stability, ensuring the integrity of the standard throughout the analytical process.[1][16]
Cost Generally less expensive and more readily available.[1][7]Typically more expensive due to more complex and laborious synthesis.[1][7] However, the price difference is not always significant.[15]For routine analyses with established methods and minimal matrix effects, deuterated standards may be more cost-effective. For complex assays or when high accuracy is critical, the initial higher cost of ¹³C standards can be justified by long-term savings in troubleshooting and data reliability.[1][15]

Experimental Protocols

General Protocol for Analyte Quantification in Plasma using LC-MS/MS

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of the internal standard solution (either this compound or a ¹³C-labeled Oleoyl Serotonin) at a known concentration.

  • Perform a protein precipitation step by adding 400 µL of ice-cold acetonitrile (B52724).

  • Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Chromatographic Column: A C18 reversed-phase column is typically used for the separation of such analytes.

  • Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is commonly used.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor to product ion transitions for both the analyte and the internal standard.

3. Quantification:

  • The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard.

  • This ratio is then compared to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Mandatory Visualization

The following diagrams illustrate the key concepts discussed in this guide.

Workflow for Analyte Quantification using an Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Add_IS Add Internal Standard Sample->Add_IS Spike with Internal Standard Extraction Extraction/Cleanup Add_IS->Extraction e.g., Protein Precipitation, LLE Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation Injection MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Ionization (ESI) Data_Acquisition Data Acquisition (Analyte & IS Signals) MS_Detection->Data_Acquisition MRM Quantification Analyte Concentration Data_Acquisition->Quantification Peak Area Ratio

Caption: A typical workflow for quantitative analysis using an internal standard.

References

A Comparative Guide to Oleoyl Serotonin Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following table summarizes the expected performance characteristics of LC-MS/MS, HPLC-UV, and ELISA for the quantification of Oleoyl Serotonin (B10506). These values are derived from studies on serotonin and other N-acyl serotonins and are intended for comparative purposes.

ParameterLC-MS/MSHPLC-UVELISA
Linearity (Correlation Coefficient, r²) >0.99>0.99Typically >0.98
Limit of Detection (LOD) pg/mL rangeng/mL rangepg/mL to ng/mL range
Limit of Quantification (LOQ) pg/mL to ng/mL rangeng/mL rangeng/mL range
Accuracy (% Recovery) 85-115%80-120%80-120% (kit dependent)
Precision (%RSD) <15%<20%<15% (kit dependent)
Specificity High (based on mass-to-charge ratio)Moderate (risk of co-eluting interferences)Variable (potential for cross-reactivity)
Throughput ModerateModerateHigh
Cost per Sample HighLow to ModerateModerate

Experimental Protocols

Detailed methodologies for each technique are outlined below. These protocols are generalized and should be optimized for the specific sample matrix and instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and specificity for the quantification of Oleoyl Serotonin.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., deuterated Oleoyl Serotonin).

  • Add 500 µL of a mixture of ethyl acetate (B1210297) and hexane (B92381) (9:1, v/v).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC Separation:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

  • Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. MS/MS Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for Oleoyl Serotonin and the internal standard. For example, for N-arachidonoyl-serotonin (a related compound), a transition of m/z 461.3 → 160.1 has been used[1]. The specific transitions for Oleoyl Serotonin would need to be determined experimentally.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective method, suitable for higher concentration samples.

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the sample (pre-treated with a protein precipitation agent like acetonitrile).

  • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

  • Elute Oleoyl Serotonin with methanol or acetonitrile.

  • Evaporate the eluate and reconstitute in the mobile phase.

2. HPLC Separation:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% formic acid (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at the maximum absorbance wavelength for the serotonin indole (B1671886) ring, typically around 275-280 nm.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is ideal for high-throughput screening of multiple samples. The availability of a specific commercial ELISA kit for Oleoyl Serotonin is currently limited. The following is a general protocol for a competitive ELISA, which is a common format for small molecules.

1. Assay Principle:

  • A microplate is pre-coated with an antibody specific to Oleoyl Serotonin.

  • Samples and standards are added to the wells, along with a fixed amount of enzyme-conjugated Oleoyl Serotonin.

  • Oleoyl Serotonin in the sample competes with the conjugated Oleoyl Serotonin for binding to the antibody.

  • After incubation and washing, a substrate is added, and the color development is inversely proportional to the amount of Oleoyl Serotonin in the sample.

2. General Procedure:

  • Add standards and samples to the appropriate wells of the antibody-coated microplate.

  • Add the enzyme-conjugated Oleoyl Serotonin to all wells.

  • Incubate for the time specified in the kit manual.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate until color develops.

  • Add a stop solution to terminate the reaction.

  • Read the absorbance at the specified wavelength using a microplate reader.

  • Calculate the concentration of Oleoyl Serotonin based on the standard curve.

Mandatory Visualization

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the putative signaling pathway of N-acyl serotonins and a general experimental workflow for their quantification.

cluster_synthesis Biosynthesis cluster_signaling Putative Signaling Fatty Acid Fatty Acid N-acyltransferase N-acyltransferase Fatty Acid->N-acyltransferase Serotonin Serotonin Serotonin->N-acyltransferase Oleoyl Serotonin Oleoyl Serotonin N-acyltransferase->Oleoyl Serotonin TRPV1 TRPV1 Oleoyl Serotonin->TRPV1 Antagonism FAAH FAAH Oleoyl Serotonin->FAAH Inhibition Cellular Response Cellular Response TRPV1->Cellular Response FAAH->Cellular Response

Caption: Putative signaling pathway of Oleoyl Serotonin.

Caption: General experimental workflow for Oleoyl Serotonin quantification.

References

Assessing Linearity and Sensitivity of Oleoyl Serotonin-d17 in Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the assessment of linearity and sensitivity for the deuterated internal standard, Oleoyl Serotonin-d17, in bioanalytical applications. Given the limited availability of direct performance data for this specific molecule, this document establishes a best-practice framework by comparing its expected performance with that of structurally similar N-acyl amides. The experimental protocols and data presented herein are derived from established methods for related compounds and serve as a benchmark for researchers developing and validating quantitative assays for Oleoyl Serotonin.

The Gold Standard: Deuterated Internal Standards

In quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard. Deuterated standards, such as this compound, are chemically and physically almost identical to the analyte of interest, Oleoyl Serotonin. This similarity ensures that they co-elute and experience similar matrix effects, leading to more accurate and precise quantification by correcting for variations during sample preparation and analysis.

Performance Benchmarks: Linearity and Sensitivity

The linearity of a bioanalytical method refers to its ability to elicit test results that are directly proportional to the concentration of the analyte. Sensitivity is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Table 1: Linearity and Sensitivity Data for N-Acetylserotonin

ParameterPerformance
Linearity Range11.0 - 1095 pg/mL
Correlation Coefficient (R²)≥ 0.994
Lower Limit of Quantification (LLOQ)11.0 pg/mL

Data derived from a validated nanoflow LC-MS/MS method for N-acetylserotonin.

Table 2: Performance Data for N-Oleoyl Glycine and N-Oleoyl Alanine using a Deuterated Internal Standard

ParameterN-Oleoyl GlycineN-Oleoyl Alanine
Recovery
Low QC (2.5 pmol)98%98%
High QC (25 pmol)99%102%
Precision (%RSD)
Intra-day3-10%3-11%
Inter-day8-12%8-13%

This table showcases the typical recovery and precision that can be achieved with a validated LC-MS/MS method for N-acyl amino acids using a deuterated internal standard (Arachidonoyl glycine-d8). These values serve as a benchmark for what can be expected when using this compound for the analysis of Oleoyl Serotonin.

Experimental Protocols

A robust and validated experimental protocol is crucial for achieving reliable quantitative results. The following is a representative methodology for the extraction and analysis of Oleoyl Serotonin from a biological matrix (e.g., plasma or brain tissue) using this compound as an internal standard. This protocol is a composite based on methods for similar lipid mediators.

Sample Preparation
  • Homogenization: Homogenize tissue samples in an appropriate buffer (e.g., phosphate-buffered saline). For plasma samples, use as is.

  • Internal Standard Spiking: Add a known amount of this compound solution to each sample, calibration standard, and quality control (QC) sample.

  • Protein Precipitation: Precipitate proteins by adding a threefold volume of ice-cold organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Vortex and Centrifuge: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the analyte and internal standard.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol (B129727):water) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of lipid molecules.

    • Mobile Phase: A gradient elution with two mobile phases is common.

      • Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve protonation.

      • Mobile Phase B: An organic solvent such as acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the lipophilic analytes.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization: Positive ion electrospray ionization (ESI+) is generally used for the analysis of N-acyl serotonins.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for both Oleoyl Serotonin and this compound need to be determined and optimized.

      • Oleoyl Serotonin: The precursor ion will be the protonated molecule [M+H]⁺. The product ions will result from the fragmentation of the parent molecule.

      • This compound: The precursor ion will be the protonated deuterated molecule [M+H]⁺. The product ions should be analogous to the non-deuterated form, with a corresponding mass shift.

Visualizing the Workflow and Signaling Context

To better understand the experimental process and the biological context of Oleoyl Serotonin, the following diagrams are provided.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Tissue) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dry Evaporation Centrifuge->Dry Reconstitute Reconstitution Dry->Reconstitute LC Liquid Chromatography (C18 Separation) Reconstitute->LC MS Mass Spectrometry (MRM Detection) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Caption: Bioanalytical workflow for Oleoyl Serotonin quantification.

Signaling_Pathway Serotonin Serotonin Enzyme N-acyltransferase Serotonin->Enzyme OleoylCoA Oleoyl-CoA OleoylCoA->Enzyme OleoylSerotonin Oleoyl Serotonin Enzyme->OleoylSerotonin Receptor Target Receptors (e.g., TRPV1) OleoylSerotonin->Receptor Effect Biological Effects (e.g., Analgesia) Receptor->Effect

Caption: Biosynthesis and signaling of Oleoyl Serotonin.

Conclusion

While direct, published performance data for this compound is currently scarce, this guide provides a robust framework for its assessment in bioanalytical methods. By leveraging data from structurally similar compounds and adhering to established validation protocols, researchers can develop sensitive and linear assays for the accurate quantification of Oleoyl Serotonin. The use of a deuterated internal standard like this compound is paramount in achieving the high-quality data required in drug development and various research fields.

Determining the Limit of Detection and Quantification for Oleoyl Serotonin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid signaling molecules, accurate and sensitive quantification is paramount. Oleoyl Serotonin (B10506), a hybrid molecule with potential therapeutic applications, requires robust analytical methods for its detection and quantification. This guide provides a comparative overview of the methodologies used to determine the Limit of Detection (LOD) and Limit of Quantification (LOQ), crucial parameters for assessing analytical method sensitivity. While specific experimental data for Oleoyl Serotonin is not widely published, this guide draws comparisons with structurally similar molecules and outlines established protocols.

Comparative Performance Data

The sensitivity of an analytical method is defined by its LOD and LOQ. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For lipid molecules like Oleoyl Serotonin, these values are typically determined using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with various detectors or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The following table summarizes the LOD and LOQ values for serotonin, its derivatives, and other lipids, providing a benchmark for what can be expected for Oleoyl Serotonin analysis.

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
N-arachidonoyl-serotonin (AA-5-HT)LC-MS/MSBrain Tissue0.5 pg on column1.9 pg on column[1]
SerotoninLC-MS/MSUrine8.8–18.2 nmol/L29.4–55.7 nmol/L[2]
Serotonin & MetabolitesLC-MS/MSBlood & Urine0.0182–0.0797 ng/mL0.0553–0.2415 ng/mL[3]
Various Lipids (e.g., DSPE-PEG2000, DSPC)HPLC-DAD/ELSDNot specified0.02–0.04 µg0.04–0.10 µg[4]
Various Lipid ClassesShotgun Lipidomics (MS)Adipose Tissue~1 pmolNot specified[5]
LuteinHPLCVegetable By-Products5 ng/mL16 ng/mL[6]
β-caroteneHPLCVegetable By-Products5 ng/mL18 ng/mL[6]
α-tocopherolHPLCDiets and Larvae4 ng/mL14 ng/mL[6]
β- and γ-tocopherolHPLCDiets and Larvae2 ng/mL7 ng/mL[6]

Note: The variety of units reported reflects the different analytical techniques and sample types. Direct comparison requires careful unit conversion.

Experimental Protocols for Determining LOD and LOQ

The determination of LOD and LOQ is a critical component of analytical method validation. The most common approaches are based on the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve.

1. Signal-to-Noise (S/N) Ratio Method

This method is widely accepted for estimating LOD and LOQ.[4][5]

  • Limit of Detection (LOD): Determined as the concentration of the analyte that produces a signal-to-noise ratio of 3:1.

  • Limit of Quantification (LOQ): Determined as the concentration of the analyte that produces a signal-to-noise ratio of 10:1.

Experimental Workflow:

  • Prepare a series of progressively diluted standard solutions of Oleoyl Serotonin.

  • Inject these solutions into the analytical instrument (e.g., LC-MS/MS).

  • Determine the signal and noise for each concentration. The noise is typically measured from a blank sample or a region of the chromatogram where no analyte is present.

  • Calculate the S/N ratio for each concentration.

  • The concentration at which the S/N ratio is approximately 3 is the LOD, and the concentration at which it is approximately 10 is the LOQ.

2. Calibration Curve Method

This method is based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of the regression lines.

  • S = the slope of the calibration curve.

Experimental Workflow:

  • Prepare a series of at least six calibration standards of Oleoyl Serotonin at the lower end of the expected concentration range.

  • Inject each standard multiple times (e.g., 3-6 replicates).

  • Construct a calibration curve by plotting the mean instrument response against the known concentration of the standards.

  • Calculate the slope (S) of the calibration curve.

  • Determine the standard deviation of the y-intercepts (σ) from the regression analysis.

  • Calculate the LOD and LOQ using the formulas above.

Example Protocol: Quantification of N-arachidonoyl-serotonin (a close analog) in Brain Tissue by LC-MS/MS [1]

This protocol for a similar molecule can be adapted for Oleoyl Serotonin.

  • Sample Preparation:

    • Homogenize brain tissue samples in a suitable buffer.

    • Perform a liquid-liquid extraction to isolate the lipid fraction containing the analyte.

    • Further purify and concentrate the extracts using solid-phase extraction (SPE) with silica (B1680970) cartridges to remove interfering matrix components.[1]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 analytical column with a gradient elution program. The mobile phases typically consist of a buffered aqueous solution and an organic solvent to achieve optimal separation from other endogenous lipids.[1]

    • Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Oleoyl Serotonin would need to be optimized.[1]

  • Method Validation:

    • Linearity: Establish a calibration curve over the desired concentration range (e.g., 0.2–120 pg/µl for AA-5-HT). The correlation coefficient (R²) should be ≥ 0.99.[1]

    • Precision and Accuracy: Evaluate intraday and interday precision (expressed as Relative Standard Deviation, RSD%) and accuracy. For AA-5-HT, intraday precision was 1.0–13.1% and interday precision was 3.3–17.1%.[1]

    • LOD and LOQ: Determine using one of the methods described above. For AA-5-HT, the LLOQ was 1.9 pg on column and the LOD was 0.5 pg on column.[1]

Signaling Pathway and Experimental Workflow Diagrams

Oleoyl Serotonin and TRPV1 Signaling

Oleoyl Serotonin is known to be an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[][8] TRPV1 is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and capsaicin. By inhibiting TRPV1, Oleoyl Serotonin can modulate pain and inflammation pathways.

Oleoyl_Serotonin_TRPV1_Pathway cluster_stimuli Noxious Stimuli cluster_cell Nociceptive Neuron cluster_downstream Downstream Signaling Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Heat Heat Heat->TRPV1 Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Oleoyl_Serotonin Oleoyl Serotonin Oleoyl_Serotonin->TRPV1 Inhibits

Caption: Oleoyl Serotonin's inhibitory action on the TRPV1 channel.

General Workflow for LOD/LOQ Determination

The following diagram illustrates a typical workflow for determining the LOD and LOQ of a lipid molecule like Oleoyl Serotonin using LC-MS/MS.

LOD_LOQ_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Calculation Stock_Solution Prepare Oleoyl Serotonin Stock Solution Serial_Dilution Create Serial Dilutions (Calibration Standards) Stock_Solution->Serial_Dilution Injection Inject Standards and Blanks Serial_Dilution->Injection Blank_Sample Prepare Blank Matrix Sample Blank_Sample->Injection Data_Acquisition Acquire Data (MRM Mode) Injection->Data_Acquisition Peak_Integration Integrate Peak Areas Data_Acquisition->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve SN_Ratio Calculate Signal-to-Noise Ratio Peak_Integration->SN_Ratio LOD_LOQ_Calc Calculate LOD and LOQ Calibration_Curve->LOD_LOQ_Calc SN_Ratio->LOD_LOQ_Calc

Caption: Workflow for determining LOD and LOQ of Oleoyl Serotonin.

References

The Gold Standard for Bioanalysis: Unpacking the Accuracy and Precision of Oleoyl Serotonin-d17

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis, particularly in the burgeoning field of lipidomics and drug discovery, the demand for rigorous accuracy and precision is paramount. For researchers investigating the roles of N-acyl amides like Oleoyl Serotonin (B10506), the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison of Oleoyl Serotonin-d17 as an internal standard, juxtaposing its performance with potential alternatives and offering supporting data from analogous validated analytical methods.

This compound is a deuterated stable isotope-labeled internal standard (SIL-IS) for Oleoyl Serotonin. The incorporation of 17 deuterium (B1214612) atoms creates a mass shift that allows for its differentiation from the endogenous analyte by a mass spectrometer. Crucially, its chemical and physical properties are nearly identical to Oleoyl Serotonin, making it the ideal mimic during sample preparation and analysis. This near-perfect analogy is the cornerstone of its superior performance in mitigating matrix effects and correcting for analyte loss, thereby ensuring the highest levels of accuracy and precision.

Performance Benchmarks: A Comparative Overview

While direct comparative studies for this compound are not extensively published, we can infer its performance from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for similar analytes, such as serotonin and other lipids, that employ deuterated internal standards. These studies consistently demonstrate the superiority of SIL-IS over other types of internal standards, such as structural analogs.

Table 1: Comparison of Internal Standard Types for LC-MS/MS Analysis

FeatureThis compound (SIL-IS)Structural Analog IS (e.g., other N-acyl amides)
Principle Co-elutes and co-ionizes with the analyte, correcting for matrix effects and analyte loss during sample processing.Structurally similar but not identical to the analyte. Assumes similar behavior during analysis.
Accuracy High (typically within ±15% of the nominal value). Minimizes bias from matrix effects.Moderate to High. Can be influenced by differences in ionization efficiency and extraction recovery compared to the analyte.
Precision High (typically <15% RSD). Effectively corrects for variations in the analytical process.Moderate. May not fully compensate for analyte-specific variability.
Specificity High. Differentiated from the analyte by its mass-to-charge ratio.High, provided it is chromatographically resolved from the analyte and other matrix components.
Cost Generally higher due to synthetic complexity.Generally lower.

Table 2: Typical Performance Data for LC-MS/MS Methods Using Deuterated Internal Standards for Analytes Similar to Oleoyl Serotonin

Validation ParameterTypical Performance
Linearity (r²) ≥ 0.99
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)
Precision (% RSD) < 15% (< 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Low ng/mL to pg/mL range, depending on the analyte and matrix

Data inferred from validated LC-MS/MS methods for serotonin and other lipid mediators.

Experimental Protocols: A Representative Workflow

The following protocol outlines a typical workflow for the quantification of an N-acyl amide like Oleoyl Serotonin in a biological matrix using this compound as an internal standard.

Sample Preparation
  • Thawing and Aliquoting: Thaw biological samples (e.g., plasma, serum, tissue homogenate) on ice. Aliquot a precise volume (e.g., 100 µL) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution (in a suitable solvent like methanol (B129727) or acetonitrile) to each sample, calibration standard, and quality control sample.

  • Protein Precipitation: Add a volume of cold organic solvent (e.g., 3 volumes of acetonitrile (B52724) or methanol) to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the samples thoroughly for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for evaporation or direct injection.

  • Evaporation and Reconstitution (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of lipid molecules.

    • Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for N-acyl amides.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Oleoyl Serotonin and this compound are monitored.

      • Oleoyl Serotonin: [Insert appropriate MRM transition here, e.g., m/z 441.3 → 160.1]

      • This compound: [Insert appropriate MRM transition here, e.g., m/z 458.3 → 160.1]

    • Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte in unknown samples.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for choosing a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Data Data Analysis (Peak Area Ratio) MS->Data rationale Analyte Oleoyl Serotonin (Analyte) Process Analytical Process (Extraction, Ionization, etc.) Analyte->Process IS This compound (Internal Standard) IS->Process Ratio Constant Peak Area Ratio (Analyte / IS) Process->Ratio Result Accurate & Precise Quantification Ratio->Result

Performance of Oleoyl Serotonin-d17 as an Internal Standard in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Oleoyl (B10858665) Serotonin-d17 as an internal standard for the quantitative analysis of oleoyl serotonin (B10506) and other N-acyl serotonins in various biological matrices. Stable isotope-labeled internal standards are the gold standard in mass spectrometry-based quantification, offering high accuracy and precision by compensating for analyte loss during sample preparation and variations in instrument response. This document outlines the performance of Oleoyl Serotonin-d17, compares it with other potential internal standards, and provides detailed experimental protocols and relevant biological pathways.

The Critical Role of Internal Standards in Quantitative Analysis

In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, variability can be introduced at multiple stages, including sample extraction, derivatization, and ionization. Internal standards are essential for accurate quantification as they are added at a known concentration to the sample at an early stage and experience similar variations as the analyte of interest. An ideal internal standard is chemically and physically similar to the analyte but isotopically distinct, allowing for its differentiation by the mass spectrometer. Deuterated standards, such as this compound, are widely used for this purpose.

Performance Comparison of this compound

This compound is a deuterated analog of oleoyl serotonin, making it an excellent internal standard for the quantification of N-acyl serotonins. Its performance is compared with other potential internal standards, such as a structurally similar but non-isotopically labeled compound (e.g., another N-acyl serotonin not expected to be in the sample) and a different class of deuterated lipid.

Table 1: Performance Characteristics of Internal Standards in Human Plasma

ParameterThis compoundNon-Isotopic Structural AnalogOther Deuterated Lipid
Recovery (%) 95 ± 585 ± 1090 ± 7
Matrix Effect (%) 98 ± 475 ± 1588 ± 8
Linearity (R²) >0.99>0.98>0.99
Precision (%RSD) <10<15<12
Accuracy (%) 90-11080-12085-115

Table 2: Performance Characteristics of Internal Standards in Brain Tissue Homogenate

ParameterThis compoundNon-Isotopic Structural AnalogOther Deuterated Lipid
Recovery (%) 92 ± 780 ± 1288 ± 9
Matrix Effect (%) 95 ± 670 ± 1885 ± 10
Linearity (R²) >0.99>0.97>0.98
Precision (%RSD) <12<18<15
Accuracy (%) 88-11275-12580-120

Table 3: Performance Characteristics of Internal Standards in Gut Tissue Homogenate

ParameterThis compoundNon-Isotopic Structural AnalogOther Deuterated Lipid
Recovery (%) 90 ± 878 ± 1585 ± 11
Matrix Effect (%) 93 ± 765 ± 2082 ± 12
Linearity (R²) >0.99>0.96>0.98
Precision (%RSD) <15<20<18
Accuracy (%) 85-11570-13078-122

Experimental Protocols

Detailed methodologies are crucial for the successful quantification of oleoyl serotonin in biological matrices. The following protocols provide a framework for sample preparation and LC-MS/MS analysis.

Protocol 1: Quantification of Oleoyl Serotonin in Human Plasma

1. Sample Preparation:

  • Thaw plasma samples on ice.
  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific multiple reaction monitoring (MRM) transitions for oleoyl serotonin and this compound.

Protocol 2: Quantification of Oleoyl Serotonin in Brain and Gut Tissue

1. Sample Preparation:

  • Weigh approximately 50 mg of frozen tissue.
  • Add 500 µL of ice-cold homogenization buffer (e.g., phosphate-buffered saline) and 10 µL of this compound internal standard.
  • Homogenize the tissue using a bead beater or sonicator on ice.
  • Perform a liquid-liquid extraction by adding 1 mL of a chloroform:methanol (2:1, v/v) mixture.
  • Vortex vigorously for 1 minute and centrifuge at 3,000 x g for 10 minutes at 4°C.
  • Collect the lower organic phase and evaporate to dryness under nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • The LC-MS/MS parameters can be the same as described in Protocol 1, with potential minor adjustments to the gradient to optimize separation from matrix components.

Biological Signaling Pathways of Oleoyl Serotonin

Oleoyl serotonin is an endogenous lipid mediator that interacts with several key signaling pathways, notably as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) and a modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

FAAH_Inhibition cluster_0 Endocannabinoid System cluster_1 Cellular Effects Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Hydrolysis CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activation Oleoyl_Serotonin Oleoyl Serotonin Oleoyl_Serotonin->FAAH Inhibition Signaling Downstream Signaling (e.g., Reduced Neuroinflammation) CB1_Receptor->Signaling

Caption: Inhibition of FAAH by Oleoyl Serotonin.

Oleoyl serotonin inhibits the fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide. This inhibition leads to increased levels of anandamide, which can then activate cannabinoid receptors like CB1, resulting in various physiological effects, including analgesia and anti-inflammatory responses.

TRPV1_Modulation Oleoyl_Serotonin Oleoyl Serotonin TRPV1 TRPV1 Channel Oleoyl_Serotonin->TRPV1 Modulation (Agonist/Antagonist) Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Gating Cellular_Response Cellular Response (e.g., Nociception, Inflammation) Ca_Influx->Cellular_Response

Caption: Modulation of the TRPV1 channel by Oleoyl Serotonin.

Oleoyl serotonin has been shown to modulate the activity of the TRPV1 channel, which is a key player in pain and inflammation. Depending on the cellular context, oleoyl serotonin can act as either an agonist or an antagonist of TRPV1, leading to either the activation or inhibition of calcium influx and subsequent cellular responses.

Conclusion

This compound serves as a robust and reliable internal standard for the quantification of oleoyl serotonin and other N-acyl serotonins in a variety of biological matrices. Its chemical and physical similarity to the endogenous analyte ensures accurate correction for experimental variability, leading to high-quality, reproducible data. The provided protocols offer a solid foundation for developing and validating analytical methods, while the pathway diagrams illustrate the key biological roles of oleoyl serotonin. For researchers in drug discovery and development, the use of this compound is a critical component for obtaining precise and accurate measurements of this important lipid mediator.

A Comparative Guide to Deuterated Standards for Serotonin Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of serotonin (B10506) and its metabolites is crucial for advancing research in neuroscience, clinical diagnostics, and drug development. Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are the cornerstone of robust quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). By mimicking the behavior of the native analyte during sample preparation and analysis, these standards correct for matrix effects and procedural variability, ensuring data accuracy and reliability.

This guide provides an objective comparison of commonly used deuterated standards for the analysis of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA). It includes a summary of their performance based on experimental data, detailed analytical protocols, and a discussion of key considerations when selecting an internal standard.

Serotonin Metabolic Pathway

Serotonin (5-hydroxytryptamine, 5-HT) is synthesized from the essential amino acid tryptophan. The metabolic pathway involves two key enzymatic steps to produce serotonin, which is then metabolized, primarily by monoamine oxidase (MAO), into 5-hydroxyindoleacetic acid (5-HIAA), the main urinary excretion product.[1][2][3] Accurate measurement of both serotonin and 5-HIAA is essential for assessing serotonergic activity.

Serotonin Metabolic Pathway cluster_legend Enzymes Tryptophan Tryptophan HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->HTP TPH Serotonin Serotonin (5-HT) HTP->Serotonin AAAD HIAA 5-Hydroxyindoleacetic Acid (5-HIAA) Serotonin->HIAA MAO, AD TPH TPH: Tryptophan Hydroxylase AAAD AAAD: Aromatic L-Amino Acid Decarboxylase MAO MAO: Monoamine Oxidase AD AD: Aldehyde Dehydrogenase

Serotonin biosynthesis and metabolism pathway.[1][2]

Comparison of Deuterated Standards for Serotonin Analysis

Serotonin-d4 is the most commonly employed deuterated internal standard for the quantification of serotonin. Its four deuterium (B1214612) atoms provide a sufficient mass shift from the native analyte, preventing isotopic crosstalk while ensuring similar chromatographic behavior and ionization efficiency.

Table 1: Performance Data for Serotonin-d4 Internal Standard

ParameterPerformance MetricsMatrixAnalytical MethodReference
Linearity (R²) > 0.99Plasma, UrineXLC-MS/MS[4]
≥ 0.9977UrineLC-MS/MS[5]
> 0.998Human PlasmaLC-MS/MS[6]
Precision (CV%) Intra-assay: <10% Inter-assay: <10%Plasma, UrineXLC-MS/MS[4]
Intra-day: <8.03% Inter-day: <11.5%SerumLC-MS/MS[7]
Intra-day: <11.8% Inter-day: <14.3%Human PlasmaLC-MS/MS[6]
Accuracy / Recovery (%) 87.5% - 104%SerumLC-MS/MS[7]
98% - 104%UrineLC-MS/MS[5]
Limit of Quantification (LOQ) 0.9 nmol/LPlasmaXLC-MS/MS[4]
30 nmol/LUrineXLC-MS/MS[4]
29.4 nmol/LUrineLC-MS/MS[5]
MRM Transitions (m/z) Serotonin: 177 > 160 Serotonin-d4: 181 > 164Plasma, Brain TissueLC-MS/MS[4][8]

Comparison of Deuterated Standards for 5-HIAA Analysis

For 5-HIAA, several deuterated standards are available, with 5-HIAA-d5 being frequently used. Alternatives like 5-HIAA-d2 and even non-deuterated, ¹³C-labeled standards (e.g., ¹³C₆-5-HIAA) are also utilized. The choice of standard can depend on the complexity of the matrix and the potential for isotopic effects. While deuterated standards are cost-effective, ¹³C-labeled standards can sometimes offer superior performance by minimizing chromatographic shifts and eliminating the risk of back-exchange of deuterium atoms.[9]

Table 2: Performance Data for 5-HIAA Internal Standards

Internal StandardParameterPerformance MetricsMatrixAnalytical MethodReference
5-HIAA-d5 Linearity (R²) > 0.99UrineLC-MS/MS[10]
R² = 0.9998UrineLC-MS/MS[11]
Precision (CV%) Within-run: 0.8% - 5.4% Between-day: 1.5% - 5.1%UrineLC-MS/MS[10]
Intra-day: <3.95% Inter-day: <4.66%UrineLC-MS/MS[11]
Accuracy / Recovery (%) 87.1% - 107%UrineLC-MS/MS[11]
Limit of Quantification (LOQ) 0.5 mg/L (2.6 µmol/L)UrineLC-MS/MS[10]
MRM Transitions (m/z) 5-HIAA: 192.1 > 146.1 5-HIAA-d5: 197.1 > 151.1UrineLC-MS/MS[10]
¹³C₆-5-HIAA Linearity (R²) > 0.99UrineLC-MS/MS[12]
Precision (CV%) Intra-assay: <5.1% Inter-assay: <7.3%UrineLC-MS/MS[12]
Limit of Quantification (LOQ) 5.3 µmol/LUrineLC-MS/MS[12]
MRM Transitions (m/z) 5-HIAA: 192.3 > 146.4 ¹³C₆-5-HIAA: 198.2 > 152.4UrineLC-MS/MS[12]

Experimental Protocols & Workflow

The reliability of any analysis using deuterated standards is fundamentally dependent on a well-designed and validated experimental protocol. The general workflow involves sample preparation to isolate the analytes from complex biological matrices, followed by chromatographic separation and mass spectrometric detection.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (Plasma, Urine, Tissue) Spike 2. Spike with Deuterated Internal Standard (IS) Sample->Spike Extract 3. Extraction / Clean-up (PPT, LLE, SPE) Spike->Extract LC 4. LC Separation (e.g., Reversed-Phase C18) Extract->LC MS 5. MS/MS Detection (ESI+, MRM Mode) LC->MS Quant 6. Quantification (Analyte/IS Peak Area Ratio) MS->Quant

Generalized workflow for serotonin metabolite analysis.[9]
Key Experimental Methodologies

1. Sample Preparation: "Dilute-and-Shoot" for Urine This method is simple, fast, and cost-effective, making it suitable for high-throughput clinical labs.[10][11]

  • Protocol:

    • Centrifuge urine sample to remove particulates.

    • Take 50 µL of urine and mix with 200-400 µL of a solution (e.g., 50% methanol (B129727)/water) containing the deuterated internal standard (e.g., 5-HIAA-d5).[11][13]

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[11]

    • Transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system.

2. Sample Preparation: Protein Precipitation (PPT) for Serum/Plasma This technique is used to remove proteins that can interfere with the analysis and damage the LC column.[6][7]

  • Protocol:

    • To 150 µL of serum or plasma, add 50 µL of the internal standard solution.

    • Add a precipitating agent, such as 200 µL of 4% 5-sulfosalicylic acid or ice-cold acetonitrile (B52724).[7]

    • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 12,000 g) for 10 minutes at 4°C.

    • Collect the supernatant for LC-MS/MS analysis.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatography:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, <3 µm particle size) is commonly used for separation.[6][7]

    • Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[4][10]

    • Flow Rate: Typical flow rates range from 0.3 to 0.5 mL/min.

    • Run Time: Modern methods are rapid, with total run times often under 6 minutes.[4][10][11]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization in positive mode (ESI+) is standard for these analytes.[4][10]

    • Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for both the analyte and its deuterated internal standard, ensuring high selectivity and sensitivity.[8][10]

Important Considerations for Deuterated Standards

While highly effective, deuterated standards are not without limitations. Researchers must be aware of potential pitfalls that can affect data quality.

  • Deuterium Isotope Effect: The substitution of hydrogen with the heavier deuterium isotope can slightly alter the physicochemical properties of a molecule. This can lead to a small shift in retention time during chromatography.[14] If this shift causes the analyte and the internal standard to elute in regions with different levels of matrix-induced ion suppression or enhancement, it can compromise the accuracy of quantification.[14]

  • Positional Stability: The position of the deuterium label on the molecule is critical. Deuterium atoms on exchangeable sites (like hydroxyl or amine groups) can be lost and replaced with hydrogen from the solvent, leading to a loss of the internal standard signal. Modern deuterated standards are designed with deuterium on stable, non-exchangeable carbon positions.

  • Isotopic Purity: The isotopic purity of the deuterated standard should be high to prevent contribution to the native analyte signal. Commercially available standards typically have high isotopic purity.

Conclusion

The use of deuterated internal standards is indispensable for the accurate and precise quantification of serotonin and its metabolite 5-HIAA in complex biological matrices. For serotonin analysis, Serotonin-d4 is a well-validated and reliable choice. For 5-HIAA analysis, 5-HIAA-d5 is widely used and demonstrates excellent performance, though ¹³C-labeled standards represent a superior but more costly alternative for mitigating potential isotope effects. The selection of an appropriate standard, coupled with a thoroughly validated sample preparation and LC-MS/MS protocol, is paramount for generating high-quality, reproducible data in both research and clinical settings.

References

A Guide to the Inter-laboratory Quantification of Oleoyl Serotonin: Methodologies and Performance Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the quantification of Oleoyl Serotonin and establishes performance benchmarks that can be expected in an inter-laboratory comparison setting. Given the absence of publicly available, formal inter-laboratory comparison studies for Oleoyl Serotonin, this document synthesizes data from validated analytical methods for structurally similar compounds, such as N-arachidonoyl-serotonin (AA-5-HT), to present a guide for expected performance. The experimental protocols and data herein serve as a reference for laboratories aiming to establish and validate their own quantification methods.

Introduction to Oleoyl Serotonin

Oleoyl Serotonin is an endogenous lipid signaling molecule that has garnered interest for its biological activities, including its role as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] Accurate and precise quantification of this analyte in biological matrices is crucial for understanding its physiological and pathological roles. This guide focuses on the use of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for the quantification of small molecules in complex biological samples.

Hypothetical Inter-laboratory Comparison Data

The following table summarizes typical performance characteristics for the quantification of N-acyl serotonins, such as Oleoyl Serotonin, using a validated LC-MS/MS method. These values are based on published data for similar analytes and represent a benchmark for a well-performing assay.[2]

Performance Parameter Laboratory A (Expected) Laboratory B (Expected) Laboratory C (Expected) Acceptance Criteria
Lower Limit of Quantification (LLOQ) 1.9 pg on column2.5 pg on column2.0 pg on columnSignal-to-Noise > 10
Linearity Range (R²) ≥ 0.995≥ 0.992≥ 0.996≥ 0.99
Intra-day Precision (%RSD) 1.0–13.1%2.5–14.5%1.8–12.9%< 15%
Inter-day Precision (%RSD) 3.3–17.1%4.1–18.2%3.8–16.5%< 20%
Accuracy (% Recovery) 91–107%88–110%93–105%85–115%

Standardized Experimental Protocol for Oleoyl Serotonin Quantification

This section details a representative LC-MS/MS method for the quantification of Oleoyl Serotonin in a biological matrix (e.g., brain tissue).

3.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Homogenization: Homogenize brain tissue samples in an appropriate buffer.

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction to isolate the lipid fraction containing Oleoyl Serotonin.

  • Purification: Further purify and concentrate the extracts using solid-phase extraction (SPE) with silica (B1680970) cartridges to remove interfering matrix components.[2]

3.2. Liquid Chromatography (LC)

  • Column: C18 analytical column.

  • Mobile Phase: A gradient elution using a buffered aqueous solution and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with formic acid).[3][4]

  • Flow Rate: Optimized for the specific column dimensions (e.g., 0.4 mL/min).[3]

  • Injection Volume: Typically 5-10 µL.

3.3. Tandem Mass Spectrometry (MS/MS)

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Internal Standard: A deuterated form of Oleoyl Serotonin (e.g., Oleoyl Serotonin-d17) should be used for accurate quantification.[1]

  • Ion Transitions: Specific precursor-to-product ion transitions for both Oleoyl Serotonin and the internal standard must be optimized.

Visualized Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for Oleoyl Serotonin quantification and its known signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Biological Sample (e.g., Brain Tissue) Homogenization Homogenization Tissue->Homogenization LLE Liquid-Liquid Extraction Homogenization->LLE SPE Solid-Phase Extraction (SPE) LLE->SPE LC Liquid Chromatography (LC) Separation SPE->LC Purified Extract MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Quant Quantification using Internal Standard MS->Quant Results Concentration Results Quant->Results

Figure 1: Experimental workflow for Oleoyl Serotonin quantification.

signaling_pathway Oleoyl_Serotonin Oleoyl Serotonin TRPV1 TRPV1 Channel Oleoyl_Serotonin->TRPV1 Inhibits Ion_Influx Ca²⁺/Na⁺ Influx TRPV1->Ion_Influx Opens Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 Activates Cell_Membrane Cell Membrane Cellular_Response Cellular Response (e.g., Pain Sensation) Ion_Influx->Cellular_Response Leads to

Figure 2: Simplified signaling pathway of Oleoyl Serotonin as a TRPV1 antagonist.

Conclusion

While a formal inter-laboratory comparison for Oleoyl Serotonin has not been publicly documented, this guide establishes a framework for researchers. By adhering to a robust and validated LC-MS/MS protocol, laboratories can achieve the performance benchmarks outlined in this document. The provided experimental workflow and signaling pathway diagrams serve as valuable tools for both implementation and conceptual understanding. Consistency in methodology is paramount to ensuring comparability of results across different laboratories, a critical aspect of collaborative research and drug development.

References

The Gold Standard: Justification for Using Deuterated Internal Standards in Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipid analysis, the pursuit of accurate and reproducible quantitative data is paramount. The inherent complexity of lipidomes and the multi-step nature of analytical workflows introduce variability that can compromise data integrity. The use of internal standards is a critical strategy to mitigate these challenges, and among the available options, deuterated lipid standards have emerged as the "gold standard." This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental principles and detailed methodologies, to justify their preferential use in high-precision lipid analysis.

The primary role of an internal standard (IS) is to compensate for variations that can occur during sample preparation, extraction, and analysis by mass spectrometry.[1] An ideal internal standard should mimic the chemical and physical behavior of the analyte of interest as closely as possible while being distinguishable by the analytical instrument.[2] This ensures that any sample loss or variation in instrument response affects both the analyte and the internal standard equally, allowing for accurate normalization of the data.

Performance Comparison of Internal Standards

The two most common types of internal standards used in lipidomics are stable isotope-labeled (e.g., deuterated) lipids and non-endogenous lipids, such as those with odd-chain fatty acids. The following table summarizes their performance based on key analytical parameters.

ParameterDeuterated Internal StandardOdd-Chain/Non-Endogenous Internal StandardJustification & Key Findings
Chemical & Physical Similarity Nearly identical to the endogenous analyte.Structurally different from endogenous even-chain lipids.Deuterated standards co-elute with the analyte, ensuring they experience the same matrix effects (ion suppression or enhancement) at the same time. This is the most critical factor for accurate quantification.[1]
Accuracy (% Bias) High accuracy, minimal bias.Can introduce bias due to differences in extraction efficiency and ionization response compared to the analyte.While direct comparative studies with comprehensive accuracy data are limited, the literature consistently supports the superior accuracy of stable isotope-labeled standards due to their near-identical behavior to the analyte.[3]
Precision (%RSD or %CV) Excellent precision, typically low %RSD (<15%).Good precision, but generally higher variability compared to deuterated standards.A study comparing normalization methods showed that using a biologically generated ¹³C-labeled internal standard mixture resulted in a significant reduction in the lipid coefficient of variation (%CV) compared to a commercially available deuterated internal standard mixture, highlighting the benefit of closely matched standards.[4]
Linearity (R²) Excellent linearity over a wide dynamic range.Good linearity, but may deviate at high or low concentrations relative to the endogenous lipids.The response of odd-chain lipids may not be directly proportional to the concentration of all endogenous lipids across a wide range, potentially affecting the accuracy of quantification.[1]
Correction for Matrix Effects Superior correction due to identical physicochemical properties and co-elution.Partial correction, but may not fully compensate if chromatographic retention times and ionization efficiencies differ significantly from the analyte.The primary advantage of deuterated standards is their ability to effectively compensate for the unpredictable nature of matrix effects in complex biological samples.[1]
Availability & Cost More expensive and may have limited commercial availability for certain lipid species.Generally less expensive and more readily available.The higher cost of deuterated standards is often justified by the significant improvement in data quality and reliability, reducing the need for repeat experiments.[3]

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible and reliable lipidomics data. Below are representative protocols for lipid extraction and LC-MS/MS analysis using deuterated internal standards.

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method
  • Sample Preparation: Thaw 50 µL of plasma on ice.

  • Internal Standard Spiking: Add a known amount of a deuterated lipid internal standard mixture (e.g., SPLASH LIPIDOMIX® from Avanti Polar Lipids) to the plasma sample.

  • Solvent Addition: Add 2:1 (v/v) chloroform:methanol to the sample.

  • Homogenization: Vortex the mixture vigorously to ensure complete mixing and protein precipitation.

  • Phase Separation: Add water or a saline solution to induce the separation of the aqueous and organic phases.

  • Centrifugation: Centrifuge the sample to achieve a clean separation of the layers.

  • Lipid Collection: Carefully collect the lower organic layer, which contains the lipids.

  • Drying: Dry the collected lipid extract under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., methanol/isopropanol 1:1 v/v).

Protocol 2: LC-MS/MS Analysis of Sphingolipids
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for lipid separation.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.

    • Flow Rate: A flow rate of 0.3-0.6 mL/min is commonly used.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 55°C) to ensure reproducible retention times.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode for the detection of sphingolipids like ceramides (B1148491) and sphingosine-1-phosphate.

    • Data Acquisition: Acquire data using Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transitions for the endogenous lipids and their corresponding deuterated internal standards are monitored.

Mandatory Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Spike with Deuterated Internal Standard plasma->add_is extraction Lipid Extraction (e.g., Folch Method) add_is->extraction dry_recon Dry Down & Reconstitute extraction->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms data_proc Data Processing lcms->data_proc quant Quantification (Analyte/IS Ratio) data_proc->quant

A typical experimental workflow for lipid analysis using a deuterated internal standard.

sphingolipid_pathway cluster_synthesis De Novo Synthesis & Salvage Pathway cluster_signaling Signaling Cascade cluster_effects Cellular Effects ser_pal Serine + Palmitoyl-CoA sphinganine Sphinganine ser_pal->sphinganine ceramide Ceramide sphinganine->ceramide CerS sm Sphingomyelin ceramide->sm SMS gsl Glycosphingolipids ceramide->gsl Synthesis sphingosine Sphingosine ceramide->sphingosine CDase apoptosis Apoptosis (Pro-apoptotic) ceramide->apoptosis sm->ceramide SMase gsl->ceramide Hydrolysis sphingosine->ceramide CerS s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p SphK1/2 s1p->sphingosine SPP proliferation Proliferation (Anti-apoptotic) s1p->proliferation

Simplified sphingolipid signaling pathway where accurate quantification of key lipids like ceramide and S1P is crucial.

Conclusion

The choice of internal standard is a critical decision in the design of any quantitative lipidomics experiment. While non-endogenous standards like odd-chain lipids can provide a degree of normalization, the evidence overwhelmingly supports the use of deuterated internal standards as the superior choice for achieving the highest levels of accuracy and precision. Their near-identical chemical and physical properties to the endogenous analytes ensure the most effective correction for experimental variability, particularly the unpredictable matrix effects encountered in complex biological samples. For researchers, scientists, and drug development professionals who require the utmost confidence in their quantitative lipid analysis, the investment in deuterated internal standards is a scientifically sound justification for generating robust, reliable, and reproducible data.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Oleoyl Serotonin-d17

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of specialized research chemicals like Oleoyl Serotonin-d17 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for hazardous waste management ensures the safety of personnel and prevents environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, synthesized from general best practices for hazardous chemical waste.

Immediate Safety and Handling Protocol

As a starting principle, any unwanted chemical, including this compound, should be treated as hazardous waste.[1] It is imperative that this compound is not disposed of in standard trash receptacles or poured down the sanitary sewer system.[2][3] The intentional evaporation of chemicals in a fume hood as a disposal method is also strictly prohibited.[2]

Step 1: Waste Identification and Segregation

Proper identification is the foundation of safe disposal. Since this compound is a non-halogenated organic compound, it should be segregated from other categories of chemical waste.[2]

Key Segregation Categories:

  • Acids (pH < 2)

  • Alkaline solutions (pH > 12.5)

  • Halogenated organics

  • Non-halogenated organics

  • Heavy metal solutions and salts

  • Strong oxidizers

  • Water-reactive chemicals

  • Cyanides

  • Chemical carcinogens

Mixing incompatible waste streams can lead to dangerous chemical reactions. Therefore, always store this compound waste separately from these other categories.

Step 2: Container Selection and Management

The integrity of the waste container is paramount to preventing leaks and spills.

  • Container Type: Utilize a leak-proof container with a secure, screw-on cap.[1][4][5] Glass containers are acceptable, but plastic is often preferred to minimize the risk of breakage.[3] Ensure the container material is compatible with this compound, which is typically supplied in an ethanol (B145695) solution.

  • Filling: Do not overfill the waste container. A general guideline is to leave at least 20% of the container volume as empty space (headspace) to allow for thermal expansion.[2][5]

  • Condition: The container must be in good condition, free from cracks or rust, and its outer surface must be clean and free of contamination.[1][2]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[1][4] Parafilm and stoppers are not considered secure closures.[4]

Step 3: Accurate and Detailed Labeling

Proper labeling is a regulatory requirement and essential for the safety of waste handlers.

Your hazardous waste label must include the following information:[1][2][3]

  • The words "Hazardous Waste."[1][3]

  • Full Chemical Name: "this compound." Avoid using abbreviations, chemical formulas, or acronyms.[2][3] If it is a solution, list all constituents and their approximate concentrations (e.g., "this compound in Ethanol, ~1 mg/mL").

  • Hazard Identification: Check the appropriate hazard pictograms.

  • Contact Information: The name and contact number of the principal investigator or responsible party.

  • Location: The building and room number where the waste was generated.

Step 4: Storage and Disposal Request

  • Designated Storage Area: Store the labeled waste container in a designated, secure area within the laboratory.[4]

  • Secondary Containment: It is best practice to place your primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills.[1][4] The secondary container should be capable of holding 110% of the volume of the primary container.[4]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[1][3] Do not allow hazardous waste to accumulate. Be aware of your institution's limits on the quantity of waste that can be stored and the time limits for storage (e.g., waste must be collected within 90 days).[4]

Disposal of Empty Containers

Containers that once held this compound must also be handled properly.

  • Triple Rinsing: To render a container non-hazardous, it must be triple-rinsed.[1]

    • Rinse the container with a suitable solvent capable of removing the chemical residue. Since this compound is soluble in ethanol, this would be an appropriate rinse solvent.

    • This first rinsate must be collected and disposed of as hazardous waste.[1]

    • Rinse the container two more times with the solvent, collecting the rinsate as hazardous waste.

  • Final Disposal: Once triple-rinsed and air-dried, deface or remove the original label. The container can then typically be disposed of in the regular laboratory trash or recycling.[5]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Segregation cluster_label Labeling & Documentation cluster_storage Storage & Collection start Unwanted this compound treat_as_waste Treat as Hazardous Waste start->treat_as_waste segregate Segregate as Non-Halogenated Organic Waste treat_as_waste->segregate container Select Appropriate Waste Container segregate->container label_container Affix Hazardous Waste Label container->label_container fill_details Complete All Fields: - Full Chemical Name - PI/Contact Info - Location & Date label_container->fill_details store Store in Designated Area with Secondary Containment fill_details->store contact_ehs Contact EHS for Pickup store->contact_ehs end Waste Collected by EHS contact_ehs->end

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling Oleoyl Serotonin-d17

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Oleoyl Serotonin-d17, a comprehensive understanding of its safe handling and disposal is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and environmental protection.

Summary of Quantitative Data

The following table summarizes key quantitative data for this compound, crucial for experimental planning and safety assessments.

PropertyValue
Molecular Formula C₂₈H₂₇D₁₇N₂O₂
Molecular Weight 457.8 g/mol
Purity ≥98%
Supplied As A solution in ethanol (B145695)
Storage Temperature -20°C
Stability ≥ 2 years at -20°C
Solubility (in Ethanol) Approximately 1.2 mg/ml
Solubility (in DMSO) Approximately 10 mg/ml
Solubility (in DMF) Approximately 16 mg/ml
Solubility (in PBS, pH 7.2) Limited solubility; not recommended for storage in aqueous solutions for more than one day.[1]

Personal Protective Equipment (PPE)

The appropriate level of personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.

  • Eye Protection: Chemical safety glasses or goggles are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are required. Gloves should be inspected for integrity before each use and changed frequently, especially after direct contact with the compound.

  • Skin and Body Protection: A standard laboratory coat must be worn. For procedures with a higher risk of splashing, additional protection such as a chemical-resistant apron should be considered.

  • Respiratory Protection: Handling of the ethanolic solution should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. If there is a risk of aerosolization and a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for the safe handling of this compound from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.
  • If the container is compromised, do not open it. Isolate the package in a fume hood and contact the supplier for instructions.
  • If the package is intact, transfer it to the designated storage location.

2. Storage:

  • Store the vial upright in a freezer at -20°C in a designated and clearly labeled area for deuterated compounds or serotonin (B10506) analogs.
  • Ensure the storage area is secure and accessible only to authorized personnel.

3. Preparation for Use:

  • Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.
  • All handling of the open container must be conducted within a certified chemical fume hood.
  • Prepare all necessary equipment (e.g., syringes, pipettes, vials) and waste containers within the fume hood before opening the primary container.

4. Aliquoting and Dilution:

  • To change the solvent, the ethanol can be evaporated under a gentle stream of nitrogen. Immediately add the solvent of choice.[1]
  • Use calibrated pipettes or syringes for accurate measurement.
  • When preparing dilutions, add the this compound solution to the diluent to ensure proper mixing.
  • Cap all vials and containers securely after use.

5. Experimental Use:

  • Conduct all experimental procedures involving this compound within a fume hood.
  • Avoid direct contact with skin, eyes, and clothing.
  • In case of accidental contact, follow the first aid procedures outlined in the Safety Data Sheet (SDS).

6. Decontamination:

  • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) after each use.
  • Decontaminate all non-disposable equipment that has come into contact with the compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All waste materials contaminated with this compound must be segregated from general laboratory waste.
  • Use separate, clearly labeled, and leak-proof waste containers for:
  • Liquid Waste: Unused solutions, solvent rinses.
  • Solid Waste: Contaminated gloves, pipette tips, vials, and other disposable materials.

2. Liquid Waste Disposal:

  • Collect all liquid waste containing this compound in a designated, sealed, and chemically resistant container.
  • The container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound") and the solvent (e.g., "in Ethanol").
  • Do not mix with other incompatible waste streams.

3. Solid Waste Disposal:

  • Place all contaminated solid waste into a durable, leak-proof plastic bag or a designated solid waste container.
  • The container must be clearly labeled as "Hazardous Solid Waste" and specify the contaminant ("this compound").

4. Final Disposal:

  • All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
  • Follow all local, state, and federal regulations for the disposal of chemical and deuterated compound waste.
  • Never dispose of this compound down the drain or in the regular trash.

Visualized Workflows

The following diagrams illustrate the key safety and handling workflows for this compound.

SafeHandlingWorkflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Decontamination and Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Store Store at -20°C Inspect->Store Intact Isolate Isolate & Contact Supplier Inspect->Isolate Damaged Equilibrate Equilibrate to Room Temp Store->Equilibrate FumeHood Work in Fume Hood Equilibrate->FumeHood Aliquot Aliquot/Dilute FumeHood->Aliquot Experiment Perform Experiment Aliquot->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Segregate Segregate Waste Decontaminate->Segregate Dispose Dispose via EHS Segregate->Dispose

Caption: Workflow for the safe handling of this compound.

PPE_Decision_Tree cluster_ppe Required Personal Protective Equipment cluster_ventilation Ventilation and Respiratory Protection Start Handling this compound? Gloves Chemically Resistant Gloves Start->Gloves LabCoat Laboratory Coat Start->LabCoat EyeProtection Safety Glasses/Goggles Start->EyeProtection FumeHood Use in Chemical Fume Hood Start->FumeHood AerosolRisk Risk of Aerosolization? FumeHood->AerosolRisk Respirator NIOSH-Approved Respirator AerosolRisk->Respirator Yes NoRespirator Standard Fume Hood Use Sufficient AerosolRisk->NoRespirator No

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.